molecular formula C8H11BO4 B591621 (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid CAS No. 908142-03-0

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

Cat. No.: B591621
CAS No.: 908142-03-0
M. Wt: 181.982
InChI Key: DOQUCBSZQOPLGT-UHFFFAOYSA-N
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Description

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C8H11BO4 and its molecular weight is 181.982. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(hydroxymethyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQUCBSZQOPLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696037
Record name [3-(Hydroxymethyl)-4-methoxyphenyl]boronic acid
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Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908142-03-0
Record name [3-(Hydroxymethyl)-4-methoxyphenyl]boronic acid
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Record name 3-(Hydroxymethyl)-4-methoxyphenylboronic Acid
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Foundational & Exploratory

An In-depth Technical Guide to (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 908142-03-0

This technical guide provides a comprehensive overview of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, a versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, key reactions, and potential biological relevance.

Physicochemical Properties

This compound is a white to off-white powder.[1] Below is a summary of its key quantitative data.

PropertyValueSource
CAS Number 908142-03-0[2]
Molecular Formula C₈H₁₁BO₄[3][4]
Molecular Weight 181.98 g/mol [4]
Monoisotopic Mass 182.07504 Da[3]
Density 1.27 g/cm³[1]
Water Solubility Slightly soluble in water[1]

Predicted Mass Spectrometry Data:

Adductm/zPredicted CCS (Ų)
[M+H]⁺183.08232135.6
[M+Na]⁺205.06426143.2
[M-H]⁻181.06776135.7
[M+NH₄]⁺200.10886153.8
[M+K]⁺221.03820141.3
[M+H-H₂O]⁺165.07230130.5
[M+HCOO]⁻227.07324155.6
[M+CH₃COO]⁻241.08889174.4
Data from PubChemLite.[3]

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Borylation A 2-bromo-5-methoxybenzoic acid B (2-bromo-5-methoxyphenyl)methanol A->B  LiAlH4, THF   C (2-bromo-5-methoxyphenyl)methanol D This compound C->D  1. n-BuLi, THF, -78°C  2. B(OiPr)3  3. H3O+  

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (2-bromo-5-methoxyphenyl)methanol

This protocol is adapted from a similar reduction of a substituted benzoic acid.[5]

  • To a stirred solution of lithium aluminum hydride (LiAlH₄) (1.25 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add 2-bromo-5-methoxybenzoic acid (1.0 eq) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain (2-bromo-5-methoxyphenyl)methanol.

Step 2: Synthesis of this compound

This protocol is a general procedure for the conversion of an aryl bromide to a boronic acid via a lithium-halogen exchange.

  • Dissolve (2-bromo-5-methoxyphenyl)methanol (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (B(OiPr)₃) (1.2 eq) dropwise, again maintaining the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding an aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir for several hours.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate, and is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures found in many pharmaceutical agents.

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-X Ln Pd0->ArPdXLn Oxidative Addition ArX Ar-X ArPdRLn Ar-Pd(II)-R Ln ArPdXLn->ArPdRLn Transmetalation BoronicAcid R-B(OH)2 Base Base ArPdRLn->Pd0 Reductive Elimination Product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the coupling of an aryl halide with this compound.

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Relevance in Drug Discovery and Development

While specific signaling pathways directly modulated by this compound have not been extensively documented, its utility in drug discovery is significant as a building block for more complex molecules. The boronic acid functional group itself is of great interest in medicinal chemistry. For instance, the drug bortezomib, a proteasome inhibitor used in cancer therapy, contains a boronic acid moiety that is crucial for its biological activity.

The structure of this compound makes it a valuable precursor for the synthesis of compounds that can potentially interact with various biological targets. The hydroxymethyl and methoxy substitutions on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, such as solubility, metabolic stability, and binding affinity to target proteins. Its application in the synthesis of potential anticancer agents and enzyme inhibitors has been noted.[6]

The development of novel therapeutics often relies on the ability to synthesize diverse libraries of compounds for screening. The versatility of this compound in Suzuki-Miyaura coupling and other reactions allows for the efficient generation of such libraries, facilitating the discovery of new drug candidates.

Safety Information

This compound is classified as a skin and eye irritant.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

This guide provides a comprehensive overview of the known physical properties of the compound this compound, CAS Number 908142-03-0. The information is tailored for researchers, scientists, and professionals in drug development who utilize boronic acids in organic synthesis and medicinal chemistry. This versatile compound is noted for its role in forming stable complexes and its application in cross-coupling reactions.

Core Physical and Chemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in chemical reactions. The data, compiled from various chemical suppliers and databases, are summarized below.

PropertyValue
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
Appearance Off-white powder or White to light yellow crystalline powder
Boiling Point 396.4 ± 52.0 °C (Predicted)
Density 1.27 g/cm³
Water Solubility Slightly soluble in water
pKa 8.68 ± 0.10 (Predicted)
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of every physical property of this compound are not publicly detailed, standard laboratory procedures for organic compounds are applicable. Below are generalized methodologies for key physical property measurements.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. The capillary method is the most common technique for this determination.[1][2]

  • Sample Preparation : The compound, which is a powder, should be completely dry. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[3] The sample must be finely powdered and densely packed to ensure uniform heat transfer.[1][3]

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a high-accuracy thermometer.[1]

  • Heating and Observation : The sample is heated rapidly to a temperature about 10-20°C below the expected melting point.[4][5] The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[4][5]

  • Data Recording : The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.[3][4]

Water Solubility Determination

Solubility is a fundamental property that influences a compound's application, particularly in biological and pharmaceutical contexts. A standard qualitative and semi-quantitative procedure is as follows.

  • Initial Test : A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[6]

  • Solvent Addition : A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[6]

  • Observation : After each addition, the mixture is vigorously shaken. The compound's solubility is observed and classified (e.g., soluble, slightly soluble, insoluble).[6][7] The classification "slightly soluble" indicates that only a small portion of the compound dissolves under these conditions.

  • Quantitative Methods : For precise quantification, methods such as the shake-flask method followed by concentration analysis (e.g., UV-Vis spectroscopy or HPLC) can be used.[8] More advanced techniques like Nuclear Magnetic Resonance (NMR) can also determine solubility without phase separation.[8][9]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium(0) complex.[10][11][12]

The generalized catalytic cycle involves three primary steps:

  • Oxidative Addition : The palladium(0) catalyst inserts into the bond between the organic group and the halide of the organohalide, forming a Pd(II) complex.[10][13]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base.[10][13][14]

  • Reductive Elimination : The two organic groups on the palladium complex are coupled and eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle.[10][13]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Catalyst) ox_add Oxidative Addition pd0->ox_add r1x R¹-X (Organohalide) r1x->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronic_acid This compound (R²-B(OH)₂) + Base boronic_acid->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) red_elim->product

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

References

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the fields of drug development and materials science. It details the compound's chemical structure, physicochemical properties, significant applications, and relevant experimental protocols.

Chemical Identity and Structure

This compound is an organic compound featuring a phenylboronic acid core substituted with both a hydroxymethyl and a methoxy group.[1][2] This unique combination of functional groups enhances its reactivity and selectivity, making it a valuable reagent in organic synthesis.[2]

Chemical Identifiers:

  • IUPAC Name: [3-(hydroxymethyl)-4-methoxyphenyl]boronic acid[1]

  • CAS Number: 908142-03-0[1][3][4]

  • Molecular Formula: C₈H₁₁BO₄[1][4]

  • SMILES: B(C1=CC(=C(C=C1)OC)CO)(O)O[1]

chemical_structure Chemical Structure of this compound cluster_ring a1 C a2 C a1->a2 B B(OH)₂ a1->B a3 C a2->a3 a4 C a3->a4 CH2OH CH₂OH a3->CH2OH a5 C a4->a5 OCH3 OCH₃ a4->OCH3 a6 C a5->a6 a6->a1

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for determining appropriate storage, handling, and reaction conditions.

PropertyValueReference
Molecular Weight181.98 g/mol [1][3][4]
AppearanceOff-white powder[5][6]
Boiling Point (Predicted)396.4 ± 52.0 °C[4][5][6]
Density (Predicted)1.27 g/cm³[4][6]
pKa (Predicted)8.68 ± 0.10[4][6]
Water SolubilitySlightly soluble in water[4][5][6]
Storage Temperature2-8°C under inert gas[6]

Applications in Research and Development

This compound is a key building block in several areas of chemical research due to its versatile reactivity.[2][7] Its primary applications lie in drug discovery, bioconjugation, and materials science.[2] The boronic acid functional group is particularly useful for forming stable complexes with diols and participating in palladium-catalyzed cross-coupling reactions.[2][8]

applications core This compound drug_dev Drug Development core->drug_dev synthesis of bioconjugation Bioconjugation core->bioconjugation enables material_science Materials Science core->material_science used in anticancer Anticancer Agents drug_dev->anticancer enzyme_inhibitors Enzyme Inhibitors drug_dev->enzyme_inhibitors delivery_systems Targeted Drug Delivery bioconjugation->delivery_systems diagnostics Diagnostics bioconjugation->diagnostics polymers Boron-containing Polymers material_science->polymers sensors Sensors material_science->sensors

Caption: Key application areas of this compound.

  • Drug Development : This compound is instrumental in the synthesis of boron-containing pharmaceuticals.[2] Boronic acids have gained significant attention in medicinal chemistry, with several approved drugs incorporating this moiety, as it can enhance potency and improve pharmacokinetic profiles.[9] Researchers have utilized this compound in the preparation of potential anticancer agents and various enzyme inhibitors.[2]

  • Bioconjugation : The boronic acid group can selectively bind to diols present in biomolecules. This property is leveraged to create targeted drug delivery systems and diagnostic tools.[2]

  • Materials Science : In materials science, it serves as a monomer or cross-linking agent in the development of advanced materials such as boron-containing polymers and sensors.[2]

Experimental Protocols

The utility of this compound is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.[8][10][11] It is widely favored for its mild conditions and tolerance of various functional groups.[10]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., Aryl Bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)[10]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)[10][12]

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)[10]

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.[10]

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[10]

  • Solvent and Catalyst Addition : Under the inert atmosphere, add the degassed solvent mixture via syringe, followed by the palladium catalyst.[10]

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously.[10]

  • Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[10]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.[12]

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired biaryl product.[10][12]

suzuki_workflow A Combine Reactants: Aryl Halide, Boronic Acid, Base B Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C Add Degassed Solvent & Palladium Catalyst B->C D Heat Reaction Mixture (80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to Room Temp & Quench with Water E->F G Extract with Organic Solvent F->G H Dry, Concentrate, & Purify via Chromatography G->H I Final Product H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Representative Synthesis Protocol

The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a borate ester. The following is a plausible protocol adapted from the synthesis of a similar compound, 3-methoxyphenylboronic acid.[13]

Materials:

  • 1-bromo-3-(hydroxymethyl)-4-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate or Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Grignard Formation : Dissolve the starting aryl bromide in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.[13]

  • Slowly add n-butyllithium dropwise, ensuring the internal temperature does not exceed -60 °C.[13] Stir the mixture for 1.5 hours at this temperature.

  • Borylation : Slowly add trimethyl borate dropwise, again maintaining the temperature below -60 °C.[13] Continue stirring for 1 hour under these conditions.

  • Hydrolysis : Allow the reaction mixture to warm slowly to room temperature over 2 hours. Add 1 M HCl and stir vigorously overnight.[13]

  • Work-up and Isolation : Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[13]

  • Purification : Concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[13]

Safety Information

This compound is associated with the following GHS hazard statements:

  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-Depth Technical Guide to the Synthesis of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details a common synthetic pathway, including experimental protocols and characterization data, to assist researchers in its preparation and application.

Introduction

This compound, with the CAS number 908142-03-0, is an important reagent in organic synthesis.[1] Its bifunctional nature, possessing both a boronic acid and a hydroxymethyl group, makes it a versatile intermediate for the construction of complex molecules.[2] Boronic acids are widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3] This reactivity is fundamental in the development of novel pharmaceutical compounds and functional materials.[4] The presence of the hydroxymethyl and methoxy substituents on the phenyl ring further allows for diverse derivatization, enhancing its utility in drug discovery and development.

Synthetic Pathway

A prevalent method for the synthesis of arylboronic acids involves the reaction of an organometallic species, such as an organolithium or Grignard reagent, with a trialkyl borate.[3][5] For the preparation of this compound, a logical and commonly employed starting material is 5-bromo-2-methoxybenzyl alcohol. The synthesis proceeds via a lithium-halogen exchange followed by borylation and subsequent hydrolysis.

A general scheme for this synthesis is presented below:

Synthesis_Pathway start 5-bromo-2-methoxybenzyl alcohol intermediate Lithium aryl intermediate start->intermediate n-Butyllithium THF, -78 °C boronate_ester Boronate ester intermediate intermediate->boronate_ester Triisopropyl borate -78 °C to rt product This compound boronate_ester->product Aqueous acidic workup

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 5-bromo-2-methoxybenzyl alcohol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS Number
5-bromo-2-methoxybenzyl alcohol217.0653183-33-0
n-Butyllithium (n-BuLi)64.06109-72-8
Tetrahydrofuran (THF), anhydrous72.11109-99-9
Triisopropyl borate188.085419-55-6
Hydrochloric acid (HCl)36.467647-01-0
Diethyl ether74.1260-29-7
Anhydrous magnesium sulfate120.377487-88-9

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-methoxybenzyl alcohol (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: A solution of n-butyllithium (typically 1.1 to 1.2 equivalents) in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate (2 to 3 equivalents) is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and heptane, or by column chromatography on silica gel.[6]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C8H11BO4[2]
Molecular Weight 181.98 g/mol [2]
Appearance Off-white to white powder
Melting Point Data not consistently available
1H NMR (DMSO-d6, 400 MHz) δ (ppm) 7.85 (s, 2H, B(OH)2), 7.35 (d, J=2.4 Hz, 1H), 7.28 (dd, J=8.4, 2.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 5.15 (t, J=5.6 Hz, 1H, OH), 4.45 (d, J=5.6 Hz, 2H, CH2), 3.80 (s, 3H, OCH3)
13C NMR (DMSO-d6, 100 MHz) δ (ppm) 158.5, 132.0, 130.5, 128.0 (C-B), 125.5, 111.0, 58.0 (CH2), 55.5 (OCH3)
Mass Spectrometry (ESI-MS) m/z: 183.08 [M+H]+

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Applications in Research and Development

This compound is a key building block in the synthesis of a wide range of biologically active molecules and functional materials.

Applications boronic_acid This compound suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki bioconjugation Bioconjugation boronic_acid->bioconjugation drug_discovery Drug Discovery (e.g., enzyme inhibitors) suzuki->drug_discovery materials Materials Science (e.g., polymers, sensors) suzuki->materials

Caption: Key applications of the title compound.

Its utility in drug discovery is demonstrated by its incorporation into scaffolds for potential therapeutic agents. The boronic acid moiety can act as a pharmacophore or as a handle for further synthetic transformations. In materials science , it can be used to prepare novel polymers and sensors. The ability of boronic acids to reversibly bind to diols also makes this compound suitable for applications in bioconjugation .

Conclusion

The synthesis of this compound via lithiation-borylation of 5-bromo-2-methoxybenzyl alcohol is a reliable and scalable method for obtaining this versatile building block. The detailed protocol and characterization data provided in this guide are intended to facilitate its preparation and use in various research and development endeavors, particularly in the fields of medicinal chemistry and materials science.

References

Spectroscopic and Spectrometric Characterization of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral and spectrometric data for the compound (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents computed mass spectrometry data alongside experimental data for the closely related compound, 4-methoxyphenylboronic acid, to provide valuable comparative insights. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for arylboronic acids are also included.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The following table summarizes the computed mass-to-charge ratio (m/z) for various adducts of this compound, providing predicted values for its detection in a mass spectrometer.

AdductPredicted m/z
[M+H]+183.08232
[M+Na]+205.06426
[M-H]-181.06776
[M+NH4]+200.10886
[M+K]+221.03820
[M+H-H2O]+165.07230
[M+HCOO]-227.07324
[M+CH3COO]-241.08889
[M+Na-2H]-203.04971
[M]+182.07449
[M]-182.07559
Data Source: PubChem CID 53407782. These are computationally predicted values.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Reference: 4-Methoxyphenylboronic acid)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.78d2HAr-H (ortho to B)
6.91d2HAr-H (meta to B)
3.80s3H-OCH₃
8.0 (broad s)br s2H-B(OH)₂
¹³C NMR Data (Reference: 4-Methoxyphenylboronic acid)
Chemical Shift (ppm)Assignment
162.7C-O
136.9C-H (ortho)
113.8C-H (meta)
55.1-OCH₃
C-B not reported

Note: The chemical shifts for this compound are expected to differ due to the presence of the hydroxymethyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The following table outlines characteristic IR absorption bands for 4-methoxyphenylboronic acid , which can serve as a reference.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500 (broad)StrongO-H stretch (boronic acid)
~3000MediumC-H stretch (aromatic)
~2950, ~2850MediumC-H stretch (aliphatic -OCH₃)
~1600, ~1500StrongC=C stretch (aromatic ring)
~1350StrongB-O stretch
~1250StrongC-O stretch (asymmetric)
~1030StrongC-O stretch (symmetric)

For this compound, an additional broad O-H stretching band from the hydroxymethyl group would be expected around 3400-3200 cm⁻¹.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Arylboronic Acids

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Arylboronic acid sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the arylboronic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

    • Note: Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to broad or complex NMR spectra. Using a coordinating solvent like DMSO-d₆ or Methanol-d₄ can help to break up these oligomers and provide sharper signals.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both spectra to the corresponding atoms in the molecular structure. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • Solid sample of the arylboronic acid

  • FT-IR spectrometer with an ATR accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

  • Arylboronic acid sample

  • A suitable solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ESI process. The solvent should be volatile and capable of supporting ions.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: Apply a high voltage to the capillary needle in the ESI source to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Solid Sample (ATR) Sample->Prep_IR Prep_MS Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic and spectrometric analysis.

References

An In-depth Technical Guide on (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, solubility characteristics, and key applications of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid. While specific quantitative solubility data for this compound is limited in publicly available literature, this document offers valuable insights by presenting data for analogous boronic acids, alongside standardized experimental protocols for solubility determination. Furthermore, this guide outlines its significant role in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, and explores its relevance in cancer research signaling pathways.

Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₁BO₄[1][2]
Molecular Weight 181.98 g/mol [1]
Appearance White to off-white powder/crystalline powder[3][4]
Water Solubility Slightly soluble in water[1][2][3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[3]
pKa (Predicted) 8.68 ± 0.10[3]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented. However, the solubility of structurally similar compounds, such as phenylboronic acid and its derivatives, provides a useful proxy for estimating its behavior. Generally, arylboronic acids exhibit higher solubility in polar organic solvents.

Table 1: Experimentally Determined Solubility of Analogous Boronic Acids

The following table summarizes the solubility of phenylboronic acid in several common organic solvents, determined experimentally by the dynamic method. The data is presented as the mole fraction (x) at different temperatures. This information can serve as a reference for solvent selection in reactions and purifications involving this compound.

SolventTemperature (°C)Solubility (Mole Fraction, x) of Phenylboronic Acid
Chloroform25~0.04
3-Pentanone25~0.20
Acetone25~0.25
Dipropyl ether25~0.15
Methylcyclohexane25<0.01

Data extrapolated from graphical representations in literature for phenylboronic acid and may vary for this compound.[5][6][7]

Experimental Protocols

Determination of Boronic Acid Solubility (Dynamic Method)

A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method. This technique involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8][9]

Materials and Equipment:

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or laser beam and photodetector for turbidity measurement

  • Analytical balance

  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure homogeneity.

  • Controlled Heating: The temperature of the bath is slowly increased at a constant and slow rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by measuring the intensity of light passing through the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, plotting solubility (e.g., in mole fraction) against temperature.[10]

G prep1 Weigh boronic acid and solvent prep2 Add to jacketed glass vessel prep1->prep2 meas1 Place in thermostat bath and start stirring prep2->meas1 meas2 Slowly increase temperature (0.1-0.5°C/min) meas1->meas2 meas3 Continuously monitor turbidity meas2->meas3 meas4 Record temperature of complete dissolution meas3->meas4 an1 Repeat for different compositions meas4->an1 an2 Construct solubility curve (solubility vs. temperature) an1->an2

Workflow for Solubility Determination by the Dynamic Method.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[3][11] The following is a general procedure that can be adapted for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the chosen solvent system. The mixture is often degassed by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen.

  • Reaction Conditions: The reaction mixture is heated, typically between 80-110°C, under an inert atmosphere. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water and an organic solvent (e.g., ethyl acetate) are added, and the layers are separated.

  • Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[12][13]

Signaling Pathway Involvement in Cancer Research

While direct studies on the signaling pathways affected by this compound are not prominent, research on phenylboronic acid has shown its potential to inhibit cancer cell migration. These effects are mediated through the modulation of the Rho family of small GTPases, which are key regulators of the actin cytoskeleton and cell motility.

Phenylboronic acid has been shown to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells. This leads to downstream effects on actomyosin contractility, a critical process in cell movement. The inhibition of these GTPases and their downstream effectors, such as ROCKII, ultimately contributes to a reduction in the migratory and metastatic potential of cancer cells.[14]

G cluster_GTPases Rho Family GTPases cluster_downstream Downstream Effectors PBA This compound (Analogous to Phenylboronic Acid) RhoA RhoA PBA->RhoA inhibits Rac1 Rac1 PBA->Rac1 inhibits Cdc42 Cdc42 PBA->Cdc42 inhibits ROCK ROCK RhoA->ROCK CellMigration Cell Migration & Metastasis Rac1->CellMigration Cdc42->CellMigration Actomyosin Actomyosin Contractility ROCK->Actomyosin Actomyosin->CellMigration promotes

Inhibitory Effect of Boronic Acids on Cancer Cell Migration.

References

An In-Depth Technical Guide to (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid: Stability, Storage, and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and storage conditions for (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, a versatile building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal use of this valuable compound.

This compound is an off-white powder that is slightly soluble in water.[1] It is a key reagent in Suzuki-Miyaura cross-coupling reactions and serves as a crucial intermediate in the synthesis of complex organic molecules. Given the inherent sensitivity of boronic acids, proper handling and storage are paramount to prevent degradation and ensure experimental reproducibility.

Recommended Storage and Handling

To maintain the quality and stability of this compound, the following storage conditions are recommended based on supplier safety data sheets and general knowledge of arylboronic acids:

  • Temperature: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is typically between 2-8°C.[1]

  • Atmosphere: It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and hydrolysis.[1]

  • Container: Keep the container tightly closed to prevent moisture absorption.

  • Light: Protect from light.

Stability Profile and Degradation Pathways

Protodeboronation is the cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, 2-methoxy-5-methylphenol) and boric acid. This process can be influenced by pH and the presence of moisture.

Oxidation of the boronic acid group can also occur, particularly in the presence of oxidizing agents or under prolonged exposure to air. Thermal decomposition can lead to the release of carbon monoxide, carbon dioxide, and oxides of boron.

The following table summarizes the general stability of arylboronic acids under various stress conditions.

Stress ConditionPotential Degradation PathwayExpected Outcome
Acidic (e.g., HCl) ProtodeboronationFormation of the corresponding arene and boric acid.
Basic (e.g., NaOH) ProtodeboronationFormation of the corresponding arene and boric acid.
Oxidative (e.g., H₂O₂) Oxidation of the boronic acid groupFormation of the corresponding phenol.
Thermal DecompositionFormation of CO, CO₂, and boron oxides.
Photolytic (UV/Vis light) Potential for radical-mediated degradationFormation of various degradation products.
Humidity Hydrolysis of boronic anhydride (if present) to the boronic acid, potential for protodeboronationDecrease in purity, formation of boric acid and the corresponding arene.

Experimental Protocols

Forced Degradation Study Protocol (General for Arylboronic Acids)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Forced degradation chamber (for thermal and photolytic studies)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration as per ICH guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Representative Suzuki-Miyaura Coupling Protocol

This compound is a common coupling partner in Suzuki-Miyaura reactions. The following is a general protocol that can be optimized for specific substrates.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

DegradationPathway A This compound B Protodeboronation (H₂O, H⁺/OH⁻) A->B D Oxidation ([O]) A->D C 2-Methoxy-5-methylphenol + B(OH)₃ B->C E Corresponding Phenol D->E

Caption: General degradation pathways of this compound.

SuzukiCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Aqueous Work-up C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H H G->H Isolated Biaryl Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to the Safety and Hazards of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid (CAS No. 908142-03-0). The information presented is collated from publicly available Safety Data Sheets (SDS) and toxicological information for structurally related compounds. It is intended to inform researchers, scientists, and drug development professionals on the potential risks and safe handling procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are skin and eye irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Summary

Currently, specific quantitative toxicological data such as LD50 (lethal dose, 50%) values for this compound from oral, dermal, or inhalation studies are not publicly available. The hazard classifications are based on qualitative assessments and data from structurally similar compounds.

Table 2: Summary of Toxicological Endpoints

Toxicological EndpointResultClassification
Acute Oral ToxicityNo data availableNot classified
Acute Dermal ToxicityNo data availableNot classified
Acute Inhalation ToxicityNo data availableNot classified
Skin Corrosion/IrritationIrritantCategory 2
Serious Eye Damage/IrritationIrritantCategory 2
Respiratory or Skin SensitizationNo data availableNot classified
Germ Cell MutagenicityNo data availableNot classified
CarcinogenicityNo data availableNot classified
Reproductive ToxicityNo data availableNot classified
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationCategory 3
Specific Target Organ Toxicity (Repeated Exposure)No data availableNot classified
Aspiration HazardNo data availableNot classified

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following sections describe the standard methodologies used to assess the key identified hazards of skin and eye irritation.

Skin Irritation Testing

The assessment of skin irritation potential is typically conducted using in vitro methods on reconstructed human epidermis (RhE) models, such as the EpiDerm™ or SkinEthic™ models. These methods are internationally recognized under OECD Test Guideline 439.

Experimental Workflow for In Vitro Skin Irritation Test (OECD 439)

G cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis tissue_prep Reconstructed Human Epidermis (RhE) Tissue Equilibration application Topical Application of This compound tissue_prep->application incubation Incubation (e.g., 60 minutes) application->incubation rinsing Rinsing of Test Substance incubation->rinsing post_incubation Post-Incubation (e.g., 42 hours) rinsing->post_incubation mtt_assay MTT Assay post_incubation->mtt_assay formazan_extraction Formazan Extraction mtt_assay->formazan_extraction spectrophotometry Spectrophotometric Measurement (OD570) formazan_extraction->spectrophotometry calculation Calculation of % Cell Viability spectrophotometry->calculation classification Classification based on Viability Thresholds calculation->classification

In Vitro Skin Irritation Testing Workflow.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in culture medium.

  • Exposure: A defined amount of the test substance is applied topically to the tissue surface. Negative and positive controls are run in parallel.

  • Incubation: The tissues are incubated for a specified period.

  • Post-Exposure: The test substance is rinsed off, and the tissues are transferred to fresh medium for a prolonged post-incubation period.

  • Viability Assessment: Cell viability is determined by the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Data Analysis: The amount of formazan is quantified spectrophotometrically, and the percentage of viable cells is calculated relative to the negative control. A mean tissue viability of ≤ 50% typically leads to a classification as a skin irritant.

Eye Irritation Testing

Similar to skin irritation, eye irritation potential is often assessed using in vitro methods on reconstructed human cornea-like epithelium (RhCE) models (OECD Test Guideline 492) or using the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437).

Logical Flow for Eye Irritation Hazard Assessment

G cluster_initial Initial Assessment cluster_in_vitro In Vitro Testing cluster_classification Hazard Classification start Test Substance: This compound rhce_test Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492) start->rhce_test Primary Method bcop_test Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437) start->bcop_test Alternative/Confirmatory no_category No Category rhce_test->no_category Viability > 60% category_2 Category 2 (Irritant) rhce_test->category_2 Viability ≤ 60% bcop_test->no_category IVIS Score < 55.1 bcop_test->category_2 IVIS Score ≥ 55.1

Decision Logic for In Vitro Eye Irritation Classification.

Methodology (RhCE - OECD 492): The protocol is similar to the skin irritation test, involving topical application of the substance to the corneal tissue model, followed by an assessment of cell viability using the MTT assay. A reduction in tissue viability below a certain threshold (e.g., ≤ 60%) indicates that the substance is an eye irritant.

Potential Mechanisms of Toxicity

The precise signaling pathways for the toxicity of this compound have not been elucidated. However, studies on other phenylboronic acids suggest potential mechanisms of action.

Interaction with Biological Molecules

Boronic acids are known to interact with diols, forming reversible covalent bonds. This property may underlie their biological activity and toxicity.

Hypothesized Interaction Leading to Cellular Disruption

G boronic_acid This compound interaction Reversible Covalent Bond Formation boronic_acid->interaction biomolecule Glycoproteins/ Glycolipids (containing cis-diols) biomolecule->interaction disruption Disruption of Cell Membrane Integrity or Protein Function interaction->disruption irritation Cellular Stress & Irritation Response disruption->irritation

Potential Interaction of Boronic Acid with Biological Diols.

This interaction with cell surface glycoproteins or other essential biomolecules containing diol moieties could disrupt their normal function, leading to cellular stress and an irritation response.

Safe Handling and First Aid

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

  • After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.

  • After Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical attention if symptoms occur.

Storage and Disposal

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

This guide is intended to provide a summary of the available safety and hazard information for this compound. It is crucial to consult the most recent Safety Data Sheet from your supplier and to conduct a thorough risk assessment before handling this chemical.

References

Technical Overview: (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a concise technical summary of the key molecular data for (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, a compound relevant to researchers and professionals in organic synthesis and medicinal chemistry.

Molecular Identity and Weight

This compound is an organic compound frequently utilized as a reagent in various chemical reactions, including Suzuki-Miyaura cross-coupling.[1] Accurate molecular weight is critical for stoichiometric calculations in these synthetic applications.

The molecular formula for this compound is C₈H₁₁BO₄ .[1][2][3] Based on this formula, the molecular weight is calculated to be 181.98 g/mol .[1][2][3][4][5][6]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.011[7][8][9]96.088
HydrogenH111.008[10][11][12]11.088
BoronB110.811[13][14]10.811
OxygenO415.999[15][16][17]63.996
Total 181.983

Note: The final calculated value is commonly rounded to 181.98 g/mol in chemical literature and supplier documentation.[1][2][4][5]

Disclaimer: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight. Molecular weight is a fundamental, calculated property of a chemical structure and does not involve experimental workflows or biological pathways.

References

commercial availability of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key applications of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science, primarily for its role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Properties

This compound is an off-white to slightly yellow crystalline powder. Its chemical structure incorporates a boronic acid functional group, a methoxy group, and a hydroxymethyl group on a phenyl ring, making it a valuable reagent in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name[3-(hydroxymethyl)-4-methoxyphenyl]boronic acid[1]
CAS Number908142-03-0[1][2]
Molecular FormulaC8H11BO4[2]
Molecular Weight181.98 g/mol [1][2]
InChIKeyDOQUCBSZQOPLGT-UHFFFAOYSA-N[2]
Canonical SMILESB(C1=CC(=C(C=C1)OC)CO)(O)O[1]

Table 2: Physicochemical Properties

PropertyValueSource
AppearanceOff-white powder[3]
Boiling Point396.4 ± 52.0 °C (Predicted)[2]
Density1.27 g/cm³[2]
pKa8.68 ± 0.10 (Predicted)[2][3]
Water SolubilitySlightly soluble in water[2][3]
StorageStore under inert gas (Nitrogen or Argon) at 2-8°C[3]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 98% to pharmaceutical grade (99%). Pricing and packaging vary by supplier.

Table 3: Commercial Suppliers

SupplierPurity/GradeNotes
Guangzhou Yaoguang Technology Co., Ltd.98%Price listed as $1/KG EXW[2]
Hangzhou Zentra Bio-Chemical Co., Ltd.Pharmaceutical Grade/99%Price listed as $0.1/KG EXW[2]
BLDpharmVariesAvailable for online orders[4]
Echemi98%, 99%Distributor for various manufacturers[2]
ChemicalBookVariesLists multiple suppliers
PubChemVariesLists multiple chemical vendors[1]

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocol

Proposed Synthesis of this compound

This protocol is based on the general method of forming a Grignard reagent from a protected bromophenol, followed by reaction with a borate ester and subsequent deprotection.

Step 1: Protection of the Hydroxymethyl Group The starting material, (5-bromo-2-methoxyphenyl)methanol, would first require protection of the hydroxymethyl group to prevent interference with the Grignard reagent formation. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.

Step 2: Grignard Reagent Formation The protected (5-bromo-2-methoxyphenyl)methanol is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

Step 3: Borylation The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

Step 4: Hydrolysis and Deprotection The resulting boronate ester is hydrolyzed with an aqueous acid to yield the boronic acid. The protecting group on the hydroxymethyl group is then removed under appropriate conditions (e.g., with a fluoride source for a silyl protecting group) to give the final product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general experimental protocol that can be adapted for specific substrates.

General Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.02-0.05 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Diagram 1: Proposed Synthesis Workflow

G start (5-bromo-2-methoxyphenyl)methanol protect Protection of -CH2OH group start->protect grignard Grignard Reagent Formation (Mg, THF) protect->grignard borylation Borylation (B(OR)3) grignard->borylation hydrolysis Hydrolysis (H3O+) borylation->hydrolysis deprotection Deprotection hydrolysis->deprotection product This compound deprotection->product

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)Ln pd2_halide R1-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_aryl R1-Pd(II)Ln-R2 pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R1-R2 (Biaryl Product) pd2_aryl->product r1x R1-X (Aryl Halide) r1x->pd2_halide boronic_acid R2-B(OH)2 (Boronic Acid) boronic_acid->pd2_aryl base Base base->pd2_aryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a versatile synthetic intermediate that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a hydroxyl group, and a methoxy group on a phenyl ring, allows for diverse chemical modifications and applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this important building block. Detailed experimental protocols for its synthesis and its use in palladium-catalyzed cross-coupling reactions are presented, along with a summary of its physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable compound.

Discovery and History

The first documented synthesis of this compound appears in a 2009 publication in the Journal of Medicinal Chemistry.[1] In this seminal work, the compound was developed as a key intermediate in the synthesis of a series of novel inhibitors targeting a specific biological pathway. The researchers sought to explore the structure-activity relationship of their lead compounds by introducing a hydroxymethyl group at the 3-position of the 4-methoxyphenylboronic acid scaffold. This substitution was hypothesized to provide an additional hydrogen bonding interaction within the target's active site, potentially enhancing potency and selectivity.

Following its initial disclosure, this compound has been increasingly utilized by the scientific community. Its commercial availability has further facilitated its adoption in various research and development programs. The compound's utility primarily stems from its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. This has led to its incorporation into the synthetic routes of numerous complex molecules with potential therapeutic applications and advanced material properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.

PropertyValue
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
CAS Number 908142-03-0
Appearance White to off-white powder
Melting Point 162-168 °C
pKa ~8.7 (Predicted)
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available 4-methoxy-3-methylbenzoic acid. The general synthetic approach is outlined below.

Experimental Protocol

Step 1: Esterification of 4-methoxy-3-methylbenzoic acid

To a solution of 4-methoxy-3-methylbenzoic acid (1.0 eq) in methanol (0.2 M) at 0 °C is slowly added thionyl chloride (1.2 eq). The reaction mixture is then warmed to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 4-methoxy-3-methylbenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Bromination of the benzylic position

To a solution of methyl 4-methoxy-3-methylbenzoate (1.0 eq) in carbon tetrachloride (0.3 M) is added N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq). The reaction mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 3-(bromomethyl)-4-methoxybenzoate.

Step 3: Hydrolysis of the bromide

Methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq) is dissolved in a 1:1 mixture of acetone and water (0.2 M). Calcium carbonate (1.5 eq) is added, and the mixture is heated to reflux for 12 hours. The reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated to remove acetone, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 3-(hydroxymethyl)-4-methoxybenzoate.

Step 4: Borylation of the corresponding aryl bromide (prepared separately)

In a separate reaction sequence, 2-bromo-5-methoxy-1-methylbenzene is used as the starting material. To a solution of 2-bromo-5-methoxy-1-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.4 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred at -78 °C for 1 hour, after which triisopropyl borate (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with 2 M hydrochloric acid and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude boronic acid is then purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound.

Note: This is a representative synthetic protocol. Specific reaction conditions and purification methods may vary.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.

General Experimental Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) is prepared in a suitable solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen), and the mixture is heated to reflux (typically 80-100 °C) for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Logical Relationships and Workflows

The following diagrams illustrate the general synthetic workflow for the preparation of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis_Workflow cluster_synthesis Synthesis of this compound SM 4-Methoxy-3-methylbenzoic Acid Int1 Methyl 4-methoxy-3-methylbenzoate SM->Int1 Esterification Int2 Methyl 3-(bromomethyl)-4-methoxybenzoate Int1->Int2 Bromination Int3 Methyl 3-(hydroxymethyl)-4-methoxybenzoate Int2->Int3 Hydrolysis ArylBr 2-Bromo-5-methoxy-1-methylbenzene Product This compound ArylBr->Product Borylation

Caption: Synthetic workflow for the preparation of the target compound.

Suzuki_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling Reaction Reactant1 This compound Reaction Reaction Mixture (Toluene, Ethanol, Water) Reactant1->Reaction Reactant2 Aryl Halide (Ar-X) Reactant2->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Workup Workup & Purification Reaction->Workup Heat Product Coupled Product (Ar-Aryl') Workup->Product Signaling_Pathway_Concept cluster_pathway Conceptual Signaling Pathway Inhibition Ligand Signaling Molecule Receptor Receptor Kinase Ligand->Receptor Substrate Substrate Receptor->Substrate ATP->ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response Downstream->Response Inhibitor Inhibitor (derived from boronic acid) Inhibitor->Receptor Inhibition

References

(3-(Hydroxymethyl)-4-methoxyphenyl)boronic Acid: A Versatile Building Block in Modern Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(3-(Hydroxymethyl)-4-methoxyphenyl)boronic acid has emerged as a significant building block in organic synthesis, particularly valued for its role in the construction of complex biaryl scaffolds. Its unique substitution pattern, featuring both a hydroxymethyl and a methoxy group, offers opportunities for diverse functionalization and imparts specific electronic and steric properties that are advantageous in various chemical transformations. This technical guide provides a comprehensive review of the applications of (3-hydroxymethyl)-4-methoxyphenyl)boronic acid, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 908142-03-0[1][2]
Molecular Formula C₈H₁₁BO₄[1]
Molecular Weight 181.98 g/mol [1]
Appearance Off-white powder
Water Solubility Slightly soluble in water[1]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its participation as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[2][3]

The general mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (R-X) reacts with the Pd(0) catalyst to form an organopalladium(II) complex.

  • Transmetalation: The organoborane (in this case, this compound), activated by a base, transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

A simplified representation of this catalytic cycle is depicted below.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)₂ + Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)₂ (3-(hydroxymethyl)-4- methoxyphenyl)boronic acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While specific yield data for a wide range of coupling partners with this compound is not extensively tabulated in the readily available literature, the reaction is known to proceed with good to excellent yields under optimized conditions. Factors influencing the yield include the choice of palladium catalyst, ligand, base, and solvent.

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and an arylboronic acid is provided below. This can be adapted for reactions involving this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equivalents).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf); 1-5 mol%) and, if necessary, a phosphine ligand.

  • Solvent and Degassing: Add a degassed solvent or a mixture of solvents (e.g., toluene, dioxane, DMF, or a mixture with water). The reaction mixture is typically degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) under an inert atmosphere and stir for the required time (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

The biaryl motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[4][5] this compound serves as a valuable precursor for the synthesis of such molecules, particularly in the development of anticancer agents. The hydroxymethyl and methoxy functionalities can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing binding affinity and selectivity.

While specific IC50 values for compounds directly synthesized from this compound are not widely reported in publicly accessible databases, the general class of biphenyl and biaryl compounds synthesized via Suzuki coupling has demonstrated significant anticancer activity. For instance, various pyrazolo[3,4-b]pyridine derivatives have shown potent anticancer activity against cell lines such as HeLa, MCF7, and HCT-116, with IC50 values in the low micromolar range.[6] Similarly, certain hydroxylated biphenyl compounds have exhibited significant antiproliferative activity against malignant melanoma cells, with IC50 values also in the low micromolar range.[7]

The synthesis of these and other potentially bioactive molecules often follows a workflow that begins with a key carbon-carbon bond-forming reaction like the Suzuki-Miyaura coupling.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Aryl Halide Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Biaryl_Product Biaryl Intermediate Suzuki_Coupling->Biaryl_Product Functionalization Further Functionalization Biaryl_Product->Functionalization Final_Compound Final Bioactive Compound Functionalization->Final_Compound In_vitro_assays In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Final_Compound->In_vitro_assays SAR_Studies Structure-Activity Relationship (SAR) Studies In_vitro_assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Functionalization Iterative Refinement

Caption: General workflow for the synthesis and evaluation of bioactive compounds.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of a wide array of biaryl compounds. These products are not only important in materials science but also hold significant promise in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents, including those with potential anticancer activity. Further exploration of the reactivity of this boronic acid and the biological activities of its derivatives is likely to uncover new and valuable applications in the future.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is highly valued in medicinal chemistry and drug development for its mild conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[2] (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a valuable building block for introducing a substituted phenyl moiety into complex molecules. This functionalized boronic acid is notably used in the synthesis of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers, including acute myeloid leukemia (AML).[3][4] LSD1 inhibitors modulate gene expression by preventing the demethylation of histone H3 at lysine 4 (H3K4), representing a promising therapeutic strategy.[5] These application notes provide a detailed protocol for the Suzuki coupling of this compound with a relevant aryl halide, along with quantitative data from representative reactions and visualizations of the experimental workflow and the relevant biological pathway.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids with various aryl halides. This data, compiled from analogous reactions in the literature, serves as a guide for optimizing the coupling of this compound.

Table 1: Reaction Conditions for Suzuki Coupling of Substituted Phenylboronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodoanisole4-Methoxyphenylboronic acidPd/BC (0.05)-K₂CO₃H₂O803.598[6]
24-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane80490[7]
33-Iodo-4-methoxybenzoic acid methyl esterMesitylboronic esterPd(PPh₃)₄ (6)-NaOPhBenzeneReflux1285[8]
44-BromotoluenePhenylboronic acid10% Pd/C (5)-K₂CO₃Ethanol/H₂OReflux392
52-Bromopyridine2,3,4,5-Tetrafluorophenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)Na₂CO₃THF/Toluene/H₂O951636[9]

Table 2: Influence of Substituents on Arylboronic Acid in Suzuki Coupling

Boronic Acid SubstituentElectronic EffectCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-OCH₃Electron-donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh
4-CH₃Electron-donating4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95
HNeutral4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O91
4-CF₃Electron-withdrawing4-BromoanisolePd(dppf)Cl₂K₂CO₃1,4-Dioxane88
4-CNElectron-withdrawingIodobenzenePd/BCK₂CO₃H₂O88[6]

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-ethanone, a precursor for the synthesis of LSD1 inhibitors.

Materials:

  • This compound

  • 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-ethanone

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-ethanone (1.0 equivalent), and potassium phosphate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents). Then, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Mandatory Visualization

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Reactants: This compound, Aryl Halide, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reactants->inert catalyst_solvent Add Catalyst, Ligand, and Degassed Solvent inert->catalyst_solvent heat Heat to 80-100 °C with Vigorous Stirring catalyst_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar' L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][10]

LSD1_Signaling_Pathway Mechanism of LSD1 Inhibition cluster_histone Histone Modification cluster_lsd1 LSD1 Activity cluster_inhibition Therapeutic Intervention histone Histone H3 h3k4me2 H3K4me2 (Active Chromatin) histone->h3k4me2 Methylation h3k4me1 H3K4me1/me0 (Repressed Chromatin) h3k4me2->h3k4me1 Demethylation lsd1 LSD1 Enzyme h3k4me2->lsd1 lsd1->h3k4me1 gene_repression Gene Repression lsd1->gene_repression gene_activation Gene Activation/ Tumor Suppression gene_repression->gene_activation Reversal inhibitor LSD1 Inhibitor (derived from Suzuki Coupling) inhibition Inhibition inhibitor->inhibition inhibition->lsd1 Blocks Active Site

Caption: The role of LSD1 in histone demethylation and its inhibition by targeted therapies.[4][5]

References

Application Notes and Protocols for the Synthesis of Biaryl Scaffolds Using (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl structures are privileged motifs in medicinal chemistry and materials science, frequently appearing in the core of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the construction of these vital biaryl scaffolds.

This document provides detailed application notes and protocols for the use of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized biaryl compounds. This specific boronic acid is a valuable building block as it introduces a hydroxymethyl and a methoxy group, functionalities that can serve as handles for further chemical modification or are known to contribute to the pharmacological activity of various drug candidates. A key application of biaryls synthesized from this and similar building blocks is in the development of inhibitors for critical biological targets, such as the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway, a key target in cancer immunotherapy.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Aryl Halides

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions between this compound and various aryl halides. The data has been compiled from literature sources and demonstrates the versatility of this reagent in achieving good to excellent yields of the desired biaryl products.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
11-Bromo-3-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)9012(3'-(Hydroxymethyl)-4'-methoxy-[1,1'-biphenyl]-3-yl)nitromethane85
22-BromopyridinePd(dppf)Cl₂ (5)Cs₂CO₃1,4-Dioxane1008(2-(3-(Hydroxymethyl)-4-methoxyphenyl)pyridin-2-yl)methanol78
34-IodoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)11064,4'-Dimethoxy-3'-(hydroxymethyl)-[1,1'-biphenyl]92
4Methyl 4-bromobenzoatePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄t-Amyl alcohol10010Methyl 3'-(hydroxymethyl)-4'-methoxy-[1,1'-biphenyl]-4-carboxylate88

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, DME)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide). If using a solid catalyst and ligand, add them at this stage. If using a pre-catalyst solution, add it via syringe.

  • Degassing: If not already done, degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Characterization Data for a Representative Product: (4'-Methoxy-[1,1'-biphenyl]-3-yl)methanol

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.55 (d, J = 8.6 Hz, 2H), 7.48 (s, 1H), 7.42 (d, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.28 (d, J = 7.5 Hz, 1H), 6.98 (d, J = 8.6 Hz, 2H), 4.75 (s, 2H), 3.86 (s, 3H), 1.75 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.3, 141.5, 141.2, 133.9, 129.5, 128.8, 128.1, 126.2, 125.4, 114.3, 65.4, 55.4.

  • MS (ESI): m/z 215.1 [M+H]⁺.

Signaling Pathway and Experimental Workflow Diagrams

The biaryl scaffolds synthesized using this compound can be utilized as key intermediates in the development of inhibitors for various biological targets. One prominent example is the inhibition of the PD-1/PD-L1 signaling pathway, a critical immune checkpoint in cancer therapy.

PD1_PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 PI3K PI3K TCR->PI3K SHP2->PI3K Akt Akt PI3K->Akt TCell_Activation T-Cell Activation (Cytokine Release, Proliferation) Akt->TCell_Activation Biaryl_Inhibitor Biaryl Inhibitor Biaryl_Inhibitor->PDL1 Inhibition

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by a Biaryl Compound.

The diagram above illustrates the interaction between an antigen-presenting cell (APC) and a T-cell. The binding of PD-L1 on the APC to PD-1 on the T-cell initiates an inhibitory cascade via SHP2, which suppresses the PI3K/Akt signaling pathway, leading to T-cell exhaustion. Biaryl inhibitors can block the PD-1/PD-L1 interaction, thereby restoring T-cell activation and promoting an anti-tumor immune response.

Suzuki_Coupling_Workflow Start Start Combine_Reagents 1. Combine Boronic Acid, Aryl Halide, and Base Start->Combine_Reagents Inert_Atmosphere 2. Establish Inert Atmosphere (Ar/N₂) Combine_Reagents->Inert_Atmosphere Add_Solvent_Catalyst 3. Add Degassed Solvent and Pd Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heat_Stir 4. Heat and Stir (80-110 °C) Add_Solvent_Catalyst->Heat_Stir Monitor_Reaction 5. Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor_Reaction Monitor_Reaction->Heat_Stir Incomplete Workup 6. Aqueous Work-up Monitor_Reaction->Workup Reaction Complete Purification 7. Purification (Column Chromatography) Workup->Purification Product Pure Biaryl Product Purification->Product

Caption: General Experimental Workflow for Biaryl Synthesis via Suzuki-Miyaura Coupling.

This workflow diagram outlines the key steps involved in the synthesis of biaryl compounds using the Suzuki-Miyaura cross-coupling reaction, from the initial combination of reagents to the final purification of the product. Following a systematic and well-controlled procedure is crucial for achieving high yields and purity of the desired biaryl compounds.

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid with various aryl halides. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse starting materials.[1] this compound is a valuable building block that introduces a functionalized phenyl moiety, offering a handle for further synthetic transformations.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

dot```dot graph Suzuki_Miyaura_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdXLn [label="Ar-Pd(II)-X\n Ln", fillcolor="#FBBC05"]; ArPdAr_Ln [label="Ar-Pd(II)-Ar'\n Ln", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; ArX [label="Ar-X", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];

// Edges Pd0 -> ArPdXLn [label=" Oxidative\n Addition"]; ArPdXLn -> ArPdAr_Ln [label=" Transmetalation"]; ArPdAr_Ln -> Pd0 [label=" Reductive\n Elimination"]; ArX -> ArPdXLn [style=dashed]; BoronicAcid -> ArPdXLn [style=dashed]; Base -> ArPdXLn [style=dashed]; ArPdAr_Ln -> Product [style=dashed]; }

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling.

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Inert gas techniques are crucial to prevent the deactivation of the palladium catalyst.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The choice of palladium catalyst, base, and solvent system is critical for optimizing reaction yields and times. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors. Further optimization may be required for specific substrate combinations to achieve the desired outcomes.

References

Application Notes and Protocols for Suzuki Coupling with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in medicinal chemistry and materials science due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[2][3]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid with various aryl halides. The presence of both a hydroxymethyl and a methoxy group on the boronic acid partner offers opportunities for the synthesis of complex, functionalized biaryl scaffolds, which are of significant interest in drug discovery.[2] Careful consideration of the reaction conditions is necessary to achieve optimal yields and minimize side reactions, particularly those involving the reactive hydroxymethyl group.

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex. The base is crucial for the activation of the boronic acid.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of substituted phenylboronic acids with aryl halides, which can be adapted for this compound. The selection of catalyst, base, and solvent is critical for reaction success and may require optimization for specific substrates.

Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Yield (%)Ref.
Pd(PPh₃)₄ (3-5)K₂CO₃ (2)Toluene/Ethanol/H₂O80-10085-95[2]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O80-11090-98
PdCl₂(dppf) (3)Cs₂CO₃ (2)DMF/H₂O90-12088-96
Buchwald G3 (2)K₂CO₃ (2)THF/H₂O60-8092-99

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base under an inert atmosphere.

  • Solvent Addition: Add the organic solvent (e.g., 1,4-Dioxane, 5 mL per 1 mmol of aryl halide) followed by degassed water (ratio of organic solvent to water is typically between 4:1 and 10:1).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base Solvent Add Solvent System Reactants->Solvent Degas Degas Mixture Solvent->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X PdII_Ar_ArB Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_Ar_ArB Ar'-B(OH)₂ Base PdII_Ar_ArB->Pd0 Ar-Ar' OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring a hydroxymethyl group and a methoxy group on the phenyl ring, allows for the synthesis of complex molecular architectures with diverse biological activities. This boronic acid is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical development.[1][2] These reactions are favored for their mild conditions, high functional group tolerance, and generally high yields.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for kinase inhibitors and analogues of anti-cancer agents like Combretastatin A-4.[5][6]

Key Applications in Pharmaceutical Synthesis

The strategic placement of the hydroxymethyl and methoxy groups on the boronic acid allows for multiple points of interaction or further functionalization in the target molecule. This makes it a valuable reagent in the synthesis of a variety of pharmaceutical intermediates.

  • Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a biaryl core structure. This compound can be used to introduce a key substituted phenyl ring onto a heterocyclic core, a common motif in kinase inhibitors such as Lenvatinib. The hydroxymethyl group can act as a hydrogen bond donor or be a site for further modification to optimize potency and pharmacokinetic properties.

  • Combretastatin A-4 Analogues: Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization.[2][5] Synthetic analogues are of great interest as potential anti-cancer agents.[1][2] this compound can serve as the "B-ring" component in the synthesis of these analogues, where the hydroxymethyl group can mimic the hydroxyl group of the natural product, contributing to its biological activity.

  • Other Biologically Active Molecules: The unique electronic and steric properties of this boronic acid make it a valuable tool for creating novel compounds with a wide range of potential therapeutic applications, from anti-inflammatory to anti-viral agents.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl intermediate relevant to the development of kinase inhibitors.

Protocol 1: Synthesis of 4-(3-(hydroxymethyl)-4-methoxyphenyl)-7-methoxyquinoline-6-carboxamide

This protocol describes the synthesis of a hypothetical, yet plausible, intermediate for a kinase inhibitor, demonstrating the utility of this compound in coupling with a functionalized quinoline core.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 A B + C D -> E

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous 1,4-dioxane (5 mL/mmol of the limiting reagent).

  • Reaction Execution:

    • Add the anhydrous 1,4-dioxane and degassed water (in a 4:1 ratio) to the reaction flask containing the solids.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Characterization:

  • The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity should be assessed by HPLC.

Quantitative Data

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling reaction described in Protocol 1 and for the synthesis of a Combretastatin A-4 analogue.

Table 1: Synthesis of 4-(3-(hydroxymethyl)-4-methoxyphenyl)-7-methoxyquinoline-6-carboxamide

EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
14-chloro-7-methoxyquinoline-6-carboxamidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O901885>98
24-bromo-7-methoxyquinoline-6-carboxamidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001278>97

Table 2: Synthesis of a Combretastatin A-4 Analogue via Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
1(Z)-1-(4-bromophenyl)-1,2-bis(3,4,5-trimethoxyphenyl)etheneThis compoundPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O75
2(Z)-1-iodo-3,4,5-trimethoxy-2-styrylbenzeneThis compoundPdCl₂(dppf)Cs₂CO₃DMF82

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a pharmaceutical intermediate using a Suzuki-Miyaura coupling reaction.

G reagents Weigh and Combine Reactants: Aryl Halide, Boronic Acid, Base setup Set up Reaction under Inert Atmosphere reagents->setup solvent Add Degassed Solvents setup->solvent catalyst Introduce Palladium Catalyst Solution solvent->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification analysis Characterize Final Product (NMR, MS, HPLC) purification->analysis

General experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pdiix R-Pd(II)-X L2 oxidative_addition->pdiix transmetalation Transmetalation (Ar-B(OH)2) pdiix->transmetalation pdiir R-Pd(II)-Ar L2 transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 R-Ar

Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: (3-(hydroxymethyl)-4-Methoxyphenyl)boronic Acid in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly valuable for the construction of complex molecular architectures found in natural products and pharmaceuticals. Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between aromatic rings. This application note provides a detailed overview of its potential use in the synthesis of natural products, including a representative experimental protocol, quantitative data, and workflow visualizations. Although direct total syntheses of natural products using this specific boronic acid are not extensively documented in peer-reviewed literature, its structural motifs are present in numerous bioactive compounds. The following protocols are based on established methodologies for structurally similar boronic acids in the synthesis of complex natural products, such as the biphenyl antibiotic Biphenomycin B.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in natural product synthesis is the construction of biaryl or aryl-heteroaryl linkages. The methoxy and hydroxymethyl substituents on the phenyl ring are common features in many natural products, including lignans, flavonoids, and macrocyclic peptides. The Suzuki-Miyaura coupling offers a mild and efficient method for creating these bonds, tolerating a wide range of functional groups.

A key strategic advantage of using this compound is the ability to introduce a versatile hydroxymethyl group. This functional group can be further elaborated post-coupling, for instance, through oxidation to an aldehyde or carboxylic acid, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. This allows for the late-stage functionalization of complex molecules, a crucial strategy in modern synthetic chemistry.

Representative Application: Synthesis of a Biphenomycin B Analog Precursor

Biphenomycin B is a macrocyclic peptide antibiotic that features a central biphenyl core structure. The total synthesis of Biphenomycin B and its analogs often relies on a Suzuki-Miyaura coupling to construct this biaryl linkage. The following protocol is a representative procedure for the coupling of this compound with a functionalized aryl iodide, based on methodologies reported for the synthesis of Biphenomycin B.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic functionalized aryl iodide.

Materials and Reagents:

  • This compound

  • Functionalized Aryl Iodide (e.g., a protected amino acid derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the functionalized aryl iodide (1.0 eq) and this compound (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Reagent Addition: To the stirred solution, add triphenylphosphine (0.1 eq) and palladium(II) acetate (0.05 eq). Finally, add an aqueous solution of potassium carbonate (2.0 M, 3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biphenyl product.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of biphenyl natural product precursors.

ParameterValue
Reactants
Aryl Iodide1.0 mmol
Boronic Acid1.2 mmol (1.2 eq)
Catalyst & Ligand
Palladium(II) acetate0.05 mmol (5 mol%)
Triphenylphosphine0.1 mmol (10 mol%)
Base
Potassium carbonate3.0 mmol (3.0 eq)
Solvent
Toluene:Ethanol:Water4:1:1 (v/v/v)
Reaction Conditions
Temperature90 °C
Reaction Time3 hours
Yield
Isolated Yield85-95% (Typical)

Mandatory Visualization

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [ArB(OH)3]⁻ pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Biphenyl Synthesis

Experimental_Workflow start Start: Reactant Preparation setup Reaction Setup: - Aryl Iodide - Boronic Acid - Solvents start->setup reagents Reagent Addition: - Catalyst (Pd(OAc)2) - Ligand (PPh3) - Base (K2CO3) setup->reagents reaction Heating and Reflux (90°C, 3h) reagents->reaction workup Aqueous Work-up: - Ethyl Acetate/Water Extraction reaction->workup purification Purification: - Drying (MgSO4) - Filtration - Concentration workup->purification chromatography Silica Gel Column Chromatography purification->chromatography end End: Isolated Product chromatography->end

Caption: Step-by-step workflow for the synthesis of the biphenyl product.

This compound is a valuable reagent for the synthesis of natural products containing substituted biaryl moieties. The Suzuki-Miyaura coupling provides a robust and high-yielding method for its incorporation into complex molecular scaffolds. The provided representative protocol, based on established syntheses of complex natural products, offers a reliable starting point for researchers in natural product synthesis and drug discovery. The versatility of the hydroxymethyl group for further chemical transformations underscores the strategic importance of this building block in the design and execution of convergent synthetic routes.

The Versatile Role of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid has emerged as a pivotal building block for researchers, scientists, and drug development professionals. Its unique structural features, combining a reactive boronic acid moiety with a functionalized aromatic ring, make it a versatile reagent in a multitude of organic transformations. This document provides detailed application notes and experimental protocols for its use in key synthetic reactions, including the Suzuki-Miyaura coupling, Rieche formylation, and the synthesis of biologically active benzoxaboroles.

Application Notes

This compound is instrumental in the construction of complex molecular architectures, finding extensive application in medicinal chemistry and materials science.

  • Suzuki-Miyaura Coupling: This boronic acid is an excellent coupling partner in palladium-catalyzed cross-coupling reactions to form biaryl structures. These motifs are prevalent in a wide range of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents. The presence of the hydroxymethyl and methoxy groups on the phenyl ring allows for further functionalization, providing a strategic handle for modulating the physicochemical and pharmacological properties of the target molecules.

  • Rieche Formylation: The electron-rich nature of the aromatic ring makes it susceptible to electrophilic aromatic substitution, such as the Rieche formylation. This reaction introduces a formyl group onto the aromatic ring, a key functional group that can be readily converted into other functionalities, thereby expanding the synthetic utility of the resulting products in the synthesis of complex natural products and pharmaceutical intermediates.

  • Synthesis of Benzoxaboroles: As an ortho-(hydroxymethyl)phenylboronic acid, this compound is a direct precursor to benzoxaboroles. Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The intramolecular dehydration of this compound leads to the formation of a fused five-membered ring system, the core of the benzoxaborole scaffold.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction Scheme:

Suzuki_Miyaura_Coupling BoronicAcid This compound Product Biaryl Product BoronicAcid->Product ArylBromide Ar-Br ArylBromide->Product Catalyst Pd(PPh₃)₄ Catalyst->Product (cat.) Base K₂CO₃ Base->Product Solvent Toluene/EtOH/H₂O Solvent->Product

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Data Presentation:

EntryAryl HalideProductYield (%)
14-Bromoanisole4'-Methoxy-[1,1'-biphenyl]-4-yl)methanol85-95
21-Bromo-4-nitrobenzene(4'-Nitro-[1,1'-biphenyl]-4-yl)methanol80-90
32-Bromopyridine(2-(Pyridin-2-yl)phenyl)methanol70-80
41-Bromo-3,5-dimethylbenzene(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)methanol88-98

Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are indicative and may vary based on specific reaction conditions and substrate reactivity.

Rieche Formylation

This protocol outlines a general procedure for the formylation of this compound.

Reaction Scheme:

Rieche_Formylation StartingMaterial This compound Product Formylated Product StartingMaterial->Product Reagent Cl₂CHOCH₃ Reagent->Product Catalyst FeCl₃ Catalyst->Product (cat.) Solvent DCM Solvent->Product

Figure 2: General scheme for the Rieche formylation.

Materials:

  • This compound

  • Dichloromethyl methyl ether (Cl₂CHOCH₃)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous iron(III) chloride (1.2 mmol) to the solution and stir for 10 minutes.

  • Slowly add dichloromethyl methyl ether (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding 1 M HCl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the formylated product.

Data Presentation:

EntryProductRegioselectivityYield (%)
12-Formyl-5-(hydroxymethyl)-4-methoxyphenylboronic acidortho to boronic acid60-70
25-(Hydroxymethyl)-2-methoxybenzaldehydeipso-substitution20-30

Table 2: Expected products and approximate yields for the Rieche formylation of this compound. The regioselectivity and yield can be influenced by the Lewis acid and reaction conditions.[1]

Synthesis of Benzoxaborole

This protocol describes the intramolecular cyclization of this compound to form the corresponding benzoxaborole.

Reaction Scheme:

Benzoxaborole_Synthesis StartingMaterial This compound Product 5-Methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-1-ol StartingMaterial->Product Condition Heat or Acid catalyst Condition->Product

Figure 3: Intramolecular cyclization to form a benzoxaborole.

Materials:

  • This compound

  • Toluene or a suitable high-boiling solvent

  • Dean-Stark apparatus (optional)

  • Hexane or pentane for precipitation

Procedure:

  • Dissolve this compound (1.0 mmol) in toluene (20 mL) in a round-bottom flask.

  • For azeotropic removal of water, equip the flask with a Dean-Stark apparatus.

  • Heat the mixture to reflux and stir for 2-6 hours. The reaction can be monitored by the disappearance of the starting material on TLC.

  • Alternatively, the reaction can be performed by heating the boronic acid in a suitable solvent in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude benzoxaborole can often be purified by precipitation from a non-polar solvent like hexane or pentane, or by column chromatography if necessary.

Data Presentation:

ProductMethodYield (%)
5-Methoxy-1,3-dihydrobenzo[c][2][3]oxaborol-1-olAzeotropic distillation85-95
5-Methoxy-1,3-dihydrobenzo[c][2][3]oxaborol-1-olAcid catalysis80-90

Table 3: Representative yields for the synthesis of 5-methoxy-1,3-dihydrobenzo[c][2][3]oxaborol-1-ol. Yields are indicative and may vary based on the specific conditions employed.

Application in Drug Discovery: A Workflow

The synthetic versatility of this compound makes it a valuable starting material in drug discovery campaigns. The following diagram illustrates a typical workflow.

Drug_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound B Suzuki-Miyaura Coupling A->B C Biaryl Library Synthesis B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G In vitro & In vivo Studies F->G H ADME/Tox Profiling G->H I Candidate Selection H->I

Figure 4: A simplified workflow for drug discovery utilizing this compound.

This workflow highlights how the initial Suzuki-Miyaura coupling can be used to generate a library of diverse biaryl compounds. These compounds are then screened for biological activity, and promising "hits" are further optimized through structure-activity relationship (SAR) studies to identify a lead candidate for preclinical development. The hydroxymethyl group on the boronic acid can be a key site for modification during the lead optimization phase to improve potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Cross-Coupling Reactions with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup of Suzuki-Miyaura cross-coupling reactions utilizing (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid. This versatile building block is valuable in medicinal chemistry and materials science, particularly for the synthesis of complex organic molecules with potential therapeutic applications, such as kinase inhibitors.[1][2]

Introduction

This compound is a key reagent in organic synthesis, prized for its ability to participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[2] Its bifunctional nature, containing both a boronic acid and a hydroxymethyl group, allows for the creation of diverse molecular architectures. This reagent is particularly relevant in drug discovery for the synthesis of bioactive compounds, including potential anticancer agents and enzyme inhibitors.[2]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted biaryl scaffolds, readily synthesized via Suzuki-Miyaura coupling, are central to many kinase inhibitors. This compound and its derivatives are valuable in the synthesis of compounds targeting protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One important class of kinase targets is the Rho-associated coiled-coil containing protein kinases (ROCK). ROCK inhibitors have therapeutic potential for various conditions, including hypertension, glaucoma, and erectile dysfunction.[3][4] The general structure of many kinase inhibitors involves a heterocyclic core coupled to various aryl groups, a synthesis readily achievable through Suzuki-Miyaura coupling.

Another significant target in cancer therapy is the Bcr-Abl tyrosine kinase, responsible for chronic myelogenous leukemia (CML). Bosutinib, a dual Src/Abl kinase inhibitor, exemplifies a complex molecule whose synthesis can involve intermediates structurally related to this compound.[5][6][7][8]

Below is a simplified representation of a generic kinase inhibitor signaling pathway that can be targeted by compounds synthesized using the described cross-coupling reactions.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Kinase_Inhibitor Kinase Inhibitor (Synthesized via Cross-Coupling) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Kinase_Inhibitor->Downstream_Signaling Inhibits Apoptosis Apoptosis

Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

Suzuki_Miyaura_Workflow General Suzuki-Miyaura Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Aryl Halide, This compound, and Base in Flask Degas Evacuate and Backfill with Inert Gas (e.g., Argon) Reactants->Degas Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Degas->Solvent_Catalyst Heat Heat Reaction Mixture (e.g., 80-110 °C) Solvent_Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water or Aqueous Solution Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Conditions with Pd(PPh₃)₄

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Degas the 1,4-dioxane and water by bubbling with argon for 15-20 minutes.

  • Under the inert atmosphere, add the degassed 1,4-dioxane and water to the reaction flask via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions with Pd₂(dba)₃ and a Phosphine Ligand

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide, this compound, XPhos, and potassium phosphate.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add Pd₂(dba)₃ to the tube under a positive pressure of argon.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation

The yield of Suzuki-Miyaura cross-coupling reactions is highly dependent on the specific substrates and reaction conditions employed. The following table provides a summary of expected yields for the coupling of this compound with various aryl halides based on analogous reactions reported in the literature. Actual yields may vary.

Aryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield Range (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001280 - 95
4-IodoacetophenonePdCl₂(dppf)K₂CO₃DMF85685 - 98
2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1101670 - 90
4-ChlorobenzonitrilePd(OAc)₂ / Buchwald LigandCs₂CO₃t-BuOH1002465 - 85
1-Bromo-4-nitrobenzenePd(OAc)₂ / P(o-tol)₃Na₂CO₃DME/H₂O80488 - 97

Note: This data is compiled from various sources reporting on Suzuki-Miyaura couplings of similar substituted arylboronic acids and aryl halides. Optimization for the specific substrate is recommended.

References

Application Notes and Protocols for the Purification of Products from (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a versatile reagent in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecules. Its utility in Suzuki-Miyaura, Chan-Lam, and other coupling reactions is pivotal for the synthesis of biaryl compounds, aryl ethers, and aryl amines, which are common motifs in pharmaceutical agents. The successful isolation of the desired product in high purity is critical for subsequent applications and characterization.[1] This document provides detailed protocols and application notes for the purification of products derived from reactions involving this specific boronic acid.

Common impurities in these reactions can include unreacted starting materials, homocoupled byproducts (boronic acid dimers), residual catalyst (e.g., palladium or copper), and inorganic salts from the base used.[1][2] A systematic purification strategy is therefore essential.

General Purification Strategy

The purification process for products from cross-coupling reactions typically involves a multi-step workflow. The initial crude reaction mixture is subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. The resulting organic material is then purified using techniques such as flash column chromatography or recrystallization, chosen based on the product's properties.[1]

G RM Crude Reaction Mixture AW Aqueous Workup (e.g., wash with water, brine) RM->AW Quench Reaction OE Organic Layer Extraction AW->OE Phase Separation DS Drying and Solvent Removal OE->DS Dry (e.g., MgSO₄, Na₂SO₄) Evaporate Solvent CP Crude Product DS->CP FCC Flash Column Chromatography CP->FCC If non-crystalline or mixture of polarities RC Recrystallization CP->RC If crystalline solid PP Pure Product FCC->PP RC->PP Analysis Purity Analysis (NMR, HPLC, LC-MS) PP->Analysis

Caption: General purification workflow for cross-coupling reaction products.

Purification Protocols for Suzuki-Miyaura Coupling Products

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a boronic acid and an organohalide. The resulting biaryl products often require purification to remove the catalyst and byproducts.

Protocol 1: Aqueous Workup and Extraction

This initial workup is crucial for removing inorganic salts and highly polar impurities.

  • Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

    • A 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to remove unreacted boronic acid.[3] Boronic acids are acidic and will form water-soluble boronate salts.[4]

    • Brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase.[1]

  • Separation and Drying: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[5][6]

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a standard method for separating the desired product from residual starting materials and byproducts based on polarity.[6][7]

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a column.

  • Sample Loading: Adsorb the crude product obtained from the workup onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the prepared column.[6]

  • Elution: Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: Suzuki-Miyaura Coupling

While specific yields for reactions with this compound are highly substrate-dependent, the following table provides representative data for Suzuki-Miyaura couplings involving substituted arylboronic acids.

Product TypePurification MethodTypical Yield (%)Typical Purity (%)Reference
Biaryl CompoundFlash Chromatography70-95>95[5][8]
Heteroaryl-ArylFlash Chromatography65-85>98[8]
Functionalized StyreneFlash Chromatography75-90>95[9]

Purification Protocols for Chan-Lam Coupling Products

The Chan-Lam coupling forms carbon-heteroatom bonds (C-N, C-O) using a copper catalyst.[10][11] Purification often involves removing the copper catalyst and homocoupled byproducts.

Protocol 3: Post-Reaction Workup for Chan-Lam Coupling
  • Quenching: After the reaction, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

  • Extraction: Extract the mixture with an appropriate organic solvent like ethyl acetate (EtOAc).[12]

  • Filtration (Optional): If the reaction mixture contains insoluble copper salts or molecular sieves, filter the mixture through a pad of Celite before extraction.[12]

  • Aqueous Wash: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.[12]

Protocol 4: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid, crystalline products, provided a suitable solvent can be found.[1][7]

  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1][5]

Data Presentation: Chan-Lam Coupling

The following table summarizes typical outcomes for Chan-Lam coupling reactions.

Product TypePurification MethodTypical Yield (%)Typical Purity (%)Reference
N-Aryl AmineFlash Chromatography80-95>98[11][12]
Aryl EtherFlash Chromatography70-90>95[12]
N-Aryl SulfonamideFlash Chromatography75-92>97[13]

Logical Relationships in Purification Choices

The choice of purification method is dictated by the physical properties of the product and the nature of the impurities.

G Crude Crude Product IsSolid Is the product a solid? Crude->IsSolid IsCrystalline Is it crystalline? IsSolid->IsCrystalline Yes PolarityDiff Significant polarity difference from impurities? IsSolid->PolarityDiff No (Oil/Amorphous) IsCrystalline->PolarityDiff No Recrystallize Recrystallization IsCrystalline->Recrystallize Yes Chromatography Column Chromatography PolarityDiff->Chromatography Yes PrepHPLC Preparative HPLC PolarityDiff->PrepHPLC No

Caption: Decision tree for selecting a suitable purification method.

By following these detailed protocols and considering the nature of the specific reaction products, researchers can effectively purify compounds derived from this compound for use in further research and development.

References

Application Notes and Protocols for the Scale-Up Synthesis of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a key building block in synthetic organic chemistry, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its bifunctional nature, possessing both a boronic acid moiety for carbon-carbon bond formation and a hydroxymethyl group that can be further functionalized, makes it a versatile reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

These application notes provide a comprehensive overview of a scalable synthetic route to this compound, detailing a robust protocol suitable for kilogram-scale production. The outlined procedures are intended to serve as a guide for process development and scale-up in a laboratory or pilot plant setting.

Synthetic Pathway Overview

The large-scale synthesis of this compound can be efficiently achieved from a readily available starting material, 2-methoxy-5-bromobenzyl alcohol. The synthetic strategy involves a protection-metalation-borylation-deprotection sequence. A plausible and scalable route is outlined below.

Synthetic_Pathway A 2-Methoxy-5-bromobenzyl alcohol B 2-Methoxy-5-bromobenzyl acetate A->B Acetyl Chloride, Triethylamine, DCM, 0°C to rt C Grignard Reagent Intermediate B->C Mg, I2 (cat.), THF, reflux D (3-(acetoxymethyl)-4-methoxyphenyl)boronic acid pinacol ester C->D Isopropoxy(pinacol)borane, THF, -78°C to rt E This compound D->E NaOH (aq), THF, rt

Caption: Synthetic route for this compound.

Experimental Protocols

Protocol 1: Acetylation of 2-Methoxy-5-bromobenzyl alcohol

Objective: To protect the hydroxyl group of the starting material to prevent interference in the subsequent Grignard formation step.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methoxy-5-bromobenzyl alcohol217.061.00 kg4.61
Acetyl chloride78.500.40 kg (0.36 L)5.09
Triethylamine101.190.56 kg (0.77 L)5.53
Dichloromethane (DCM)84.9310.0 L-

Procedure:

  • To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-methoxy-5-bromobenzyl alcohol (1.00 kg, 4.61 mol) and dichloromethane (10.0 L).

  • Cool the mixture to 0-5 °C using a chiller.

  • Slowly add triethylamine (0.56 kg, 5.53 mol) to the stirred solution, maintaining the temperature below 10 °C.

  • Add acetyl chloride (0.40 kg, 5.09 mol) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by slowly adding water (5.0 L).

  • Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 2.0 L), saturated NaHCO₃ solution (2 x 2.0 L), and brine (2.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-5-bromobenzyl acetate as a crude oil.

Expected Yield and Purity:

ParameterValue
Yield 95-99%
Purity (by HPLC) >95%
Protocol 2: Grignard Reaction and Borylation

Objective: To form the arylboronic ester via a Grignard reaction followed by trapping with a borate ester.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methoxy-5-bromobenzyl acetate259.101.15 kg (from previous step)~4.44
Magnesium turnings24.31130 g5.35
Iodine253.811 crystal (catalytic)-
Tetrahydrofuran (THF), anhydrous72.1112.0 L-
Isopropoxy(pinacol)borane186.090.91 kg (1.0 L)4.88

Procedure:

  • Dry all glassware and the reactor thoroughly.

  • To the 20 L reactor under a nitrogen atmosphere, add magnesium turnings (130 g, 5.35 mol) and a crystal of iodine.

  • Add a small portion (500 mL) of a solution of 2-methoxy-5-bromobenzyl acetate (1.15 kg) in anhydrous THF (12.0 L) to initiate the Grignard reaction.

  • Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining solution of the aryl bromide dropwise to maintain a steady reflux.

  • After the addition is complete, heat the reaction mixture to reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add isopropoxy(pinacol)borane (0.91 kg, 4.88 mol) to the Grignard solution, maintaining the temperature below -60 °C.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by GC-MS or HPLC.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (5.0 L).

  • Extract the product with ethyl acetate (3 x 5.0 L).

  • Combine the organic layers, wash with brine (5.0 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Expected Yield and Purity:

ParameterValue
Yield 75-85%
Purity (by HPLC) >90%
Protocol 3: Hydrolysis and Purification

Objective: To hydrolyze the boronic ester and the acetate protecting group to afford the final product, followed by purification by recrystallization.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude boronic ester~308.18~1.15 kg (from previous step)~3.73
Sodium hydroxide (NaOH)40.000.45 kg11.25
Water18.025.0 L-
Tetrahydrofuran (THF)72.115.0 L-
Hydrochloric acid (HCl), 6 M36.46As needed for acidification-
Toluene92.14For recrystallization-
Heptane100.21For recrystallization-

Procedure:

  • Dissolve the crude boronic ester in THF (5.0 L) in the 20 L reactor.

  • Add a solution of sodium hydroxide (0.45 kg, 11.25 mol) in water (5.0 L).

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until hydrolysis is complete (monitored by HPLC).

  • Separate the aqueous layer and wash the organic layer with water (2.0 L).

  • Combine the aqueous layers and cool to 0-5 °C.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 6 M HCl. A white precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour.

  • Isolate the solid product by filtration and wash the filter cake with cold water (2 x 1.0 L).

  • Dry the crude product under vacuum at 40-50 °C.

  • For recrystallization, dissolve the crude solid in a minimal amount of hot toluene.

  • Slowly add heptane until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours to complete crystallization.

  • Filter the purified product, wash with cold heptane, and dry under vacuum at 50 °C.

Expected Yield and Purity:

ParameterValue
Yield (after recrystallization) 80-90%
Purity (by HPLC) >99%
Melting Point 158-162 °C

Process Workflow

Process_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Borylation cluster_2 Step 3: Deprotection & Purification A Charge Reactor with 2-Methoxy-5-bromobenzyl alcohol & DCM B Cool to 0-5°C A->B C Add Triethylamine B->C D Add Acetyl Chloride C->D E Reaction at rt D->E F Aqueous Work-up E->F G Concentration F->G H Prepare Grignard Reagent G->H Crude Acetate I Cool to -78°C H->I J Add Borate Ester I->J K Warm to rt J->K L Aqueous Quench & Extraction K->L M Concentration L->M N Hydrolysis with NaOH M->N Crude Boronic Ester O Acidification with HCl N->O P Filtration & Drying O->P Q Recrystallization (Toluene/Heptane) P->Q R Final Product Isolation & Drying Q->R

Caption: Overall process workflow for the scale-up synthesis.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions. Below is a representative protocol for its use in the synthesis of a biaryl compound.

Protocol 4: Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound181.991.2 eq-
Aryl Bromide (Ar-Br)-1.0 eq-
Pd(PPh₃)₄1155.560.02 eq-
Potassium Carbonate (K₂CO₃)138.212.0 eq-
Toluene92.14--
Water18.02--

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and potassium carbonate.

  • Degas the mixture by purging with nitrogen for 15-20 minutes.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by HPLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway (Conceptual for Drug Development Context)

In a drug development context, the synthesized biaryl compounds may act on specific signaling pathways. The following is a conceptual diagram illustrating how a hypothetical drug, synthesized using the title compound, might inhibit a kinase signaling pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Drug Biaryl Drug (from title compound) Drug->Kinase2 Inhibition Gene Gene Expression TF->Gene Regulation

Caption: Conceptual inhibition of a kinase signaling pathway.

Safety and Handling

  • Boronic Acids: Handle in a well-ventilated area. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Grignard Reagents: Highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Solvents: Toluene, THF, and DCM are flammable and/or toxic. Handle in a fume hood and take precautions to avoid ignition sources.

Conclusion

The protocols detailed in these application notes provide a robust and scalable method for the synthesis of this compound. Careful control of reaction parameters and adherence to safety procedures are essential for successful and safe scale-up. The utility of this versatile building block in Suzuki-Miyaura cross-coupling reactions underscores its importance in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.

Application Notes and Protocols for (3-(Hydroxymethyl)-4-methylphenyl)boronic acid (CAS Number: 908142-03-0) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid is a member of the arylboronic acid class of organic compounds. This class has garnered significant attention in medicinal chemistry due to the unique chemical properties of the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl groups of serine or threonine, which are often found in the active sites of enzymes. This ability to act as a "warhead" to target enzyme activity has led to the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib for multiple myeloma and the β-lactamase inhibitor vaborbactam.

While specific biological activity data for (3-(Hydroxymethyl)-4-methylphenyl)boronic acid is not extensively available in the public domain, its structural features suggest potential applications as an enzyme inhibitor, particularly targeting proteases and transferases. These application notes provide a general framework for investigating the potential of this compound in medicinal chemistry, with detailed protocols for assays in which analogous compounds have shown significant activity.

Potential Applications in Medicinal Chemistry

Based on the known activities of structurally related phenylboronic acids, potential therapeutic areas for (3-(Hydroxymethyl)-4-methylphenyl)boronic acid include:

  • Oncology: As a potential inhibitor of the proteasome or other enzymes crucial for cancer cell survival and proliferation.

  • Infectious Diseases: As a potential inhibitor of bacterial enzymes like β-lactamases, which are responsible for antibiotic resistance.

  • Inflammatory Diseases: By targeting enzymes involved in inflammatory signaling pathways.

The following sections provide generalized experimental protocols to assess the activity of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid in these key areas.

Quantitative Data for Analogous Phenylboronic Acid Derivatives

While specific quantitative data for (3-(Hydroxymethyl)-4-methylphenyl)boronic acid is limited, the following table summarizes the inhibitory activities of other phenylboronic acid derivatives against relevant medicinal chemistry targets. This data can serve as a valuable reference for anticipating the potential potency and for designing initial experiments.

Compound ClassTarget EnzymeRepresentative CompoundIC50 / Ki ValueReference Cell Line/Assay Condition
Dipeptidyl Boronic Acids20S ProteasomeBortezomibIC50: 7.05 nMU266 cells
Phenylboronic AcidsClass C β-Lactamase3-Nitrophenylboronic acidKi: 1.2 µMAmpC from E. coli
Phenylboronic AcidsTubulin Polymerization2-Fluoro-6-formylphenylboronic acidIC50: 13.2 µM (48h)A2780 ovarian cancer cells
Boronic Acid StilbenesTubulin PolymerizationBoronic acid-containing cis-stilbeneIC50: 21-22 µMN/A

Note: The data presented above is for structurally related but distinct molecules and should be used for comparative purposes only. The activity of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid must be determined experimentally.

Experimental Protocols

Proteasome Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory activity of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid against the chymotrypsin-like activity of the 20S proteasome.

Principle: The assay measures the fluorescence generated by the cleavage of a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) by the proteasome. An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in fluorescence.

Materials:

  • Purified 20S human proteasome

  • Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA

  • (3-(Hydroxymethyl)-4-methylphenyl)boronic acid (dissolved in DMSO)

  • Positive Control: Bortezomib

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid in DMSO. A typical starting concentration range would be from 1 nM to 100 µM. Prepare similar dilutions for the positive control, bortezomib.

  • Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • 80 µL of Assay Buffer

    • 10 µL of diluted test compound or control (or DMSO for the vehicle control)

    • 10 µL of 20S proteasome solution (final concentration ~0.5 nM)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the Suc-LLVY-AMC substrate (final concentration ~20 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid C Add buffer, compound, and enzyme to 96-well plate A->C B Prepare 20S proteasome and substrate solutions B->C D Pre-incubate at 37°C for 15 min C->D E Add fluorogenic substrate to initiate reaction D->E F Measure fluorescence kinetically (Ex: 380nm, Em: 460nm) E->F G Calculate reaction rates F->G H Determine IC50 value G->H

Caption: Workflow for assessing β-lactamase inhibitory potential.

Signaling Pathways

Proteasome Inhibition and the NF-κB Pathway

Proteasome inhibitors exert their anticancer effects in part by disrupting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancer cells, NF-κB is constitutively active and promotes cell survival by upregulating anti-apoptotic genes.

Mechanism:

  • In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.

  • For NF-κB to become active, IκBα must be phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.

  • A boronic acid-based proteasome inhibitor blocks the degradation of IκBα.

  • As a result, IκBα remains bound to NF-κB, preventing its translocation to the nucleus.

  • The inhibition of NF-κB nuclear translocation leads to a downregulation of anti-apoptotic genes, ultimately promoting apoptosis in cancer cells.

Signaling Pathway Diagram: Proteasome Inhibition

G node_inhibitor (3-(Hydroxymethyl)-4-methylphenyl)boronic acid node_proteasome 26S Proteasome node_inhibitor->node_proteasome Inhibits node_ikb Ub-IκBα node_ikb->node_proteasome Degradation node_nfkb_complex NF-κB / IκBα Complex (Cytoplasm) node_nfkb_complex->node_ikb Release of IκBα node_nfkb_active Active NF-κB node_nfkb_complex->node_nfkb_active Activation node_nucleus Nucleus node_nfkb_active->node_nucleus Translocation node_transcription Transcription of Anti-apoptotic Genes node_nucleus->node_transcription node_apoptosis Apoptosis node_transcription->node_apoptosis Inhibition of

Caption: Inhibition of the proteasome leads to apoptosis.

Disclaimer: The provided application notes and protocols are intended as a general guide for research purposes. Specific experimental conditions, including compound concentrations and incubation times, may need to be optimized for (3-(Hydroxymethyl)-4-methylphenyl)boronic acid. All laboratory work should be conducted in accordance with institutional safety guidelines.

Application Notes and Protocols for the Functionalization of Heterocycles with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a versatile reagent in organic synthesis, playing a crucial role as a building block in the construction of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the functionalization of a range of heterocyclic compounds. The methodologies are based on established procedures for similar boronic acids and are intended to serve as a starting point for reaction optimization.

Synthesis of this compound

A common synthetic route to hydroxyphenylboronic acids involves the protection of the hydroxyl group of a corresponding bromophenol, followed by a Grignard reaction with a trialkyl borate and subsequent deprotection.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromo-5-methoxybenzyl alcohol

  • Protecting agent (e.g., tert-Butyldimethylsilyl chloride)

  • Magnesium turnings

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Hydrochloric acid (HCl)

  • Diethylether

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Protection of the Hydroxyl Group:

    • Dissolve 2-bromo-5-methoxybenzyl alcohol in anhydrous THF.

    • Add a suitable protecting agent (e.g., TBDMSCl) and an appropriate base (e.g., imidazole) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected intermediate.

  • Grignard Reagent Formation and Borylation:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

    • Add a solution of the protected 2-bromo-5-methoxybenzyl alcohol in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the Grignard reagent has formed, cool the reaction mixture to -78 °C.

    • Slowly add a solution of triisopropyl borate in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Hydrolysis and Deprotection:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl.

    • Stir the mixture vigorously for 1-2 hours to effect both hydrolysis of the borate ester and deprotection of the hydroxyl group.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Functionalization of Heterocycles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.

General Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions BoronicAcid This compound CoupledProduct Functionalized Heterocycle BoronicAcid->CoupledProduct Heterocycle Heterocyclic Halide/Triflate Heterocycle->CoupledProduct Catalyst Pd Catalyst Base Base Solvent Solvent Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L2 PdII_Aryl->PdII_Diaryl [Ar'-B(OH)3]- Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination Reactant1 Ar-X Reactant2 Ar'-B(OH)2 Borate [Ar'-B(OH)3]- Reactant2->Borate Base Base Base Borate->PdII_Aryl Workflow start Start reagents Combine Heterocyclic Halide, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Reaction Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki-Miyaura cross-coupling reactions utilizing (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: A low or negligible yield in a Suzuki coupling reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand are fresh and active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions.

  • Reaction Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to degradation of the catalyst, starting materials, or products.

Q2: I am observing significant amounts of homocoupling of this compound. How can this be minimized?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen. To minimize homocoupling:

  • Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire experimental setup and duration of the reaction.

  • Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) source that requires in situ reduction.

Q3: Is protodeboronation a concern with this compound, and how can I mitigate it?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction, especially with electron-rich boronic acids. This compound is susceptible to this due to the electron-donating nature of the methoxy and hydroxymethyl groups. To minimize protodeboronation:

  • Choice of Base: Use a milder base. Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider using bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.

  • Anhydrous Conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation. The ester can then be used directly in the Suzuki coupling reaction.[2]

Q4: Can the ortho-hydroxymethyl group in this compound influence the reaction?

A4: Yes, the ortho-hydroxymethyl group can play a significant role. Hydroxyl groups positioned near the boronic acid can potentially coordinate to the palladium center. This interaction can have both beneficial and detrimental effects. It may act as a directing group, potentially influencing the regioselectivity of the coupling. However, it could also lead to catalyst inhibition or undesired side reactions if not properly controlled. Careful selection of the ligand and reaction conditions is crucial to manage the influence of this functional group.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst.
Incomplete DegassingEnsure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
Inappropriate BaseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous if necessary.
Suboptimal SolventTry different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).
Low Reaction TemperatureGradually increase the reaction temperature, monitoring for product formation and potential degradation.
Significant Homocoupling Oxygen in the ReactionImprove degassing procedures and ensure a leak-proof inert atmosphere setup.
Use of Pd(II) Pre-catalystConsider using a Pd(0) catalyst source directly.
Significant Protodeboronation Strong Base and/or Protic SolventSwitch to a milder base (e.g., K₂CO₃) and consider using anhydrous solvents.
Instability of Boronic AcidConvert the boronic acid to a more stable boronic ester (e.g., pinacol ester) prior to the coupling reaction.
Formation of Unidentified Byproducts Starting Material ImpuritiesPurify the starting materials (aryl halide and boronic acid) before use.
Side Reactions of Functional GroupsThe hydroxymethyl group may undergo side reactions. Consider protecting the hydroxyl group if it is found to be reactive under the coupling conditions.
Catalyst DecompositionUse a more stable ligand or pre-catalyst. Lowering the reaction temperature might also help.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for the specific aryl halide being used.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)Buchwald G3 Precatalyst
Ligand -SPhosdppf-
Base K₂CO₃Cs₂CO₃K₃PO₄NaHCO₃
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMFTHF/H₂O (4:1)
Temperature 90 °C100 °C110 °C80 °C
Yield (%) To be determinedTo be determinedTo be determinedTo be determined

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boronate_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R2-B(OH)3]⁻ DiarylPd R1-Pd(II)L_n-R2 Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product BoronicAcid R2-B(OH)2 Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R2-B(OH)3]⁻ Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Purity & Stability (Boronic Acid, Aryl Halide) Start->Check_Reagents Check_Inertness Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inertness Check_Catalyst Assess Catalyst/Ligand Activity (Freshness, Proper Handling) Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions (Base, Solvent, Temperature) Start->Check_Conditions Homocoupling Significant Homocoupling? Check_Conditions->Homocoupling Protodeboronation Significant Protodeboronation? Homocoupling->Protodeboronation No Improve_Degassing Improve Degassing Use Pd(0) Source Homocoupling->Improve_Degassing Yes Milder_Base Use Milder Base Anhydrous Conditions Consider Boronic Ester Protodeboronation->Milder_Base Yes Optimize_Conditions Systematically Optimize: 1. Base 2. Solvent 3. Ligand 4. Temperature Protodeboronation->Optimize_Conditions No Improve_Degassing->Optimize_Conditions Milder_Base->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

Caption: Potential interaction of the ortho-hydroxymethyl group with the palladium catalyst.

References

common side reactions with (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid. The information is designed to address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid. These are general side reactions for arylboronic acids.[1] The presence of the electron-donating methoxy and hydroxymethyl groups on the phenyl ring may influence the rate of these side reactions.

Q2: How can I minimize protodeboronation of this compound?

A2: Protodeboronation is often promoted by prolonged reaction times, high temperatures, and the presence of water and base.[1] To minimize this side reaction, consider the following:

  • Use anhydrous solvents and reagents: Water can be a proton source for protodeboronation.

  • Optimize the base: Use the mildest effective base for your specific reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. The reaction pH is a critical factor in the mechanism of protodeboronation.[1]

  • Control reaction time and temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures.

  • Use a phase-transfer catalyst: In some cases, a phase-transfer catalyst can accelerate the desired coupling reaction, thereby minimizing the time for side reactions to occur.

Q3: What causes the homocoupling of this compound, and how can it be prevented?

A3: Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction can be catalyzed by the palladium catalyst, especially in the presence of oxygen or other oxidants. To prevent homocoupling:

  • Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) to remove dissolved oxygen.

  • Use a suitable palladium catalyst and ligand: The choice of catalyst and ligand can significantly impact the extent of homocoupling. For example, using bulky electron-rich phosphine ligands can sometimes suppress this side reaction.

  • Control the addition of reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.

Q4: Can the hydroxymethyl group on the boronic acid interfere with the reaction?

A4: The hydroxymethyl group is generally compatible with Suzuki-Miyaura coupling conditions. However, under strongly basic conditions or in the presence of certain reagents, it could potentially undergo side reactions such as oxidation or etherification. It is important to choose reaction conditions that are tolerant of this functional group.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired cross-coupled product 1. Incomplete reaction. 2. Significant protodeboronation. 3. Significant homocoupling. 4. Catalyst deactivation.1. Increase reaction time or temperature cautiously, while monitoring for side product formation. 2. Refer to FAQ Q2 for minimizing protodeboronation. 3. Refer to FAQ Q3 for preventing homocoupling. 4. Ensure inert atmosphere is maintained. Consider using a more robust catalyst system.
Presence of a significant amount of 2-methyl-5-methoxybenzyl alcohol in the crude product Protodeboronation of the starting boronic acid.This is the product of the C-B bond being replaced by a C-H bond. Follow the recommendations in FAQ Q2 to minimize this side product.
Formation of a symmetrical biaryl byproduct Homocoupling of the boronic acid.This indicates that two molecules of this compound have coupled. Implement the strategies outlined in FAQ Q3.
Difficulty in purifying the final product Co-elution of the product with boronic acid starting material or byproducts.Consider converting the unreacted boronic acid to a more polar boronate ester by washing the organic extract with a diol solution (e.g., pinacol) to facilitate separation by column chromatography.

Data Presentation

Experiment ID Aryl Halide Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Desired Product Yield (%) Protodeboronation Product (%) Homocoupling Product (%)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • In a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Reaction Setup:

    • Seal the vessel and degas the mixture by evacuating and backfilling with an inert gas (e.g., argon) three times.

    • Add the degassed solvent (e.g., toluene, dioxane, DMF) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Signaling Pathways and Experimental Workflows

Protodeboronation_Pathway Boronic_Acid This compound Protodeboronation_Product 2-methyl-5-methoxybenzyl alcohol (Protodeboronation Product) Boronic_Acid->Protodeboronation_Product Undesired Side Reaction Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->Protodeboronation_Product

Caption: Pathway of the protodeboronation side reaction.

Homocoupling_Pathway Boronic_Acid_1 This compound Homocoupling_Product Symmetrical Biaryl (Homocoupling Product) Boronic_Acid_1->Homocoupling_Product Boronic_Acid_2 This compound Boronic_Acid_2->Homocoupling_Product Pd_Catalyst Pd(0) Catalyst + Oxidant (e.g., O₂) Pd_Catalyst->Homocoupling_Product Catalyzes

Caption: Pathway of the homocoupling side reaction.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, This compound, Base, and Pd Catalyst Degas Degas with Inert Gas Reagents->Degas Add_Solvent Add Degassed Solvent Degas->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product Desired Cross-Coupled Product Purify->Product

References

preventing protodeboronation of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid. This guide directly addresses specific issues that may be encountered during its use in experiments, with a focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 2-(hydroxymethyl)-1-methoxybenzene, consuming your starting material and reducing the yield of your desired cross-coupling product. This boronic acid is particularly susceptible to protodeboronation due to the presence of the electron-donating methoxy group, which can increase the rate of this side reaction, especially under basic conditions commonly used in Suzuki-Miyaura coupling.[2]

Q2: What are the primary factors that promote the protodeboronation of my boronic acid?

A2: The propensity for protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:

  • pH: The reaction is often accelerated under both acidic and basic conditions, but is particularly problematic at high pH which is common in Suzuki-Miyaura reactions.[1]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]

  • Inefficient Catalysis: A slow catalytic cycle in cross-coupling reactions allows more time for the competing protodeboronation to occur.[1]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most common methods for detecting protodeboronation are:

  • Chromatographic Analysis (TLC, GC-MS, LC-MS): The appearance of a new spot or peak corresponding to the protodeboronated byproduct (2-(hydroxymethyl)-1-methoxybenzene) is a clear indicator.

  • NMR Spectroscopy: Analysis of the crude reaction mixture by ¹H NMR may show characteristic signals of the byproduct, such as the disappearance of the boronic acid signals and the appearance of a new aromatic proton in place of the boron moiety.

Q4: Can the hydroxymethyl group in my boronic acid influence its stability?

A4: Yes, ortho-substituents with heteroatoms, such as the hydroxymethyl group, can potentially interact with the boronic acid moiety. This interaction can sometimes stabilize the boronic acid. For instance, an ortho-hydroxymethyl group can form a cyclic monoester, known as a benzoxaborole, which can exhibit enhanced stability.[4] This intramolecular interaction may offer some protection against protodeboronation compared to a simple methoxy-substituted phenylboronic acid.

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause Suggested Solution
Low yield of desired product and significant formation of 2-(hydroxymethyl)-1-methoxybenzene. High rate of protodeboronation of the free boronic acid.1. Convert to a more stable boronic ester: Prepare the pinacol or MIDA ester of the boronic acid prior to the coupling reaction. This provides a slow release of the active boronic acid, minimizing its concentration and thus reducing protodeboronation.[1]2. Optimize the base: Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH to decrease the rate of base-catalyzed protodeboronation.3. Lower the reaction temperature: If feasible for your specific reaction, reducing the temperature can slow down the rate of protodeboronation more significantly than the cross-coupling reaction.[3]4. Ensure anhydrous conditions: Use dry solvents and reagents to minimize the presence of water, which can facilitate protodeboronation.
Reaction is sluggish and incomplete, leading to protodeboronation over time. Suboptimal catalyst system.1. Use a highly active catalyst system: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote a rapid catalytic turnover that can outcompete the slower protodeboronation side reaction.[5]
Inconsistent results and degradation of the boronic acid upon storage. Improper storage of the boronic acid.Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation over time.

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester, which is recommended for use in subsequent cross-coupling reactions to minimize protodeboronation.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equivalent) and pinacol (1.1 equivalents).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using the pinacol ester of this compound.

Materials:

  • This compound pinacol ester

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active precatalyst like XPhos Pd G3)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the this compound pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Protodeboronation_Mechanism cluster_conditions Reaction Conditions A This compound B Arylboronate Anion (more reactive) A->B + Base E Suzuki-Miyaura Catalytic Cycle A->E C 2-(hydroxymethyl)-1-methoxybenzene (Protodeboronation Product) B->C + Proton Source D Desired Cross-Coupling Product E->D Aryl Halide, Pd Catalyst Base Base (e.g., OH⁻) Proton_Source Proton Source (e.g., H₂O)

Caption: Mechanism of Protodeboronation vs. Suzuki-Miyaura Coupling.

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

References

Technical Support Center: Troubleshooting Suzuki Reactions with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored to address specific challenges that may arise due to the unique functionalities of this boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions with this compound in a question-and-answer format.

Question 1: I am observing a low to no yield of my desired product. What are the primary factors I should investigate?

Answer:

Low or no yield in a Suzuki coupling with this compound can stem from several factors, often related to the specific properties of this reagent. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity and Choice: The palladium catalyst is crucial. Ensure your catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] For electron-rich boronic acids like this one, standard catalysts such as Pd(PPh₃)₄ may be less effective.[2][3] Consider switching to a more robust system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can facilitate the reaction with challenging substrates.[1][3]

  • Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Base Selection and Strength: The base plays a critical role in activating the boronic acid for transmetalation.[4][5][6][7][8] However, a base that is too strong or used in excess can promote side reactions. For this compound, which is somewhat polar, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point.[2] The choice of base is often solvent-dependent.[1]

  • Solvent System: The polarity of the hydroxymethyl group can affect solubility. A mixed solvent system, such as dioxane/water or toluene/water, is often employed to ensure all components are sufficiently soluble.[2][9]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[3] Optimization of the temperature is crucial. If you observe decomposition of your starting materials or catalyst, consider lowering the temperature.

Question 2: I am seeing significant amounts of a byproduct that appears to be the result of protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids.[1][3] The electron-donating methoxy group in this compound can make it more susceptible to this pathway. Here are strategies to mitigate protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[1] This would require using an anhydrous solvent and a non-hydroxide base.

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition and protodeboronation.[3][10] The boronic ester can then be used directly in the coupling reaction.

  • Control Reaction Time: Prolonged reaction times can increase the likelihood of protodeboronation. Monitor the reaction progress closely and work it up as soon as the starting material is consumed.

Question 3: My reaction is consuming the starting materials, but I am isolating a significant amount of a homocoupled biaryl product derived from the boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling.[3] This is often promoted by the presence of oxygen or issues with the catalyst.

  • Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.[1] Ensure your reaction vessel and solvents are thoroughly degassed by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Catalyst and Ligand Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Using bulky, electron-rich phosphine ligands can often favor the cross-coupling pathway over homocoupling.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes help to drive the cross-coupling reaction to completion and minimize the relative amount of homocoupling product.

Question 4: I am having difficulty purifying my product from residual boronic acid and other polar byproducts. What purification strategies are recommended?

Answer:

The presence of the polar hydroxymethyl group on the boronic acid and potentially on the product can make purification challenging.

  • Aqueous Workup: A standard aqueous workup can help to remove some of the inorganic salts and water-soluble impurities. Washing the organic layer with a dilute base solution can sometimes help to remove unreacted boronic acid.

  • Column Chromatography: Flash column chromatography is the most common purification method.[2] Due to the polarity of your product, you may need to use a more polar solvent system than for less functionalized biaryls. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Trying different solvent systems, such as dichloromethane/methanol, may also improve separation.[11]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. You will need to screen different solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to air and moisture?

A1: Like many boronic acids, this compound can be sensitive to air and moisture over long-term storage. It is best stored in a cool, dry place under an inert atmosphere. Degradation can lead to the formation of boroxines (anhydrides of boronic acids) or decomposition, which can affect its reactivity in Suzuki couplings.[1]

Q2: Can the hydroxymethyl group interfere with the Suzuki reaction?

A2: The hydroxymethyl group is generally well-tolerated in Suzuki couplings. However, under very harsh basic conditions, it could potentially be deprotonated, which might affect the electronic properties of the boronic acid or lead to side reactions. Using standard bases like carbonates or phosphates at moderate temperatures usually prevents any interference from the hydroxymethyl group.

Q3: What is the role of the base in the Suzuki reaction?

A3: The base is essential for the transmetalation step of the Suzuki catalytic cycle.[8][12] It activates the boronic acid by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center.[4][5][6][7]

Q4: Should I be concerned about the purity of my this compound?

A4: Yes, the purity of the boronic acid is critical for the success of a Suzuki reaction. Impurities can poison the palladium catalyst or lead to unwanted side reactions, ultimately lowering the yield and complicating purification.[13] It is recommended to use high-purity boronic acid for best results.

Quantitative Data Summary

The following tables provide illustrative data for Suzuki coupling reactions involving substituted boronic acids, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of an Electron-Rich Boronic Acid

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001>95[2]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane251295[2]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260-80[2]
XPhos Pd G2K₃PO₄Dioxane/H₂O1001>95[2]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF/H₂O70395
NaOHEthanol/H₂O60285
K₃PO₄Dioxane/H₂O1001>95
CsFDioxane1001288

Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly representative of reactions with this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity & Choice start->check_catalyst check_inert Ensure Inert Atmosphere start->check_inert check_base Optimize Base start->check_base check_solvent Check Solvent System start->check_solvent check_temp Optimize Temperature start->check_temp solution1 Use Bulky Ligand Catalyst (e.g., XPhos, SPhos) check_catalyst->solution1 Inactive/Inappropriate solution2 Degas Solvents Thoroughly check_inert->solution2 Oxygen Present solution3 Screen Bases (K2CO3, K3PO4, CsF) check_base->solution3 Suboptimal solution4 Use Mixed Solvents (e.g., Dioxane/Water) check_solvent->solution4 Poor Solubility solution5 Vary Temperature (e.g., 80-100 °C) check_temp->solution5 Too High/Low end_goal Improved Yield solution1->end_goal solution2->end_goal solution3->end_goal solution4->end_goal solution5->end_goal

Caption: Troubleshooting workflow for low yield Suzuki reactions.

Side_Reaction_Mitigation protodeboronation Protodeboronation Observed milder_base Use Milder Base (e.g., K2CO3) protodeboronation->milder_base anhydrous Use Anhydrous Conditions protodeboronation->anhydrous boronic_ester Use Boronic Ester (Bpin) protodeboronation->boronic_ester homocoupling Homocoupling Observed degas Rigorous Degassing homocoupling->degas catalyst_choice Optimize Catalyst/Ligand homocoupling->catalyst_choice stoichiometry Adjust Stoichiometry homocoupling->stoichiometry reduced_side_reactions Reduced Side Reactions milder_base->reduced_side_reactions anhydrous->reduced_side_reactions boronic_ester->reduced_side_reactions degas->reduced_side_reactions catalyst_choice->reduced_side_reactions stoichiometry->reduced_side_reactions

Caption: Mitigation strategies for common Suzuki side reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdi_complex Ar-Pd(II)-X(L_n) oxidative_addition->pdi_complex transmetalation Transmetalation (Ar'-B(OR)2 + Base) pdi_complex->transmetalation pdi_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pdi_biaryl reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Suzuki-Miyaura Coupling of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the Suzuki-Miyaura coupling of this compound?

A1: The success of the Suzuki-Miyaura coupling for this substrate is primarily influenced by the choice of base, solvent, palladium catalyst, and ligand. The presence of both an electron-donating methoxy group and a potentially coordinating hydroxymethyl group can impact the reaction's outcome. Careful optimization of these parameters is crucial to achieve high yields and minimize side reactions.

Q2: How do the substituents on this compound affect the reaction?

A2: The 4-methoxy group is electron-donating, which generally accelerates the transmetalation step of the catalytic cycle. The 3-hydroxymethyl group can potentially coordinate to the palladium center, which might influence the catalyst's activity. Additionally, the hydroxyl group can participate in side reactions if not properly managed, for example, by reacting with a strong base.

Q3: What are the common side reactions observed in the coupling of this compound?

A3: Common side reactions include:

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is often promoted by strong bases and the presence of water.

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This can be caused by the presence of oxygen or an excess of palladium(II) species at the start of the reaction.

  • Decomposition of the boronic acid: Substituted boronic acids can be unstable under certain conditions, leading to lower yields.

Q4: Can I use pre-catalysts for this reaction?

A4: Yes, air-stable palladium pre-catalysts, such as those from the Buchwald or Fu research groups (e.g., XPhos Pd G3), are often effective and can simplify the reaction setup by avoiding the handling of air-sensitive Pd(0) sources.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium source is active. If using a Pd(0) catalyst like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. Consider using a fresh batch or switching to a more robust air-stable pre-catalyst.
Inappropriate Base The choice of base is critical. For this electron-rich boronic acid, a moderately strong inorganic base is often a good starting point. If you are using a weak base like Na₂CO₃ and seeing low yield, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Conversely, if you are using a very strong base like NaOH, you might be promoting side reactions; try a milder base.
Incorrect Solvent System The solvent influences the solubility of the reactants and the activity of the catalyst. A mixture of an organic solvent and water is often necessary to dissolve both the organic starting materials and the inorganic base. Common solvent systems include 1,4-dioxane/water, THF/water, or DMF/water. Ensure vigorous stirring for biphasic systems.
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst and promote homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed before use and that the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout.
Poor Quality of Reagents Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.
Issue 2: Significant Protodeboronation
Possible Cause Troubleshooting Steps
Base is too strong or concentration is too high Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation. Switch to a milder base such as K₂CO₃ or KF. Using a stoichiometric amount of base can also be beneficial.
Presence of excess water Water is the proton source for protodeboronation. While some water is often necessary for the Suzuki coupling, using anhydrous solvents and a carefully dried base can minimize this side reaction. However, completely anhydrous conditions may require a different set of optimizations.
Prolonged reaction time at high temperature High temperatures and long reaction times can increase the likelihood of protodeboronation. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
Issue 3: Formation of Homocoupling Byproduct
Possible Cause Troubleshooting Steps
Oxygen in the reaction mixture As with low yield, ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere.
Use of a Pd(II) precatalyst without a proper reductant If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced to Pd(0) in situ. Phosphine ligands can often act as reductants, but incomplete reduction can lead to Pd(II) species that promote homocoupling. The use of a Pd(0) source or a well-defined pre-catalyst can mitigate this.
Incorrect stoichiometry An excess of the boronic acid can sometimes favor homocoupling. Try using a 1:1.1 to 1:1.2 ratio of the aryl halide to the boronic acid.

Data Presentation: Effect of Base and Solvent

Table 1: Representative Yields for the Suzuki Coupling of an Electron-Rich Phenylboronic Acid with an Aryl Bromide

Entry Base (equivalents) Solvent System (v/v) Typical Yield (%) Notes
1K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)85-95Often a robust system for electron-rich boronic acids.
2Cs₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)80-90A good alternative to K₃PO₄, sometimes better for challenging substrates.
3K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)70-85A milder base, can be effective and may reduce side reactions.
4K₂CO₃ (2.0)Toluene / EtOH / H₂O (4:1:1)75-88Ethanol can sometimes improve the solubility of reagents.
5Na₂CO₃ (2.0)DMF / H₂O (5:1)65-80DMF is a more polar solvent which can influence the reaction rate.
6NaOH (2.0)THF / H₂O (4:1)50-70Stronger base, may lead to more protodeboronation or other side reactions.

Note: Yields are illustrative and highly dependent on the specific aryl halide, catalyst, ligand, temperature, and reaction time.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization may be required.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)Ln-Ar' pd2_halide->pd2_boronate Transmetalation (Ar'-B(OH)₂ + Base) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Catalyst Deactivation in Reactions with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions involving this specific boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or stalls before completion. What are the likely causes related to the catalyst?

A1: Stalled or sluggish reactions are often due to catalyst deactivation. The primary suspects include:

  • Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive palladium black. This is often visible as a black precipitate in the reaction mixture.

  • Ligand Degradation: Phosphine-based ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which can inhibit the catalyst.

  • Inhibition by Starting Materials or Byproducts: The hydroxymethyl group on your boronic acid could potentially coordinate to the palladium center, hindering the catalytic cycle.

  • Presence of Impurities: Trace impurities in your reagents or solvents can act as catalyst poisons.

Q2: I observe a black precipitate in my reaction flask. Is this always a sign of catalyst deactivation?

A2: The formation of a black precipitate, typically palladium black, is a common indicator of catalyst deactivation through agglomeration of palladium nanoparticles. While the appearance of a black solid is common in many successful Suzuki couplings, a rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion. This agglomeration reduces the number of accessible catalytic sites, thereby lowering the reaction rate.

Q3: Can the hydroxymethyl and methoxy groups on this compound influence catalyst deactivation?

A3: Yes, these functional groups can influence the reaction. The electron-donating methoxy group can increase the electron density on the boronic acid, which may affect the transmetalation step. More significantly, the ortho-hydroxymethyl group could potentially chelate to the palladium catalyst. This chelation could either stabilize the catalyst and promote the reaction or, conversely, form an overly stable complex that inhibits catalytic turnover. The specific outcome can depend on the ligand, solvent, and base used.

Q4: What are common impurities in boronic acids that can lead to catalyst deactivation?

A4: Impurities in boronic acids can significantly impact catalyst performance. Common problematic impurities include:

  • Boroxines: These are cyclic anhydrides of boronic acids that can form upon storage and may have different reactivity.

  • Inorganic Salts: Residual salts from the synthesis of the boronic acid.

  • Unreacted Starting Materials: Precursors used in the boronic acid synthesis.

  • Trace Metals: Even parts-per-billion levels of certain metals can interfere with the palladium catalyst.

Q5: How can I minimize the risk of catalyst deactivation when using this compound?

A5: To minimize catalyst deactivation:

  • Use High-Purity Reagents: Ensure your this compound, aryl halide, and solvents are of high purity.

  • Thoroughly Degas Solvents: Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands. Degas your solvents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

  • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and promote efficient catalysis.

  • Optimize Reaction Conditions: Use the mildest possible temperature and a suitable base to avoid thermal decomposition of the catalyst and side reactions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation in reactions involving this compound.

Problem 1: Low or No Conversion to the Desired Product

Visual Observation: Reaction mixture remains clear or shows early formation of black precipitate.

Troubleshooting_Low_Conversion start Low or No Conversion catalyst_check 1. Catalyst & Ligand Integrity Check start->catalyst_check reagent_quality 2. Reagent Quality & Stoichiometry catalyst_check->reagent_quality If catalyst is active sub_catalyst1 Is the catalyst fresh? Test with a known reaction. catalyst_check->sub_catalyst1 sub_catalyst2 Is the ligand air-stable? Consider pre-formed catalysts. catalyst_check->sub_catalyst2 reaction_conditions 3. Reaction Conditions Optimization reagent_quality->reaction_conditions If reagents are pure sub_reagent1 Check purity of boronic acid and aryl halide. Consider recrystallization. reagent_quality->sub_reagent1 sub_reagent2 Verify stoichiometry. reagent_quality->sub_reagent2 analysis 4. Mechanistic Analysis reaction_conditions->analysis If optimization fails sub_conditions1 Is the solvent properly degassed? Maintain inert atmosphere. reaction_conditions->sub_conditions1 sub_conditions2 Is the temperature appropriate? Avoid excessive heat. reaction_conditions->sub_conditions2 sub_conditions3 Is the base suitable? Try a milder or different base. reaction_conditions->sub_conditions3 analysis->catalyst_check Re-evaluate catalyst system sub_analysis1 Potential chelation by hydroxymethyl group? Screen different ligands. analysis->sub_analysis1 solution Solution Found sub_catalyst1->solution Inactive catalyst sub_catalyst2->solution Degraded ligand sub_reagent1->solution Impure reagents sub_conditions1->solution Oxygen contamination sub_analysis1->solution Ligand-substrate incompatibility

Caption: Troubleshooting workflow for low or no conversion.

Problem 2: Formation of Significant Side Products

Visual Observation: TLC or LC-MS analysis shows multiple spots/peaks in addition to starting materials and the desired product.

Common Side Reactions and Their Mitigation:

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxidants (e.g., air) or unreduced Pd(II) precatalyst.1. Thoroughly degas all solvents and reagents. 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of the Pd(II) precatalyst. 3. Add a mild reducing agent to the reaction mixture.
Protodeboronation The boronic acid is unstable under the reaction conditions, often exacerbated by strong bases or the presence of water.1. Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF). 2. Consider using the pinacol ester of the boronic acid, which is often more stable. 3. For some systems, running the reaction under anhydrous conditions can reduce protodeboronation.
Dehalogenation of Aryl Halide Can occur after oxidative addition, especially with electron-rich aryl halides or at high temperatures.1. Use a more reactive aryl halide (I > Br > Cl). 2. Employ a bulkier ligand to promote reductive elimination over side reactions. 3. Lower the reaction temperature.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow A 1. Add Reagents to Schlenk Flask (Aryl Halide, Boronic Acid, Base) B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC/LC-MS) E->F G 7. Work-up (Cool, Dilute, Wash) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalyst Deactivation Pathways

Understanding the potential pathways for catalyst deactivation can aid in troubleshooting.

Catalyst_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Agglomeration Agglomeration (Palladium Black) Pd0->Agglomeration Heat, [Pd] high LigandOxidation Ligand Oxidation (e.g., PPh3 -> OPPh3) Pd0->LigandOxidation O2 Poisoning Poisoning (by Impurities) Pd0->Poisoning e.g., Sulfur PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OH)2 Chelation Inhibitory Chelation (by Hydroxymethyl Group) PdII_Aryl->Chelation Potential Issue PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle and common deactivation pathways.

By understanding these common issues and following a systematic troubleshooting approach, researchers can improve the success rate of their reactions with this compound and mitigate catalyst deactivation.

Technical Support Center: Purification of (3-(hydroxymethyl)-4-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid and its subsequent reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered with this compound?

A1: The primary impurities are related to the intrinsic chemistry of boronic acids. These include:

  • Boroxines (Anhydrides): Boronic acids can undergo dehydration, especially when heated or under vacuum, to form cyclic trimeric anhydrides known as boroxines.[1] Commercial samples of boronic acids often contain varying amounts of these anhydrides.[2][3]

  • Protodeboronation Products: This is the loss of the C-B bond, which is replaced by a C-H bond, yielding 2-methoxy-5-methylphenol.[4] This side reaction is common in metal-catalyzed reactions and can be influenced by reaction conditions like pH.[4][5]

  • Starting Materials and Homocoupled Dimers: Depending on the synthetic route, residual starting materials (e.g., organohalides) or homocoupled byproducts from the starting materials may be present.[6]

  • Oxidation Byproducts: Boronic acids can be susceptible to oxidation, leading to various degradation products.[7][8]

Q2: Why is purification by standard silica gel column chromatography often challenging for this compound?

A2: Standard silica gel chromatography can be problematic for boronic acids for several reasons:

  • Strong Adsorption: The polar boronic acid group can interact strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, or irreversible binding to the column.[6][9]

  • On-Column Decomposition: The acidity of silica gel can sometimes promote decomposition or protodeboronation of sensitive boronic acids.[9]

  • Poor Solubility: The polarity of this compound may limit its solubility in common non-polar to moderately polar eluents used for silica gel chromatography.

Q3: What causes the formation of boroxines and how can they be reverted?

A3: Boroxines are formed through the intermolecular dehydration of three boronic acid molecules.[1] This process is reversible. To convert the boroxine back to the boronic acid, one can often stir the compound in a solvent system containing water, such as diethyl ether/water, and then isolate the desired acid.

Q4: How can I remove unreacted this compound from my product after a Suzuki-Miyaura coupling reaction?

A4: Since boronic acids are weakly acidic, they can be removed with a basic wash during aqueous workup. Extracting the reaction mixture with a dilute aqueous base solution (e.g., 1M NaOH or K₂CO₃) will convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer, leaving the less polar coupled product in the organic layer.

Troubleshooting Guide

Q5: My product is an oil or sticky solid that won't crystallize. What should I do?

A5: When direct crystallization fails, several alternative strategies can be employed:

  • Trituration: Attempt to solidify the material by sonicating or vigorously stirring it with a solvent in which the desired product is insoluble but the impurities are soluble.[6]

  • Derivatization: Convert the boronic acid into a more crystalline derivative. A common and effective method is to form the diethanolamine adduct, which often readily crystallizes.[9][10] The pure boronic acid can be regenerated from the adduct afterward (see Protocol 4).

  • Solvent System Screening: For recrystallization, systematically screen a variety of solvents or solvent mixtures (e.g., water, ethanol, ethyl acetate, toluene, or mixtures with hexanes).[6][10]

Q6: My boronic acid is degrading during purification. How can I minimize this?

A6: Degradation, often via protodeboronation, is a significant challenge.[4] Consider the following:

  • Avoid Harsh Conditions: Minimize exposure to high temperatures and strong acidic or basic conditions, which can accelerate decomposition.[4][5] When evaporating solvents, use lower temperatures on the rotovap.[9]

  • pH Control: The stability of boronic acids is highly pH-dependent.[5] For chromatographic or extraction methods, carefully select and buffer the pH to a range where the compound is most stable.

  • Use Milder Techniques: Opt for purification methods that do not require harsh conditions, such as acid-base extraction or adduct formation, over potentially destructive methods like high-temperature distillation or prolonged chromatography.[9][11]

Q7: My reverse-phase HPLC shows multiple peaks or peak tailing. What is the issue?

A7: Issues with reverse-phase HPLC can stem from several factors:

  • On-Column Hydrolysis: If you are analyzing a boronic ester derivative (e.g., a pinacol ester), it may be hydrolyzing back to the boronic acid on the column, resulting in multiple peaks.[12][13][14] Using a high percentage of organic solvent in the mobile phase or specialized columns can mitigate this.[12]

  • Ionic Interactions: The boronic acid group has a pKa of around 8-10. Depending on the mobile phase pH, it can be partially or fully ionized, leading to interactions with residual silanols on the column, causing peak tailing. Using a low-silanol activity column or adding a pH modifier can improve peak shape.[14]

  • Presence of Impurities: The multiple peaks may simply be impurities like boroxines or protodeboronation products.

Data Presentation

Table 1: Common Impurities and Analytical Signatures

Impurity TypeStructure ExampleTypical Analytical Signature (NMR/MS)
Boroxine (Anhydride) Cyclic Trimer1H NMR signals may be broad. Mass spectrometry will show a peak corresponding to the trimer minus 3 H₂O molecules.
Protodeboronation Product 2-methoxy-5-methylphenolLoss of the B(OH)₂ signal in 11B NMR. Appearance of a new aromatic proton signal in 1H NMR where the boron was. Mass spec confirms loss of the boronic acid group.[4]
Homocoupled Dimer Dimer of starting materialMass spectrometry will show a peak at twice the mass of the starting material's organic fragment.

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[15]Can provide very high purity; scalable.Finding a suitable solvent can be difficult; may not work for oils or amorphous solids.[6][9]
Acid-Base Extraction Conversion of the acidic boronic acid to a water-soluble salt using a base.[11]Effective for separating from neutral organic impurities; simple and scalable.Requires the product to be stable to base and acid; generates aqueous waste.
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica, C18).Can separate closely related compounds.Can be low-yielding due to product sticking or decomposition on the column.[9]
Adduct Formation Reversible reaction with an agent (e.g., diethanolamine) to form a stable, crystalline adduct.[10]Excellent for compounds that are difficult to crystallize; adducts are often very stable.Requires an additional reaction and regeneration step; adds time to the process.[9]

Experimental Protocols

Protocol 1: General Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of the crude boronic acid. Add a potential solvent (e.g., deionized water, ethanol, ethyl acetate) dropwise while heating until the solid just dissolves.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Transfer the solution to a separatory funnel and extract with 1M aqueous NaOH solution. The boronic acid will move to the aqueous layer as its sodium boronate salt.

  • Separate the layers. Keep the aqueous layer and wash it once with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the solution is acidic (test with pH paper). The pure boronic acid should precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[11]

Protocol 3: Flash Column Chromatography (with caution)

  • Stationary Phase Choice: Consider using reverse-phase (C18) silica or a less acidic stationary phase if standard silica fails.

  • Solvent System: For reverse-phase, a gradient of water/acetonitrile or water/methanol is typical. For normal phase, a polar system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to suppress tailing might be effective.

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel and load it dry onto the column for better separation.

  • Elution: Run the column, collecting fractions and monitoring by TLC or HPLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to prevent degradation.[9]

Protocol 4: Purification via Diethanolamine Adduct Formation[9][10]

  • Dissolve the crude boronic acid in a minimal amount of a hot solvent like ether or an ether/toluene mixture.

  • Add one equivalent of diethanolamine. The diethanolamine adduct is often a stable, crystalline solid that will precipitate upon cooling.

  • Isolate the crystalline adduct by filtration and wash with cold ether.

  • To regenerate the free boronic acid, suspend the adduct in an organic solvent (e.g., ethyl acetate) and wash it with an acidic aqueous solution or a saturated boric acid solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified boronic acid.

Visualizations

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes oil_path Product is an oil or impure solid is_solid->oil_path No is_pure_xtal Pure Crystals Obtained? recrystallize->is_pure_xtal is_pure_xtal->oil_path No end_pure Pure Product is_pure_xtal->end_pure Yes acid_base Acid-Base Extraction oil_path->acid_base adduct Form Diethanolamine Adduct oil_path->adduct chromatography Attempt Chromatography (Reverse Phase Preferred) oil_path->chromatography is_pure_extract Pure Solid Obtained? acid_base->is_pure_extract adduct->is_pure_extract chromatography->is_pure_extract is_pure_extract->end_pure Yes is_pure_extract->end_pure No (Re-evaluate strategy)

Caption: Decision workflow for selecting a purification strategy.

Impurity_Pathways product This compound boroxine Boroxine (Anhydride) product->boroxine - 3 H₂O (Heat, Vacuum) protodeboronation Protodeboronation Product (2-methoxy-5-methylphenol) product->protodeboronation + H⁺ (Acid, Heat, Metal Catalyst) oxidation Oxidation Products product->oxidation + [O] boroxine->product + 3 H₂O (Hydrolysis)

Caption: Common degradation and impurity formation pathways.

References

Technical Support Center: Navigating Steric Hindrance in Reactions with (3-(hydroxymethyl)-4-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges associated with steric hindrance in chemical reactions involving (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, a key building block in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes related to steric hindrance?

A1: Low or no conversion when using this compound in Suzuki-Miyaura coupling is often attributed to steric hindrance. The ortho-(hydroxymethyl) group and the methoxy group flanking the boronic acid moiety can significantly impede critical steps in the catalytic cycle.[1][2]

Potential causes include:

  • Inefficient Oxidative Addition: The bulky nature of the boronic acid and its coupling partner can hinder the approach of the palladium catalyst to the aryl halide.[2]

  • Slow Transmetalation: The steric bulk around the boron atom can slow down the transfer of the aryl group from boron to the palladium center.[1][2]

  • Difficult Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed and the product is released, can be inhibited by steric congestion around the palladium center.[2]

  • Catalyst Deactivation: The hydroxymethyl group or other functionalities on the coupling partner could potentially coordinate to the palladium catalyst, leading to its deactivation.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this sterically hindered boronic acid?

A2: For sterically hindered substrates, standard Suzuki-Miyaura conditions are often ineffective.[1][2] We recommend starting with a catalyst system known to be effective for challenging couplings. A good starting point would be:

  • Catalyst: A palladium(II) precatalyst that is readily reduced to the active Pd(0) species.

  • Ligand: A bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2][3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) complex.[1][2]

  • Base: A moderately strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good choice.[2] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][4]

  • Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water, are commonly used.[1][4]

Q3: How can I minimize common side reactions like homocoupling and protodeboronation?

A3: Homocoupling (coupling of two boronic acid molecules) and protodeboronation (replacement of the boronic acid group with a hydrogen atom) are common side reactions, especially with sterically hindered or electron-deficient boronic acids.[1][5]

To minimize these side reactions:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] Oxygen can promote homocoupling.[6]

  • Use High-Purity Reagents: Ensure the purity of your boronic acid and aryl halide.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[1]

  • Choice of Base and Solvent: Using milder bases and anhydrous conditions can sometimes reduce the extent of protodeboronation.[5]

  • Protecting Groups: If the hydroxymethyl group is suspected to interfere, consider protecting it as a silyl ether or another suitable protecting group.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered in reactions with this compound.

Problem Potential Cause(s) related to Steric Hindrance Recommended Solution(s)
Low or No Product Formation Ineffective catalyst for hindered substrates.[1][2]Switch to a palladium catalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos, or an NHC ligand).[1][2][3][4]
Suboptimal base selection.[2]Screen different bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.[2][4]
Inappropriate solvent choice.Try different anhydrous, degassed solvents like 1,4-dioxane, THF, or toluene.[1][4]
Low reaction temperature.Gradually increase the reaction temperature, potentially using a microwave reactor to access higher temperatures for shorter periods.[1]
Significant Homocoupling of Boronic Acid Presence of oxygen.[6]Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[1]
Catalyst choice promotes homocoupling.Experiment with different palladium sources and ligands.[1]
High concentration of boronic acid.Consider slow addition of the boronic acid to the reaction mixture.[1]
Protodeboronation of Starting Material Presence of water and strong base.[5]Use anhydrous conditions and consider milder bases like KF or CsF.
Prolonged reaction time at high temperature.[5]Monitor the reaction closely by TLC or LC-MS and aim for the shortest possible reaction time.[1]
Formation of Unidentified Byproducts Catalyst-mediated side reactions.Vary the catalyst and ligand to find a more selective system.
Thermal decomposition of starting materials or product.Lower the reaction temperature and extend the reaction time if necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium precatalyst, ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Steric_Hindrance start Low/No Product in Suzuki Coupling check_catalyst Is the catalyst system optimized for steric hindrance? start->check_catalyst change_catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) & Pd Precatalyst check_catalyst->change_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen Bases (K3PO4, Cs2CO3, t-BuOK) check_base->change_base No check_conditions Are reaction conditions (temp, solvent) optimal? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase Temperature & Screen Solvents (Dioxane, THF) check_conditions->optimize_conditions No side_reactions Are side reactions (homocoupling, protodeboronation) prevalent? check_conditions->side_reactions Yes optimize_conditions->side_reactions minimize_side_reactions Ensure Inert Atmosphere, Use Anhydrous Conditions, Slow Addition of Boronic Acid side_reactions->minimize_side_reactions Yes success Successful Coupling side_reactions->success No minimize_side_reactions->success

Caption: Troubleshooting workflow for Suzuki coupling reactions involving sterically hindered boronic acids.

Suzuki_Catalytic_Cycle_Hindrance Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 PdII_Aryl_B Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Aryl_B RedElim Reductive Elimination PdII_Aryl_B->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Hindrance1 Steric Hindrance Hindrance1->OxAdd Hindrance2 Steric Hindrance Hindrance2->Transmetalation Hindrance3 Steric Hindrance Hindrance3->RedElim

Caption: Impact of steric hindrance on the key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Suzuki-Miyaura Coupling of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction times and overall success.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is slow or has stalled, and I'm observing low conversion to the desired product. What are the first steps to diagnose the issue?

When encountering a slow or incomplete reaction, a systematic approach to troubleshooting is crucial. Start by evaluating the key reaction parameters. Poor catalyst activity, suboptimal base or solvent selection, or issues with starting material quality are common culprits.[1][2][3]

A logical workflow for diagnosing low yields can help pinpoint the problem. Start by analyzing the reaction mixture to determine if the starting materials are being consumed and to identify any major side products.

G start Low Conversion/ Slow Reaction check_sm Is Starting Material Consumed? (TLC, LC-MS) start->check_sm side_products Major Side Products Observed? check_sm->side_products Yes no_reaction No Reaction check_sm->no_reaction No catalyst Catalyst/Ligand Decomposition? side_products->catalyst Homocoupling boronic_acid Boronic Acid Decomposition? side_products->boronic_acid Protodeboronation conditions Suboptimal Conditions? catalyst->conditions boronic_acid->conditions no_reaction->conditions

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids. The methoxy and hydroxymethyl groups on your substrate can increase its susceptibility to this process.

Several strategies can be employed to mitigate protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder inorganic bases such as K₂CO₃ or K₃PO₄, or even fluoride sources like KF.[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • More Stable Boron Reagent: Convert the boronic acid to a more stable derivative.[1]

    • Pinacol esters (Bpin): These are generally more stable than the corresponding boronic acids.[1]

    • Potassium trifluoroborate salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[4]

    • MIDA boronates: These are exceptionally stable and can be used in sequential couplings.[4]

Q3: Could the hydroxymethyl group on my boronic acid be interfering with the reaction?

While the Suzuki-Miyaura coupling is known for its broad functional group tolerance, certain groups can sometimes interfere.[5][6] The hydroxyl group in your substrate could potentially coordinate to the palladium center, altering its reactivity. However, successful couplings have been reported with substrates containing unprotected alcohols.[5]

If you suspect interference from the hydroxymethyl group, consider the following:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), can often overcome challenges posed by functionalized substrates.[7]

  • Protection of the Hydroxyl Group: As a last resort, you can protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group. This would prevent any potential coordination with the catalyst.

Q4: My reaction yield is low despite trying different conditions. What else can I check?

If you've optimized the catalyst, base, and solvent without success, consider these factors:

  • Purity of Starting Materials: Ensure the purity of your this compound and the aryl halide. Impurities can poison the catalyst.

  • Oxygen Contamination: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[1] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring Rate: In biphasic reactions, vigorous stirring is essential to ensure efficient mixing and facilitate the reaction at the interface of the two phases.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to use for the coupling of this compound?

There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide being used. However, for challenging substrates, modern palladium precatalysts with bulky, electron-rich phosphine ligands are often highly effective. Consider screening catalysts such as:

  • Pd(PPh₃)₄

  • PdCl₂(dppf)

  • Buchwald precatalysts like XPhos Pd G3 or SPhos Pd G2.[7]

Q2: Which base should I choose for my reaction?

The choice of base is critical for activating the boronic acid.[3] A good starting point is to screen a few different types of bases.

Base TypeExamplesStrengthComments
CarbonatesNa₂CO₃, K₂CO₃, Cs₂CO₃Mild to StrongCommonly used and often effective. Cs₂CO₃ is a stronger base.[3]
PhosphatesK₃PO₄StrongOften used for less reactive aryl chlorides.[8]
HydroxidesNaOH, KOH, Ba(OH)₂StrongCan promote side reactions like protodeboronation.[1]
FluoridesKF, CsFMildCan be effective when other bases fail and may reduce protodeboronation.[8]

Q3: What is the ideal solvent system for this coupling?

The solvent system needs to dissolve the reactants and facilitate the interaction between the aqueous and organic phases (if biphasic). Common solvent systems include:

  • Toluene/Water

  • Dioxane/Water

  • THF/Water

  • DMF/Water[9]

The ratio of the organic solvent to water can also be optimized.

Q4: At what temperature should I run my reaction?

Reaction temperatures for Suzuki couplings typically range from room temperature to reflux. A good starting point is 80-100 °C. If you observe decomposition of your starting materials or products, a lower temperature may be necessary. Conversely, if the reaction is sluggish, increasing the temperature could improve the rate. Microwave-assisted heating can also dramatically reduce reaction times.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (1-5 mol%)

  • Ligand (if required, 1-2 times the mol% of the palladium source)

  • Base (2-3 equiv)

  • Degassed solvent

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst and ligand.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Reactants: Aryl Halide, Boronic Acid, Base b Inert Atmosphere: Evacuate & Backfill (3x) a->b c Add Catalyst/Ligand b->c d Add Degassed Solvent c->d e Heat & Stir Vigorously d->e f Monitor Progress (TLC/LC-MS) e->f g Cool & Quench f->g h Extraction g->h i Dry & Concentrate h->i j Purify (Chromatography) i->j

Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OH)₂ + Base PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Boron Impurity Removal in Reactions with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the removal of boron impurities from reactions involving (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the purification of reaction mixtures containing this compound and its derivatives.

FAQ 1: My desired product is contaminated with residual this compound. What is the most straightforward method for its removal?

Answer:

The most common and often simplest method for removing acidic boronic acid impurities is through a liquid-liquid extraction with a basic aqueous solution. Boronic acids react with bases to form water-soluble boronate salts, which are then extracted into the aqueous phase, leaving your typically less polar organic product in the organic phase.

Troubleshooting Steps:

  • Dissolve the crude reaction mixture: Use a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • Perform a basic wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base. Saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) (e.g., 0.1-1 M) are common choices.[1][2] Repeat the wash 2-3 times to ensure complete removal.

  • Monitor the pH: After the final basic wash, check the pH of the aqueous layer to ensure it is basic.

  • Back-extraction (Optional): To minimize the loss of any slightly water-soluble product, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent.

  • Wash with brine and dry: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.

FAQ 2: I'm performing a Suzuki-Miyaura coupling reaction, and besides the starting boronic acid, I'm observing significant homocoupling of the boronic acid. How can I minimize this side product?

Answer:

Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[3] Minimizing these factors is key to suppressing this impurity.

Troubleshooting Strategies:

  • Ensure an inert atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4] Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[3]

  • Use a Pd(0) catalyst: While Pd(II) precatalysts are common, ensuring their efficient reduction to the active Pd(0) species is crucial. The use of phosphine ligands aids in this process.

  • Add a mild reducing agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[5]

  • Control catalyst addition: Introduce the palladium catalyst after the reaction mixture has been thoroughly deoxygenated.

FAQ 3: I am trying to purify my product using silica gel chromatography, but I am getting poor separation and it seems the boronic acid is streaking down the column. What can I do?

Answer:

Standard silica gel chromatography can be challenging for boronic acids due to their polarity and potential for interaction with the silica surface, leading to tailing and poor separation.[6] Boronic esters can also be unstable on silica and hydrolyze.[7][8]

Troubleshooting Chromatography:

  • Modify the mobile phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent system can sometimes improve the chromatography of polar compounds.[9]

  • Use an alternative stationary phase:

    • Neutral Alumina: This can be a good alternative to silica gel for the purification of boronic esters.[9]

    • Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid can suppress the decomposition of boronic esters on the column.[7]

  • Reverse-Phase Chromatography (C18): For polar compounds, reverse-phase chromatography can be a viable alternative, though method development may be required.[6]

  • Derivatization prior to chromatography: Consider converting the boronic acid to a less polar and more chromatographically stable derivative, such as a pinacol ester, if it is compatible with your overall synthetic route.

FAQ 4: My product is an oil, so recrystallization is not an option. Are there any other non-chromatographic methods to remove boronic acid impurities?

Answer:

Yes, several derivatization and extraction techniques can be employed to remove boronic acid impurities without resorting to chromatography.

Alternative Purification Techniques:

  • Diethanolamine Adduct Formation: Boronic acids react with diethanolamine to form stable, often crystalline, adducts.[6][10][11] These can be precipitated from a suitable solvent (like diethyl ether), filtered off, and the desired product recovered from the filtrate.

  • Sorbitol Extraction: A specialized aqueous extraction using a sorbitol solution can selectively pull boronic acids into the aqueous phase.[6]

  • Conversion to Potassium Trifluoroborate (KHF₂): Reacting the crude mixture with KHF₂ will convert the boronic acid to its corresponding trifluoroborate salt, which has different solubility properties and can often be separated more easily.

Data Presentation

Table 1: Comparison of Common Boron Impurity Removal Techniques
MethodPrinciple of SeparationTypical Use CaseAdvantagesDisadvantages
Aqueous Base Extraction Conversion of acidic boronic acid to a water-soluble boronate salt.Removal of unreacted boronic acid from a less polar organic product.Simple, fast, and scalable.[2][12]Not suitable for base-sensitive products. May not be effective for very non-polar boronic acids.
Silica Gel Chromatography Differential adsorption based on polarity.Separation of products with significantly different polarities from boronic acid.Widely available and understood technique.Can cause decomposition of boronic acids/esters; often results in poor separation (tailing).[6][7]
Recrystallization Difference in solubility between the product and impurity in a given solvent system.Purification of a solid product from a soluble boronic acid impurity.Can provide very high purity.Only applicable to solid products; requires finding a suitable solvent.[9]
Diethanolamine Adduct Formation Covalent derivatization to form a readily separable (often crystalline) adduct.Non-chromatographic removal of boronic acid from a soluble product.Highly selective for boronic acids; adduct is often easily filtered.[6][11]Requires an additional reaction step and subsequent removal of diethanolamine.
Sorbitol Extraction Complexation of the boronic acid with a polyol, enhancing its aqueous solubility.Selective removal of boronic acid into an aqueous phase.Mild conditions; useful for products that are sensitive to pH changes.[6]May require multiple extractions for high efficiency.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Base Extraction

Objective: To remove residual this compound from a reaction mixture.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup (especially with bicarbonate).

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash (steps 2-5) two more times.

  • Wash the organic layer with an equal volume of brine.

  • Drain the brine layer and transfer the organic layer to an Erlenmeyer flask.

  • Add a sufficient amount of anhydrous Na₂SO₄ to the organic solution and swirl. The drying agent should no longer clump together when the solution is dry.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Diethanolamine Adduct Formation

Objective: To remove boronic acid impurities by precipitation as a diethanolamine adduct.

Materials:

  • Crude product containing boronic acid impurity.

  • Diethanolamine.

  • Anhydrous diethyl ether (Et₂O) or other suitable non-polar solvent.

  • Filtration apparatus (e.g., Büchner funnel).

Procedure:

  • Dissolve the crude product in a minimal amount of anhydrous diethyl ether.

  • Add diethanolamine (1.1 equivalents relative to the estimated amount of boronic acid impurity) dropwise while stirring.

  • A precipitate of the diethanolamine-boronate adduct should form.[6][11] Stir the mixture at room temperature for approximately 30 minutes to ensure complete precipitation.

  • Collect the solid adduct by vacuum filtration, washing the solid with a small amount of cold diethyl ether.

  • The desired product should remain in the filtrate.

  • Wash the filtrate with dilute acid (e.g., 0.1 M HCl) to remove any excess diethanolamine, followed by a brine wash.

  • Dry the organic filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualizations

Experimental Workflow Diagrams

G cluster_0 Aqueous Base Extraction Workflow A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaHCO3) A->B C Shake & Separate Layers B->C D Aqueous Layer (Boronate Salt) C->D Impurity Removed E Organic Layer (Purified Product) C->E F Wash with Brine E->F G Dry (e.g., Na2SO4) F->G H Filter & Concentrate G->H I Final Product H->I G cluster_1 Diethanolamine Adduct Precipitation Workflow A Crude Product in Non-Polar Solvent (e.g., Et2O) B Add Diethanolamine A->B C Stir to Form Precipitate B->C D Vacuum Filtration C->D E Solid Adduct (Impurity) D->E Impurity Removed F Filtrate (Product in Solution) D->F G Workup & Concentration F->G H Final Product G->H

References

Technical Support Center: Suzuki Coupling of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid in Suzuki coupling reactions, with a particular focus on the impact of water.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in Suzuki coupling reactions?

Water can have a dual role in Suzuki coupling reactions. It is often used as a co-solvent with organic solvents (e.g., dioxane, THF, DMF) to dissolve the inorganic bases (e.g., K₂CO₃, K₃PO₄) necessary for the activation of the boronic acid.[1][2] This can lead to increased reaction rates. However, water can also promote undesirable side reactions, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to a lower yield of the desired product.[3][4]

Q2: Is this compound suitable for aqueous Suzuki coupling?

Yes, this compound can be used in aqueous Suzuki coupling reactions. Its hydrophilic nature, due to the hydroxymethyl group, makes it slightly soluble in water.[5][6] This property can be advantageous in aqueous solvent systems. However, care must be taken to optimize the reaction conditions to minimize water-induced side reactions.

Q3: What are the primary side reactions to be aware of when using water in the Suzuki coupling of this compound?

The primary side reaction of concern is protodeboronation . This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 2-(hydroxymethyl)-1-methoxybenzene as a byproduct and a reduction in the yield of the desired coupled product.[4] This reaction is often catalyzed by the presence of water and base. Another potential side reaction is the homocoupling of the boronic acid.

Q4: How does the choice of base affect the reaction in the presence of water?

The base is crucial for activating the boronic acid for transmetalation. In aqueous media, the choice of base can significantly influence the rate of both the desired coupling reaction and the undesired protodeboronation. Stronger bases can accelerate the reaction but may also increase the rate of protodeboronation. Milder bases like K₂CO₃ or K₃PO₄ are often a good starting point for aqueous Suzuki couplings.[7] The solubility of the base in the water/organic solvent mixture is also a critical factor.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in the presence of water.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.
Inefficient Transmetalation - Optimize the base and solvent system. A stronger base or a different water/organic solvent ratio may be required. - Ensure the base is sufficiently soluble in the reaction medium.
Protodeboronation of Boronic Acid - See "Problem 2: Significant Protodeboronation" below.
Poor Solubility of Reagents - While this compound has some water solubility, the aryl halide partner may not. Adjust the organic co-solvent and the water ratio to ensure all reactants are sufficiently soluble. Vigorous stirring is essential for biphasic reactions.

Problem 2: Significant Protodeboronation Byproduct Observed

Possible Cause Troubleshooting Steps
Excess Water - Reduce the amount of water in the solvent system. While some water is often necessary to dissolve the base, an excess can accelerate protodeboronation.[3]
Strong Base - Switch to a milder base (e.g., from NaOH to K₂CO₃ or K₃PO₄).
Prolonged Reaction Time at High Temperature - Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. - Attempt the reaction at a lower temperature.
Oxygen in the Reaction Mixture - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Data Presentation

The following table provides an illustrative summary of the potential impact of water content on the Suzuki coupling of this compound. Please note that this data is generalized based on known trends for similar boronic acids and is intended for guidance rather than as a substitute for experimental optimization.

Table 1: Illustrative Impact of Water Content on Reaction Yield

Water Content (% v/v in Dioxane)Expected Product Yield (%)Key Observations
0 (Anhydrous)Low to ModerateBase may not fully dissolve, leading to slow or incomplete reaction.
10HighSufficient water to dissolve the base and facilitate the reaction.
25Moderate to HighIncreased rate of protodeboronation may start to lower the overall yield.
50Low to ModerateSignificant protodeboronation is likely, leading to a substantial decrease in product yield.

Experimental Protocols

Below is a general experimental protocol for the Suzuki coupling of this compound with an aryl bromide in an aqueous medium. This protocol should be optimized for specific substrates and reaction scales.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., dioxane:water 4:1 v/v). The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst CheckConditions Optimize Reaction Conditions (Solvent, Base, Temperature) Start->CheckConditions CheckReagents->CheckConditions CheckCatalyst->CheckConditions CheckProtodeboronation Analyze for Protodeboronation CheckConditions->CheckProtodeboronation ModifyWater Adjust Water Content CheckProtodeboronation->ModifyWater If significant ChangeBase Use Milder Base CheckProtodeboronation->ChangeBase If significant Success Improved Yield ModifyWater->Success ChangeBase->Success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Ligand Selection for Challenging Couplings with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and selecting the optimal ligand for successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling with this compound considered challenging?

A1: This specific boronic acid presents several challenges. The ortho-hydroxymethyl group introduces steric hindrance, which can slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination. Additionally, the presence of both a hydroxyl and a boronic acid group on the same molecule can lead to side reactions such as protodeboronation, especially under basic conditions. The hydroxymethyl group may also potentially coordinate to the palladium center, influencing the reactivity in ways that require careful ligand selection to control.

Q2: What is protodeboronation and how can I prevent it with this substrate?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, typically water, leading to the formation of 2-(hydroxymethyl)-1-methoxybenzene as a byproduct and reducing the yield of the desired coupled product. To minimize protodeboronation:

  • Use milder bases: Strong bases in aqueous media can accelerate this side reaction. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Anhydrous conditions: Since water is the primary proton source, using anhydrous solvents can significantly reduce protodeboronation.

  • Protect the boronic acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from protodeboronation until it is needed in the catalytic cycle.

Q3: Can the ortho-hydroxymethyl group participate in the reaction?

A3: Yes, it is hypothesized that the ortho-hydroxymethyl group can act as a directing group through chelation to the palladium center. This can influence the regioselectivity and reactivity of the coupling. The choice of ligand is crucial to either take advantage of or override this potential intramolecular coordination. P,O-type ligands, for example, might be particularly effective due to their hemilabile P,O-chelating nature.

Troubleshooting Guide

Problem 1: Low to no yield of the desired product.

Possible Cause Troubleshooting Step
Inactive Catalyst/Ligand Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-formed, air-stable palladium precatalyst.
Oxygen Contamination Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Ineffective Base The choice of base is critical. For this substrate, a strong base like K₃PO₄ is often required to overcome the steric hindrance, but it can also promote protodeboronation. A screen of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF) is recommended. Ensure the base is finely powdered and anhydrous if running a non-aqueous reaction.
Suboptimal Ligand The steric and electronic properties of the ligand are paramount. For this sterically hindered boronic acid, bulky and electron-rich phosphine ligands are generally required. Refer to the Ligand Selection Guide below.
Low Reaction Temperature or Time Challenging couplings often require higher temperatures (80-120 °C) and longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Significant formation of a byproduct identified as 2-(hydroxymethyl)-1-methoxybenzene.

Possible Cause Troubleshooting Step
Protodeboronation This is the primary cause of this byproduct. See Q2 in the FAQ section for mitigation strategies, including using milder bases (KF, K₂CO₃), anhydrous solvents, or protecting the boronic acid as a boronate ester.

Problem 3: The reaction is sluggish and stalls before completion.

Possible Cause Troubleshooting Step
Steric Hindrance This is a common issue with ortho-substituted boronic acids. Employing bulky, electron-rich ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the reaction. Increasing the reaction temperature may also be beneficial.
Ligand Decomposition Some phosphine ligands can degrade at high temperatures over long reaction times. Consider using more robust ligands or a lower reaction temperature for a longer duration.
Inhibition by the Hydroxymethyl Group The ortho-hydroxymethyl group might be forming an off-cycle, inactive palladium species. A change in ligand, particularly to one that can disrupt or favorably interact with this chelation, may be necessary.

Ligand Selection Guide

The selection of the appropriate ligand is critical for a successful coupling with this compound. Bulky and electron-rich ligands are generally preferred to promote both the oxidative addition and reductive elimination steps of the catalytic cycle, which are often slowed by steric hindrance.

Ligand Type Examples General Performance in Challenging Couplings Typical Conditions
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosExcellent. Generally provide high yields for sterically hindered substrates. They are bulky and electron-rich, promoting fast catalysis.Pd(OAc)₂ or Pd₂(dba)₃ as precatalyst, K₃PO₄ or Cs₂CO₃ as base, in solvents like dioxane, toluene, or THF, often with some water.
N-Heterocyclic Carbenes (NHCs) IPr, SImesVery Good. Offer high stability and are effective for sterically demanding couplings.Often used with PEPPSI-type precatalysts.
P,O-type Ligands e.g., 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolaneGood to Excellent. The hemilabile P,O-chelation can be beneficial, potentially interacting favorably with the substrate's hydroxymethyl group.Pd(dba)₂ as precatalyst, various bases and solvents.
Trialkylphosphines P(t-Bu)₃, PCy₃Good. Highly electron-donating and can be effective, but their air sensitivity can be a drawback.Often used as solutions or as their HBF₄ salts.
Ferrocenylphosphines dppfModerate. A good general ligand, but may be less effective for highly sterically hindered couplings compared to Buchwald-type ligands.Often used with PdCl₂(dppf) complex.

Experimental Protocols

Protocol for Ligand Screening in the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline for screening a panel of ligands to identify the optimal conditions for your specific aryl bromide coupling partner.

1. Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane)

  • Internal standard for GC or LC-MS analysis (e.g., dodecane)

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

2. Reaction Setup (for each ligand to be screened):

  • In an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and finely powdered K₃PO₄ (0.2 mmol, 2.0 equiv).

  • In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the reaction solvent under an inert atmosphere. For example, dissolve Pd(OAc)₂ (2 mol%) and the ligand (4 mol%) in anhydrous dioxane.

  • Add the catalyst/ligand stock solution to the reaction vial containing the solids.

  • Add enough anhydrous dioxane to bring the final reaction concentration to 0.1 M with respect to the aryl bromide.

  • Seal the vial with a screw cap fitted with a PTFE septum.

  • Place the vials in a preheated aluminum block on a magnetic stir plate at the desired temperature (e.g., 100 °C).

3. Monitoring and Analysis:

  • After a set time (e.g., 2, 4, 8, and 24 hours), take an aliquot from each reaction vial under an inert atmosphere.

  • Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC-MS or LC-MS to determine the conversion to product and the formation of any byproducts.

  • Compare the results for each ligand to determine the most effective one for your specific transformation.

Visualizations

Ligand_Selection_Workflow start Start: Challenging Coupling with This compound initial_screen Initial Ligand Screen: - Buchwald-type (SPhos, XPhos) - NHC (IPr) - P,O-type ligand start->initial_screen evaluate Evaluate Yield and Purity initial_screen->evaluate good_yield Good Yield (>70%)? evaluate->good_yield optimize Optimize Reaction Conditions: - Temperature - Base - Solvent good_yield->optimize Yes low_yield Low Yield or Complex Mixture? good_yield->low_yield No final_protocol Final Optimized Protocol optimize->final_protocol troubleshoot Troubleshoot: - Check for protodeboronation - Consider alternative palladium source - Screen different base/solvent combinations low_yield->troubleshoot troubleshoot->initial_screen Re-screen with new conditions

Caption: A workflow for selecting and optimizing a ligand for the Suzuki-Miyaura coupling.

Caption: A flowchart for troubleshooting common issues in the Suzuki-Miyaura coupling.

Signaling_Pathway cluster_suzuki_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Protodeboronation Side Reaction pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII Ar-Pd(II)-X(L2) oxidative_addition->pdII transmetalation Transmetalation (Ar'B(OH)2 + Base) pdII->transmetalation pdII_ar Ar-Pd(II)-Ar'(L2) transmetalation->pdII_ar reductive_elimination Reductive Elimination pdII_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)2 byproduct Ar'-H boronic_acid->byproduct  + B(OH)3 proton_source H+ Source (e.g., H2O)

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Validation & Comparative

A Comparative Guide to (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid and Other Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction kinetics, and functional group tolerance. This guide provides an objective comparison of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid with other commonly used boronic acids, supported by available experimental data and detailed methodologies.

Performance Comparison in Suzuki-Miyaura Coupling

The electronic and steric nature of substituents on the phenylboronic acid ring significantly impacts the transmetalation step in the Suzuki-Miyaura catalytic cycle. Electron-donating groups (EDGs) generally enhance the reaction rate, while electron-withdrawing groups (EWGs) can have a more complex influence.

Here, we compare the performance of four boronic acids:

  • Phenylboronic acid: The unsubstituted parent compound.

  • 4-Methoxyphenylboronic acid: Features a strong electron-donating methoxy group.

  • This compound: Contains both an electron-donating methoxy group and a hydroxymethyl group.

  • 3-Formyl-4-methoxyphenylboronic acid: Possesses an electron-donating methoxy group and an electron-withdrawing formyl group.

Quantitative Data Summary

The following tables summarize the performance of the selected boronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is crucial to note that direct comparison of yields between different studies should be done with caution as reaction conditions vary.

Table 1: Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd-bpydc-NdNaOHDMF/H₂O30-High[1]
4-Methoxyphenylboronic acidPd(NH₃)₄Cl₂Triton X-100H₂O45--[2]

Table 2: Suzuki-Miyaura Coupling with Other Aryl Halides

| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Phenylboronic acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | - | 0.75-1.5 | 41-92 |[3] | | Phenylboronic acid | 4-Chlorotoluene | Pd/XPhos | - | MeOH/THF | - | - | High |[4] | | 4-Methoxyphenylboronic acid | 4-Bromopyrrole derivative | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | - | 77 |[5] | | 3-Formyl-4-methoxyphenylboronic acid | 4-Bromobenzonitrile | - | - | - | - | 97 |[6] |

Analysis of Substituent Effects:

  • 4-Methoxyphenylboronic acid: The electron-donating methoxy group at the para-position increases the nucleophilicity of the aryl group, generally leading to higher reaction rates and yields compared to unsubstituted phenylboronic acid.[1]

  • This compound: This molecule has a strong electron-donating methoxy group and a hydroxymethyl group. The hydroxymethyl group is generally considered to be weakly electron-withdrawing or neutral in its electronic effect on the aromatic ring in this context. Its presence can potentially influence solubility and may introduce steric hindrance depending on the substrate and catalyst system.

  • 3-Formyl-4-methoxyphenylboronic acid: The presence of the electron-withdrawing formyl group in addition to the electron-donating methoxy group presents a more complex scenario. The overall electronic effect will be a balance between these two groups. The high yield reported in the synthesis of a triazine-cored BODIPY trimer suggests that this boronic acid can be a very effective coupling partner under optimized conditions.[6]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C) (0.01-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOH) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid, and base.

  • Add the degassed solvent.

  • Purge the mixture with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.[3][5]

Visualizing the Suzuki-Miyaura Coupling

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X (L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)₂) pd2_complex->transmetalation R-B(OH)₂ Base pd2_intermediate Ar-Pd(II)-R (L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling experiment in a research setting.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, Base solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge catalyst Add Palladium Catalyst purge->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/GC) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize caption Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Suzuki Coupling of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This powerful and versatile reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The choice of the boronic acid coupling partner is critical, as its structure influences reaction efficiency, yield, and the properties of the final product. This guide provides a comparative analysis of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid in Suzuki coupling reactions, highlighting its advantages and performance against a common alternative.

Performance Comparison in Suzuki Coupling

The electronic and steric properties of substituents on the phenylboronic acid ring significantly impact the efficiency of the Suzuki-Miyaura coupling. The presence of an electron-donating group, such as a methoxy group, is known to enhance the reactivity of the boronic acid and often leads to higher yields. Conversely, the introduction of a weakly electron-withdrawing group, like a hydroxymethyl group, can have a modest impact on the reaction outcome.

To illustrate these effects, the following table compares the performance of this compound with the widely used 4-methoxyphenyl)boronic acid in a representative Suzuki coupling reaction with an aryl bromide. While direct head-to-head comparative studies under identical conditions are limited in published literature, the data presented is based on typical yields reported for analogous reactions.

Boronic AcidStructureAryl Halide PartnerProductTypical Yield (%)Reference
This compound this compound4-Bromoanisole2-(Hydroxymethyl)-4,4'-dimethoxy-1,1'-biphenyl85-95 (Estimated)[General literature on Suzuki coupling of functionalized boronic acids]
4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid4-Bromoanisole4,4'-Dimethoxy-1,1'-biphenyl92[1]

Key Observations:

  • High Yields: Both boronic acids are capable of producing high yields in Suzuki coupling reactions, demonstrating their utility in the synthesis of biaryl compounds.

  • Influence of the Hydroxymethyl Group: The presence of the hydroxymethyl group at the meta-position to the boronic acid does not significantly diminish the reactivity, likely due to the overriding activating effect of the para-methoxy group. The hydroxymethyl group offers a valuable functional handle for further synthetic transformations in the resulting biaryl product. This functional group can be a key site for modification in the development of drug candidates.

Advantages of Using this compound

The primary advantage of employing this compound in Suzuki coupling lies in the introduction of a versatile hydroxymethyl functional group into the biaryl product. This opens up numerous possibilities for downstream synthetic manipulations, which is particularly valuable in drug discovery and development.

  • Derivatization Potential: The primary alcohol of the hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, or converted into an ether, ester, or amine, allowing for the exploration of a wide range of structural diversity in the final compounds.

  • Improved Pharmacokinetic Properties: The introduction of a polar hydroxymethyl group can influence the physicochemical properties of the resulting molecule, potentially improving solubility and other pharmacokinetic parameters.

  • Scaffolding for Drug Design: The resulting biaryl methanol scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.

Experimental Protocols

Below is a detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction using this compound.

Reaction: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl methanol.

Visualizing the Workflow and Reaction Mechanism

To better understand the experimental workflow and the underlying catalytic cycle of the Suzuki-Miyaura reaction, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst: - Pd(OAc)₂ - PPh₃ start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to 80-100 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Isolated Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X L₂ pd0->ar_pd_x oxidative_addition->ar_pd_x Ar-X transmetalation Transmetalation ar_pd_ar Ar-Pd(II)-Ar' L₂ ar_pd_x->ar_pd_ar transmetalation->ar_pd_ar Ar'-B(OH)₂ + Base ar_pd_ar->pd0 reductive_elimination Reductive Elimination ar_ar Ar-Ar' reductive_elimination->pd0 Ar-Ar' ar_x Ar-X ar_b Ar'-B(OH)₂ (Base)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Development

The biaryl motif is a prevalent structural feature in many approved drugs and clinical candidates. The products derived from the Suzuki coupling of this compound, which are functionalized biaryl methanols, are of significant interest in drug discovery. These structures can serve as key intermediates for the synthesis of compounds targeting a range of biological pathways. For instance, biaryl compounds have been investigated as inhibitors of the PD-1/PD-L1 pathway, which is a critical target in cancer immunotherapy. The ability to introduce a hydroxymethyl group provides a strategic point for modification to optimize binding affinity, selectivity, and pharmacokinetic properties of potential drug candidates.

Drug_Development_Pathway start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki product Functionalized Biaryl Methanol suzuki->product derivatization Further Derivatization (Oxidation, Etherification, etc.) product->derivatization library Library of Biaryl Analogs derivatization->library screening Biological Screening (e.g., PD-1/PD-L1 Assay) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Role in the drug discovery and development process.

References

alternatives to (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid for biaryl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Boronic Acid Alternatives for Biaryl Synthesis

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the creation of complex biaryl scaffolds found in numerous pharmaceuticals and functional materials. While functionalized boronic acids, such as (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, are common reagents, their inherent instability can lead to challenges in reproducibility, handling, and storage.

This guide provides an objective comparison of next-generation alternatives that address these limitations, focusing on potassium aryltrifluoroborates, MIDA boronates, and organosilanes. By presenting their performance with supporting experimental data and detailed protocols, this document aims to empower researchers to select the optimal reagent for their synthetic challenges.

Reagent Comparison: Stability and Reactivity

The primary drawback of many boronic acids is their susceptibility to decomposition pathways like protodeboronation and trimerization to form boroxines, which can complicate stoichiometry and reduce yields.[1][2] The alternatives presented below have been specifically designed to overcome these stability issues.

  • Potassium Aryltrifluoroborates (ArBF₃K): These tetracoordinate boron species are markedly more stable than their boronic acid counterparts.[3] They are typically free-flowing, crystalline solids that are stable to air and moisture, simplifying handling and long-term storage.[4][5] This enhanced stability often translates to more reliable and reproducible cross-coupling reactions.[3]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally robust, benchtop-stable crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[6][7] Their unique structure protects the boron center, preventing unwanted reactions. Under specific Suzuki-Miyaura conditions, the MIDA ligand is cleaved to slowly release the active boronic acid, which can be highly beneficial for challenging couplings or for use in iterative, multi-step syntheses.[7][8]

  • Organosilanes (Hiyama Coupling): As an alternative to boron-based reagents, organosilanes (particularly trialkoxysilanes) offer excellent stability and low toxicity.[9][10] The corresponding Hiyama cross-coupling reaction requires an activating agent, such as a fluoride source or base, to generate a hypervalent silicon species that participates in the catalytic cycle.[10][11] This provides an orthogonal approach for biaryl synthesis.

Data Presentation: Performance in Biaryl Synthesis

To provide a quantitative comparison, the following table summarizes typical performance data for the Suzuki-Miyaura or Hiyama coupling of an aryl halide with various organoboron and organosilane reagents. The data is compiled from literature examples using representative substrates to illustrate the efficiency of each reagent class.

Reagent TypeCoupling PartnerTypical Catalyst & BaseSolventTemp (°C)Yield (%)Key Advantages
Arylboronic Acid Aryl BromidePd(OAc)₂, K₂CO₃DMF/H₂O10070-98%[9]Readily available, extensive literature.
Potassium Aryltrifluoroborate Aryl BromidePd(OAc)₂ (ligandless), K₂CO₃MethanolReflux80-99%[12]Air and moisture stable, high yields, simple conditions.
Aryl MIDA Boronate Aryl IodidePd(OAc)₂, K₃PO₄THF/H₂O8090-99%[7]Exceptionally stable, enables iterative coupling, chromatography compatible.
Aryltrialkoxysilane (Hiyama) Aryl IodidePdCl₂, TBAFToluene10085-95%[9]Stable, non-toxic boron alternative, orthogonal reactivity.

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions used. The data presented are for representative, generally efficient systems.

Experimental Protocols

The following are representative experimental procedures for Suzuki-Miyaura cross-coupling reactions to highlight the practical application of these reagents.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acid

This protocol is a general procedure for the synthesis of a biaryl compound from an aryl halide and an arylboronic acid.[9]

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 5 mL) and water (1 mL).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligandless Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate

This protocol demonstrates a simplified, efficient coupling using a stable potassium aryltrifluoroborate salt.[12]

  • Reaction Setup: To a flask open to the atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), the potassium aryltrifluoroborate (1.1 mmol, 1.1 equiv.), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.), and palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add methanol (5 mL).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting product is often of high purity (>95%), but can be further purified by chromatography if necessary.

Visualizing Workflows and Applications

Diagrams created using Graphviz provide clear visual representations of experimental processes and the biological context of synthesized molecules.

Suzuki_Miyaura_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_purify 4. Purification & Analysis reagents Weigh Aryl Halide, Boron Reagent, Base catalyst Add Pd Catalyst & Ligand (if any) reagents->catalyst solvent Add Solvent(s) catalyst->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas heat Heat and Stir (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry chrom Column Chromatography dry->chrom char Characterization (NMR, MS) chrom->char

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biaryl motifs are critical components of many targeted therapeutics. For example, small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which are crucial in oncology, often feature a biaryl core structure.[13]

PD1_Pathway cluster_cells Immune Synapse cluster_interaction PD-1/PD-L1 Interaction T_Cell T-Cell PD1 PD-1 Receptor APC Tumor Cell PDL1 PD-L1 Ligand PD1->PDL1 Binding Inhibition T-Cell Exhaustion (Immune Suppression) PDL1->Inhibition Leads to Biaryl Biaryl Inhibitor Biaryl->PDL1 Blocks Interaction

Inhibition of the PD-1/PD-L1 signaling pathway by a biaryl-containing small molecule.

Conclusion

The synthesis of biaryl compounds is fundamental to modern drug discovery and materials science. While traditional boronic acids are effective, their inherent instability can be a significant drawback. Potassium aryltrifluoroborates and MIDA boronates have emerged as superior alternatives, offering enhanced stability, ease of handling, and high, reproducible yields, making them invaluable tools for researchers.[3][8] For instances where a non-boron route is preferred, the Hiyama coupling with stable organosilanes provides a robust and orthogonal strategy.[9] The choice of reagent will ultimately depend on the specific synthetic challenge, including substrate complexity, required functional group tolerance, and whether an iterative cross-coupling strategy is needed. By leveraging these advanced reagents, scientists can streamline the synthesis of complex molecules and accelerate the pace of discovery.

References

Spectroscopic Confirmation of Product Formation Using (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise confirmation of product formation is a critical step in the synthesis of novel chemical entities. (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions, valued for introducing a functionalized phenyl moiety. This guide provides a comparative analysis of spectroscopic techniques to confirm the formation of a representative biaryl product from a Suzuki-Miyaura coupling reaction involving this boronic acid.

Spectroscopic Analysis of Reactant and Product

The confirmation of a chemical reaction relies on the disappearance of starting material signals and the appearance of new signals corresponding to the product in various spectra. Below is a summary of the expected spectroscopic data for the reactant, this compound, and a representative product, 4'-methoxy-5-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile, formed via a Suzuki-Miyaura coupling with 2-bromo-4'-methoxybenzonitrile.

Table 1: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound (Reactant)4'-methoxy-5-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile (Product)Key Changes Indicating Product Formation
¹H NMR Signals for the aromatic protons ortho and meta to the boronic acid group, a singlet for the methoxy group protons, a singlet for the hydroxymethyl group protons, and a broad singlet for the boronic acid hydroxyl protons.Disappearance of the boronic acid hydroxyl proton signal. Appearance of a more complex aromatic region due to the formation of the biphenyl system. Shifts in the signals for the methoxy and hydroxymethyl protons.
¹³C NMR A broad signal for the carbon attached to the boron atom. Signals for the other aromatic carbons, the methoxy carbon, and the hydroxymethyl carbon.Disappearance of the broad carbon signal attached to boron. Appearance of new aromatic carbon signals corresponding to the second phenyl ring. A signal for the nitrile carbon.
FTIR (cm⁻¹) Broad O-H stretch from the boronic acid and hydroxymethyl groups (~3200-3600 cm⁻¹). B-O stretching vibrations (~1350 cm⁻¹). C-O stretching from the methoxy and hydroxymethyl groups.Persistence of the O-H stretch from the hydroxymethyl group. Disappearance of the B-O stretching vibration. Appearance of a C≡N stretch (~2220-2240 cm⁻¹).
Mass Spectrometry (m/z) Predicted [M+H]⁺: 183.0823Predicted [M+H]⁺: 254.1176A shift in the molecular ion peak corresponding to the mass of the coupled product.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Suzuki-Miyaura Coupling Protocol

A mixture of this compound (1.2 equivalents), 2-bromo-4'-methoxybenzonitrile (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents) is prepared in a suitable solvent system, typically a mixture of toluene and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples or between salt plates for oils. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.

Performance Comparison with Alternative Reagents

While this compound is effective, other boronic acids can be employed to introduce similar structural motifs. The choice of reagent can influence reaction efficiency, product yield, and the ease of purification.

Table 2: Comparison of this compound with Alternative Boronic Acids

Boronic Acid ReagentKey FeaturesAdvantagesPotential Disadvantages
This compound Contains a hydroxymethyl group for further functionalization and a methoxy group that influences electronic properties.The hydroxymethyl group provides a handle for subsequent reactions. The methoxy group can increase reactivity in Suzuki coupling.The hydroxymethyl group may require protection in some synthetic routes.
4-Methoxyphenylboronic acid Lacks the hydroxymethyl group.Simpler structure may lead to higher yields and easier purification in some cases.Lacks the additional functional handle for further diversification.
(4-Formyl-3-methoxyphenyl)boronic acid Contains an aldehyde group instead of a hydroxymethyl group.The aldehyde is a versatile functional group for various transformations like reductive amination or oxidation to a carboxylic acid.The aldehyde group can be sensitive to certain reaction conditions and may lead to side products.

Visualizing the Workflow and Reaction Pathway

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis Reactants Boronic Acid + Aryl Halide + Catalyst + Base Reaction Suzuki-Miyaura Coupling Reactants->Reaction Extraction Work-up and Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product NMR 1H and 13C NMR Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Confirmation Product Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation

A generalized workflow for the synthesis and spectroscopic confirmation of the product.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OH)2 + Base) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Yield Comparison of Catalysts for Suzuki-Miyaura Coupling with (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the efficiency of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the creation of biaryl structures prevalent in pharmaceuticals. This guide provides a comparative overview of the performance of various palladium catalysts in reactions involving (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, a versatile building block in medicinal chemistry.

Due to the absence of a direct head-to-head comparative study for this compound in the current literature, this guide presents data from studies on structurally similar phenylboronic acids, particularly those containing electron-donating methoxy and hydroxymethyl groups. The presented yields and protocols serve as a strong predictive baseline for catalyst selection and reaction optimization.

Catalyst Performance Overview

The choice of catalyst and associated ligands is critical in a Suzuki-Miyaura coupling, significantly influencing reaction yield, time, and functional group tolerance. Below is a summary of commonly employed palladium catalysts and their expected performance with substituted phenylboronic acids.

Catalyst SystemAryl Halide PartnerBaseSolvent SystemTemperature (°C)Typical Yield (%)Reference
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄Aryl BromideK₂CO₃Toluene/H₂O/MeOHReflux85-95[1]
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - PdCl₂(dppf)Aryl Bromide/ChlorideK₃PO₄Dioxane80-10090-98[2]
XPhos Pd G3 (Buchwald Precatalyst)Aryl ChlorideK₃PO₄Toluene/H₂O40>95[3]
SPhos Pd G2 (Buchwald Precatalyst)Aryl BromideK₃PO₄Toluene80~87[4]
Palladium on Carbon (Pd/C)Aryl BromideNa₂CO₃DME/H₂O80~83[5]

Note: Yields are highly dependent on the specific aryl halide, reaction conditions, and scale. The data presented should be considered representative.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions based on the catalyst systems mentioned above.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard, widely used method suitable for a broad range of aryl bromides.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Buchwald Precatalysts (e.g., XPhos Pd G3)

Buchwald precatalysts are known for their high activity, enabling reactions with challenging substrates like aryl chlorides at lower temperatures.[3]

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (2.0 mmol) in a reaction vessel.

  • Catalyst and Ligand Addition: Add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 40 °C). Stir vigorously until the starting material is consumed as determined by analytical techniques.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂-Ar' pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar') biaryl Biaryl Product (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'B(OH)₂) base Base caption Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This workflow diagram illustrates the fundamental steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Conclusion

While a definitive ranking of catalysts for the Suzuki-Miyaura coupling of this compound requires direct comparative experiments, the data from analogous systems provides a robust framework for catalyst selection. For routine couplings with aryl bromides, the well-established Pd(PPh₃)₄ system offers a reliable and cost-effective option. For more challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, the advanced Buchwald precatalysts, like XPhos Pd G3, demonstrate superior activity and often provide higher yields under milder conditions.[3] Researchers are encouraged to use this guide as a starting point for their optimization studies to achieve the desired synthetic outcomes efficiently.

References

A Comparative Guide to the Utility of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, purity, and cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid in comparison to its simpler analogue, 4-methoxyphenylboronic acid.

Executive Summary

This compound offers an additional functional handle (a hydroxymethyl group) for further synthetic transformations, making it a valuable reagent for the synthesis of complex target molecules. However, this versatility comes at a higher cost and potentially greater synthetic complexity compared to the more readily available 4-methoxyphenylboronic acid. The decision to use the hydroxymethyl-substituted variant should be based on the specific synthetic strategy and the necessity of the additional functional group. For simple biaryl constructions where the hydroxymethyl group is not required, 4-methoxyphenylboronic acid presents a more cost-effective solution with well-established, high-yielding protocols.

Physicochemical Properties and Cost Analysis

A direct comparison of the physical properties and commercial cost of the two boronic acids is essential for a thorough cost-benefit analysis.

PropertyThis compound4-Methoxyphenylboronic acid
CAS Number 908142-03-0[1]5720-07-0
Molecular Formula C₈H₁₁BO₄[1]C₇H₉BO₃
Molecular Weight 181.98 g/mol [1]151.96 g/mol
Appearance Off-white powder[2]White to light beige crystalline powder
Solubility Slightly soluble in water[1][2]Insoluble in water, soluble in THF and DMSO
Storage 2-8°C under inert gas[2]Room temperature
Indicative Commercial Price Inquire for price (indicative prices range from ~$100/g to specialized bulk pricing)~$10 - $40 per gram (significant discounts for bulk)

The price for this compound is notably higher and less transparent, often requiring direct quotes from suppliers. This suggests it is a more specialized reagent produced on a smaller scale. In contrast, 4-methoxyphenylboronic acid is a widely available commodity chemical with competitive pricing from numerous suppliers.

Performance in Suzuki-Miyaura Cross-Coupling

4-Methoxyphenylboronic acid is extensively documented in Suzuki-Miyaura couplings, consistently demonstrating high yields. The electron-donating methoxy group generally facilitates the transmetalation step of the catalytic cycle.

Representative Experimental Data for 4-Methoxyphenylboronic acid:

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd/BC (0.05 mol%)K₂CO₃H₂OAmbient-98[3]
BromobenzenePd(NH₃)₄Cl₂ (ppm level)Quaternary ammonium hydroxideH₂O45-High
4-BromoanisolePd(II)-sulfosalan complex-H₂O--up to 91 (isolated)[4]
ChlorobenzenePd/BC (0.05 mol%)K₂CO₃H₂O--91+

This compound introduces a hydroxymethyl group, which is electronically neutral but can potentially influence the reaction through steric effects or by interacting with the catalyst or base. However, for most applications, its reactivity in the core Suzuki-Miyaura coupling is expected to be comparable to other substituted phenylboronic acids. The primary benefit of this reagent is the introduction of a versatile functional group for post-coupling modifications.

Inferred Performance and Considerations for this compound:

Based on the reactivity of similar substituted phenylboronic acids, it is reasonable to expect good to excellent yields in Suzuki-Miyaura couplings, provided the reaction conditions are optimized. The presence of the hydroxyl group may necessitate the use of a base that does not deprotonate it, or a protecting group strategy might be employed in certain complex syntheses, adding to the overall cost and step count.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a dried reaction flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Boronic Acids

Synthesis of 4-Methoxyphenylboronic acid (Illustrative):

A common route involves the reaction of a Grignard reagent with a trialkyl borate.

  • Prepare the Grignard reagent from 4-bromoanisole and magnesium turnings in anhydrous THF.

  • Cool the Grignard solution to -78 °C and add trimethyl borate dropwise.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous HCl and extract the product with an organic solvent.

  • Purify by recrystallization.

Conceptual Synthesis of this compound:

A potential synthetic route could be adapted from methods for preparing similar hydroxyphenylboronic acids, likely starting from a protected brominated precursor.[5]

  • Protect the hydroxyl group of 2-bromo-5-methoxybenzyl alcohol.

  • Form the Grignard or organolithium reagent from the protected bromide.

  • React the organometallic intermediate with a trialkyl borate (e.g., triisopropyl borate).

  • Perform an acidic workup to hydrolyze the borate ester and remove the protecting group simultaneously.

  • Purify the final product.

This multi-step synthesis contributes to the higher cost of this compound.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)-R' L_n Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow Comparison

Synthetic_Workflow cluster_0 Route A: Using 4-Methoxyphenylboronic acid cluster_1 Route B: Using this compound cluster_2 Cost-Benefit Logic A1 Start: Aryl Halide + 4-Methoxyphenylboronic acid A2 Suzuki-Miyaura Coupling A1->A2 A3 Product: Simple Biaryl A2->A3 B1 Start: Aryl Halide + this compound B2 Suzuki-Miyaura Coupling B1->B2 B3 Intermediate: Functionalized Biaryl B2->B3 B4 Further Synthetic Transformation B3->B4 B5 Final Product: Complex Molecule B4->B5 C1 Is the hydroxymethyl group necessary for the final target molecule? C2 Use Route A C1->C2 No C3 Use Route B C1->C3 Yes

Caption: A comparison of synthetic workflows and decision logic.

Conclusion and Recommendations

The choice between this compound and 4-methoxyphenylboronic acid for Suzuki-Miyaura cross-coupling reactions is fundamentally a decision between synthetic versatility and cost-effectiveness.

  • For the synthesis of simple biaryl compounds where the additional hydroxymethyl functionality is not required, 4-methoxyphenylboronic acid is the superior choice . It is significantly more affordable, widely available, and has a vast body of literature supporting its use in high-yielding coupling reactions.

  • For the synthesis of more complex molecules where the hydroxymethyl group serves as a crucial handle for subsequent transformations (e.g., oxidation to an aldehyde, etherification, or esterification), This compound is an enabling reagent . While its initial cost is higher, it can streamline a synthetic route by incorporating a key functional group early on, potentially reducing the overall number of synthetic steps compared to functionalizing a simpler biaryl product post-coupling.

Researchers and drug development professionals should carefully consider their overall synthetic strategy. If the synthetic endpoint requires the functionality offered by the hydroxymethyl group, the additional cost of this compound can be justified by the potential for a more convergent and efficient synthesis. However, for routine biaryl preparations, the economic advantages of 4-methoxyphenylboronic acid are undeniable.

References

A Comparative Study of Reaction Mechanisms Involving (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a versatile reagent in modern organic synthesis, finding application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its unique substitution pattern, featuring a hydroxymethyl group and a methoxy group on the phenyl ring, influences its reactivity and performance in key transformations. This guide provides a comparative analysis of the reaction mechanisms of this boronic acid in three widely used reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Rieche formylation. We will explore its performance in comparison to other structurally related boronic acids, supported by available experimental data.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of biaryl structures through the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[1] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[2][3]

General Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[1]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80499[4]
4-Methoxyphenylboronic acid4-BromobenzonitrilePd(OAc)₂K₂CO₃EtOH/H₂O803.580[5]
3-Methoxyphenylboronic acidPhenyl bromideLaF₃·Pd nanocatalystK₂CO₃H₂O70-85[6]
3-Formylphenylboronic acidBromopyridylcarboxylic acidsPd(PPh₃)₄K₂CO₃Dioxane/H₂O10016Varies (Substrate dependent)[7]
This compound3-BromoindazoleXPhos-derived precatalystK₃PO₄Dioxane/H₂O605-8~95 (inferred)[8]

Note: The data presented is compiled from different studies and should be interpreted with caution as reaction conditions are not identical.

The electron-donating methoxy group generally enhances the reactivity of the boronic acid in Suzuki-Miyaura couplings. The presence of a hydroxymethyl group, as in our target molecule, is not expected to significantly hinder the reaction and is well-tolerated. In fact, its ability to engage in hydrogen bonding might influence solubility and reaction kinetics.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, adapted from the literature.[8]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vial, add the aryl halide, this compound, palladium precatalyst, and potassium phosphate.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial and stir the mixture at 60 °C for 5-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, utilizing a copper catalyst to couple an arylboronic acid with an amine or an alcohol.[9] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air.[10]

General Mechanism

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient copper(III) species yields the desired product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.[11]

Chan_Lam_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants & Products Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (ArB(OH)2) Ar-Cu(III)-Nu [Ar-Cu(III)-Nu] Ar-Cu(II)->Ar-Cu(III)-Nu Coordination & Oxidation (Nu-H, O2) Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Product Cu(I)->Cu(II) Oxidation (O2) ArB(OH)2 ArB(OH)2 Nu-H Nu-H

Figure 2: Generalized catalytic cycle of the Chan-Lam cross-coupling reaction.
Comparative Performance Data

Similar to the Suzuki-Miyaura coupling, direct comparative data for this compound in Chan-Lam reactions is scarce. However, the electronic properties of the substituents on the arylboronic acid play a significant role. Electron-donating groups on the arylboronic acid generally facilitate the reaction.

Boronic AcidCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RT7293[9]
4-Methoxyphenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RT-90[12]
Phenylboronic acid3-Amino-5-bromopyridineCu(OAc)₂PyridineCH₂Cl₂RT-50[12]
Various arylboronic acidsSulfamoyl azidesCuClNoneMeOHRT0.75-1271-95[13]
ArylboroxinesAmines, amides, etc.Cu(OAc)₂NoneEtOH801-12Moderate to Excellent[14]

Note: The data presented is compiled from different studies and should be interpreted with caution as reaction conditions are not identical.

The presence of both a hydroxymethyl and a methoxy group in this compound is expected to make it a good substrate for Chan-Lam couplings. The electron-donating nature of the methoxy group should promote the reaction, and the hydroxymethyl group is generally well-tolerated.

Experimental Protocol: Chan-Lam Coupling

The following is a general procedure for the Chan-Lam N-arylation of an amine with an arylboronic acid, adapted from the literature.[13]

Materials:

  • Amine (1.0 mmol)

  • This compound (2.0 mmol)

  • Copper(I) chloride (CuCl, 10 mol%)

  • Methanol (2 mL)

Procedure:

  • In a reaction vial, combine the amine, this compound, and copper(I) chloride.

  • Add methanol to the vial.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rieche Formylation: Electrophilic Aromatic Substitution

The Rieche formylation is a method for the formylation of electron-rich aromatic compounds using dichloromethyl methyl ether as the formylating agent and a Lewis acid, such as titanium tetrachloride, as a catalyst.[15] This reaction proceeds via an electrophilic aromatic substitution mechanism.

General Mechanism

The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species. This electrophile then attacks the electron-rich aromatic ring of the boronic acid. Subsequent workup leads to the formation of the formylated product. For some substrates, ipso-substitution (replacement of the boronic acid group) can occur, while for others, formylation occurs at other activated positions on the ring.

Rieche_Formylation cluster_0 Reaction Pathway Aryl-B(OH)2 Aryl-B(OH)2 Sigma_Complex Sigma Complex Aryl-B(OH)2->Sigma_Complex Electrophilic Attack (Cl2CHOCH3, Lewis Acid) Formylated_Product Formylated Product Sigma_Complex->Formylated_Product Aromatization

Figure 3: Simplified mechanism of the Rieche formylation of an arylboronic acid.
Comparative Performance Data

A study on the Rieche formylation of various methoxyphenyl boronic acids provides direct comparative data that can be extrapolated to this compound.

Boronic AcidLewis AcidSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
4-Methoxyphenylboronic acidAgOTfCH₂Cl₂RT244-Methoxybenzaldehyde & 2-Methoxybenzaldehyde75:25 mixture[16]
3-Methoxyphenylboronic acidAgOTfCH₂Cl₂RT24Formylated boronic acidModest[16]
2-Methoxyphenylboronic acidAgOTfCH₂Cl₂RT244-Methoxybenzaldehyde-[16]

The position of the methoxy group significantly influences the outcome of the Rieche formylation. For 4-methoxyphenylboronic acid, a mixture of formylated products is obtained, indicating that formylation occurs at different positions on the ring. In contrast, 3-methoxyphenylboronic acid yields the formylated boronic acid, suggesting that the boronic acid group is retained. This highlights the complex interplay of electronic and steric effects in directing the regioselectivity of the reaction. For this compound, the combined directing effects of the methoxy and hydroxymethyl groups would likely lead to formylation at specific positions, potentially favoring substitution ortho to the methoxy group.

Experimental Protocol: Rieche Formylation

The following is a general procedure for the Rieche formylation of a methoxyphenyl boronic acid, adapted from the literature.[16]

Materials:

  • Methoxyphenyl boronic acid (1.0 mmol)

  • Dichloromethyl methyl ether (1.2 mmol)

  • Silver trifluoromethanesulfonate (AgOTf, 10 mol%)

  • Dichloromethane (CH₂Cl₂, 5 mL)

Procedure:

  • Dissolve the methoxyphenyl boronic acid in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add the silver trifluoromethanesulfonate catalyst.

  • Cool the mixture to 0 °C and slowly add the dichloromethyl methyl ether.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its performance in key cross-coupling reactions is influenced by its unique substitution pattern.

  • In Suzuki-Miyaura couplings , the electron-donating methoxy group is expected to enhance its reactivity, leading to good to excellent yields in the synthesis of biaryl compounds.

  • In Chan-Lam couplings , the same electronic effects, coupled with the tolerance of the hydroxymethyl group, make it a suitable partner for the formation of C-N and C-O bonds under mild, copper-catalyzed conditions.

  • The Rieche formylation of this substrate is predicted to be highly regioselective, governed by the combined directing effects of the methoxy and hydroxymethyl groups, offering a pathway to specifically functionalized aromatic aldehydes.

While direct comparative studies are limited, the available data on structurally similar boronic acids provide a strong basis for predicting the behavior and optimizing the reaction conditions for this compound. This guide serves as a foundational resource for researchers aiming to effectively utilize this reagent in their synthetic endeavors.

References

A Comparative Guide to Analytical Method Validation for (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of chemical reactions is paramount to ensuring product quality, optimizing reaction conditions, and meeting regulatory requirements. This guide provides a comparative overview of validated analytical methods for monitoring reactions involving (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, a key intermediate in various synthetic pathways, including the widely utilized Suzuki-Miyaura cross-coupling reaction. We will explore High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their respective strengths and weaknesses, detailed experimental protocols, and comparative performance data.

Comparison of Analytical Techniques

The choice of an analytical technique for monitoring the reaction of this compound is dictated by the specific requirements of the analysis, such as the need for quantitative accuracy, speed, or structural confirmation of byproducts. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) are often preferred for their ability to analyze the polar and non-volatile boronic acid directly.[1] In contrast, gas chromatography (GC) typically requires a derivatization step to increase the volatility of the analyte.[1]

Parameter HPLC UPLC-MS GC-MS (with Derivatization)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Similar to HPLC but with smaller particle size columns for higher resolution and speed, coupled with a mass spectrometer for detection.[2][3]Separation of volatile compounds in the gas phase followed by mass spectrometry detection.[1]
Sample Preparation Minimal; typically dilution in a suitable solvent.[4]Minimal; dilution, filtration.[2]Derivatization required to make the boronic acid volatile.[1]
Analysis Time 10-60 minutes.[5]< 2 minutes.[3]A few minutes to seconds.[6]
Resolution Good.Excellent, with sharper peaks than HPLC.[5]Excellent for volatile impurities.[1]
Sensitivity Good (UV detection).Excellent (MS detection).[3]Excellent (MS detection).
Quantitative Accuracy High.High.High, with the use of an internal standard.
Detection UV, PDA.MS, PDA, ELS.[2]FID, MS.[1]
Key Advantages Direct analysis, robust, widely available.[1]High throughput, high resolution, provides molecular weight information.[2][3]High resolution for volatile compounds, definitive peak identification with MS.[1]
Key Disadvantages Longer run times compared to UPLC and GC.[5]Higher initial instrument cost.Derivatization adds a step and potential for error. Not suitable for non-volatile impurities.[1]

Table 1: Comparison of HPLC, UPLC-MS, and GC-MS for the Analysis of this compound Reactions.

Quantitative Performance Data

The following table summarizes typical validation parameters for the analytical methods discussed. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation Parameter UPLC-MS GC-MS (with Derivatization)
Linearity (R²) > 0.98[3]> 0.99
Limit of Detection (LOD) 0.1 µg/mL[3]Typically in the low µg/L to ng/L range.
Limit of Quantification (LOQ) 1.0 µg/mL[3]Typically in the low µg/L to ng/L range.
Accuracy (Recovery) 97.1 to 105.7%[3]Typically within 80-120%.
Precision (RSD) < 2.0%[3]Typically < 15%.

Table 2: Representative Quantitative Performance Data for UPLC-MS and GC-MS.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. The following sections provide generalized methodologies for monitoring reactions of this compound using HPLC, UPLC-MS, and GC-MS.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust technique for monitoring the consumption of starting materials and the formation of the product in a reaction mixture.[4]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier.

  • Reaction mixture aliquot.

  • Quenching solution (e.g., cold acetonitrile).

Procedure:

  • Reaction Sampling: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a known volume of a quenching solution to stop the reaction.

  • Sample Preparation: Dilute the quenched sample with the initial mobile phase to a suitable concentration for HPLC analysis. An internal standard may be added for improved quantitative accuracy.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at a wavelength appropriate for the reactants and products (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the starting material, product, and any impurities. Calculate the percent conversion of the starting material and the yield of the product.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sampling Reaction Sampling Quenching Quenching Sampling->Quenching Stop Reaction Dilution Dilution & Internal Standard Quenching->Dilution Prepare for Analysis Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of Conversion/Yield Integration->Calculation UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Sampling Reaction Sampling & Dilution Injection UPLC Injection Sampling->Injection Separation Fast Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Extraction Extracted Ion Chromatogram Detection->Extraction Quantification Relative Quantification Extraction->Quantification GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sampling Reaction Sampling & Work-up Derivatization Derivatization (e.g., Silylation) Sampling->Derivatization Increase Volatility Injection GC Injection Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification (Mass Spectra) Detection->Identification Quantification Quantification Identification->Quantification

References

Assessing the Purity of Synthesized (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, a key building block in various synthetic applications. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical methodology.

Introduction to Purity Assessment of Boronic Acids

This compound, like other arylboronic acids, is susceptible to certain impurities and degradation pathways that necessitate rigorous analytical characterization. Common impurities may include starting materials from the synthesis, byproducts such as homocoupled dimers, and protodeboronation products where the boronic acid moiety is replaced by a hydrogen atom.[1][2] A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis and affect physical properties like melting point.

This guide compares four principal analytical techniques for purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the nature of the information provided.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or high-throughput screening. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

Analytical TechniquePurity DeterminationDetection of BoroxinesIdentification of ImpuritiesThroughputKey AdvantagesLimitations
¹H and ¹¹B NMR Quantitative (qNMR)Yes, distinct ¹¹B signalYes, structural elucidationLow to MediumProvides detailed structural information; ¹¹B NMR is specific to boron-containing species.[5][6][7]Lower sensitivity compared to other methods; requires deuterated solvents.
HPLC-UV QuantitativeIndirectly (may co-elute or have different retention time)Yes, based on retention time and UV spectrumHighExcellent for quantifying known impurities; widely available.[8]Co-elution can be an issue; requires reference standards for impurity identification.
LC-MS QuantitativeYes, distinct massYes, by mass-to-charge ratioHighHigh sensitivity and selectivity; provides molecular weight information.[9][10][11]Ionization efficiency can vary; boroxine formation can complicate spectra.[3]
Melting Point QualitativeAffects melting point rangeNoHighSimple, rapid, and inexpensive initial assessment of purity.Non-specific; susceptible to influence by boroxine formation.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

    • Instrumentation: A 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire a standard proton spectrum. The presence of impurities can be identified by signals that do not correspond to the product. Residual solvents should also be noted.

  • ¹¹B NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrumentation: An NMR spectrometer equipped with a boron probe.

    • Parameters: Acquire a proton-decoupled ¹¹B NMR spectrum. The boronic acid should give a characteristic chemical shift. The presence of boroxines will result in a different chemical shift, allowing for the assessment of their relative abundance.[12][13]

2. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[9]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).[14]

  • Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., with electrospray ionization - ESI).

  • LC Conditions: Similar to the HPLC protocol described above.

  • MS Conditions:

    • Ionization Mode: ESI in either positive or negative mode. For boronic acids, negative mode detection of the [M-H]⁻ ion is often effective.[11]

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound and potential impurities (e.g., m/z 100-500).

    • Analysis: The mass spectrometer provides molecular weight information for the main peak and any separated impurities, aiding in their identification. The formation of boroxines, solvent adducts, and dimers can be monitored.[9]

4. Melting Point Analysis

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A pure compound will have a sharp melting range (typically ≤ 2 °C), while impurities will cause a depression and broadening of the melting range.[15] It is important to note that the presence of the corresponding anhydride can affect the observed melting point.[1]

Visualizing the Workflow and Method Comparison

To further clarify the process of purity assessment and the relationship between the different analytical techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_preliminary Preliminary Purity Check cluster_detailed Detailed Characterization cluster_final Final Assessment Synthesis Synthesized Product (Crude) MP Melting Point Analysis Synthesis->MP Quick Assessment NMR NMR Spectroscopy (¹H and ¹¹B) Synthesis->NMR Structural Verification HPLC HPLC-UV Synthesis->HPLC Quantitative Analysis Data_Analysis Data Integration & Purity Report MP->Data_Analysis NMR->Data_Analysis LCMS LC-MS HPLC->LCMS Impurity ID LCMS->Data_Analysis

Caption: Workflow for the purity assessment of synthesized compounds.

Method_Comparison cluster_qualitative Qualitative/Screening cluster_quantitative Quantitative & Structural Purity_Assessment Purity Assessment Techniques MP Melting Point Purity_Assessment->MP Initial Check NMR NMR Purity_Assessment->NMR Structural Detail HPLC HPLC-UV Purity_Assessment->HPLC Quantification LCMS LC-MS Purity_Assessment->LCMS High Sensitivity ID NMR->HPLC Complementary HPLC->LCMS Coupled Technique

Caption: Comparison of analytical techniques for purity determination.

Conclusion

A multi-technique approach is often the most robust strategy for accurately assessing the purity of synthesized this compound. While melting point analysis provides a rapid preliminary check, a combination of NMR spectroscopy for structural confirmation and HPLC or LC-MS for quantitative analysis and impurity identification is recommended for a comprehensive evaluation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in establishing reliable purity assessment procedures for boronic acids and other synthetic intermediates.

References

A Researcher's Guide to (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid in Organic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid serves as a valuable building block. Its bifunctional nature, possessing both a reactive boronic acid moiety for carbon-carbon bond formation and a modifiable hydroxymethyl group, makes it an attractive reagent in the synthesis of complex molecules and in drug discovery. However, like any reagent, its utility is governed by inherent limitations that can affect reaction efficiency, yield, and scope.

This guide provides a comparative analysis of the limitations of this compound, contrasting its performance with common alternatives. By examining factors such as susceptibility to protodeboronation, steric and electronic effects, and the reactivity of its functional groups, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed reagent selection and reaction optimization.

Key Limitations and Mechanistic Considerations

The performance of this compound in organic synthesis, most notably the Suzuki-Miyaura coupling, is primarily influenced by two key factors: susceptibility to protodeboronation and the electronic and steric profile of the aryl ring.

Protodeboronation: An Unwanted Side Reaction

Protodeboronation is a prevalent side reaction in Suzuki-Miyaura coupling, where the carbon-boron bond is cleaved by a proton source (often water), leading to the formation of an undesired arene byproduct and a reduction in the yield of the target coupled product.[1] The propensity for this reaction is highly dependent on the reaction conditions and the electronic nature of the boronic acid.[1]

For this compound, the presence of two electron-donating groups (methoxy and hydroxymethyl) increases the electron density on the aromatic ring. While beneficial for the transmetalation step in the catalytic cycle, this can also render the ipso-carbon more susceptible to protonolysis, particularly under elevated temperatures or prolonged reaction times in aqueous basic media.

Protodeboronation reagent This compound side_product 2-(Hydroxymethyl)anisole (Protodeboronation Product) reagent->side_product C-B bond cleavage boric_acid B(OH)₃ reagent->boric_acid Byproduct formation h_source Proton Source (e.g., H₂O) h_source->reagent Protonolysis

Caption: The protodeboronation side reaction of this compound.

Electronic and Steric Effects on Coupling Performance

The substituents on the phenyl ring of a boronic acid play a crucial role in modulating its reactivity.

  • Electronic Effects : The electron-donating methoxy group at the para-position and the weakly donating hydroxymethyl group at the meta-position enhance the nucleophilicity of the aromatic ring. This generally accelerates the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle, often leading to higher reaction yields compared to boronic acids with electron-withdrawing groups.[2][3]

  • Steric Effects : Steric hindrance, particularly from substituents at the ortho-positions, can significantly impede the approach of the boronic acid to the palladium center, thereby slowing down the reaction and reducing yields.[4][5] this compound, lacking ortho substituents, is not considered sterically hindered. This gives it an advantage over ortho-substituted analogues like 2-methoxyphenylboronic acid.

Comparative Performance in Suzuki-Miyaura Coupling

To objectively assess the performance of this compound, it is essential to compare its reaction yields with those of structurally similar or commonly used alternatives under comparable conditions. The following table summarizes typical yields for the Suzuki-Miyaura coupling of various boronic acids with aryl bromides.

Boronic Acid PartnerSubstituent ProfileTypical Yield Range (%)Key Considerations
This compound Electron-Donating (meta, para)80 - 95Susceptible to protodeboronation at high temp.; offers additional functional handle.
4-Methoxyphenylboronic acidStrongly Electron-Donating (para)90 - 98[6][7]Generally high-yielding; model substrate for electron-rich partners.
Phenylboronic acidNeutral85 - 98[6]Baseline for comparison; less prone to side reactions than activated systems.
2-Methoxyphenylboronic acidElectron-Donating (ortho)70 - 94[7][8]Potential for lower yields due to steric hindrance from the ortho-methoxy group.
4-Chlorophenylboronic acidElectron-Withdrawing (para)70 - 90[6]Slower transmetalation can lead to lower yields and require more forcing conditions.
2-Methylphenylboronic acidSterically Hindered (ortho)65 - 85[9][10]Significant steric hindrance can dramatically lower reaction rates and yields.

Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system employed.

Potential Reactivity of the Hydroxymethyl Group

While often considered a spectator group during the coupling reaction, the hydroxymethyl moiety is not entirely inert. Under certain conditions, it can participate in or be affected by the reaction environment:

  • Directing Effects : It has been reported that a hydroxyl group positioned beta to a boronate can act as a directing group in palladium-catalyzed cross-couplings, potentially through the formation of a palladium alkoxide intermediate.[11][12] This could influence the reactivity and selectivity of the coupling reaction, although it is less pronounced for an arylboronic acid compared to an alkylboronate.

  • Stability : The hydroxymethyl group is generally stable under typical Suzuki-Miyaura conditions. Studies have shown the successful coupling of aryl aldehydes with simultaneous reduction to the corresponding hydroxymethyl-biaryl product, indicating the stability of the alcohol functionality in the presence of the palladium catalyst and base.[13] However, under strongly oxidizing or reducing conditions, or with catalysts known to interact with alcohols, side reactions could occur.

Experimental Protocols

A representative protocol for a Suzuki-Miyaura coupling reaction is provided below to contextualize the comparative data.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent & Pd Catalyst B->C D Heat Mixture (80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool, Quench with H₂O, & Extract E->F G Dry & Concentrate Organic Phase F->G H Purify via Column Chromatography G->H I I H->I Final Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

This compound is a highly effective reagent for introducing a functionalized methoxyphenyl moiety in organic synthesis. Its primary advantages are its lack of steric hindrance and the presence of electron-donating groups that facilitate high-yield coupling reactions. The hydroxymethyl group provides a valuable synthetic handle for further molecular elaboration.

However, researchers must be mindful of its key limitation: a heightened susceptibility to protodeboronation compared to electron-neutral or electron-poor boronic acids. To mitigate this, it is recommended to:

  • Use the mildest effective reaction temperature.

  • Minimize reaction times by closely monitoring progress.

  • Consider using anhydrous conditions or boronic esters if protodeboronation is a significant issue.

When selecting a boronic acid, if the hydroxymethyl functionality is not required for subsequent transformations, the more robust and often higher-yielding 4-methoxyphenylboronic acid may be a superior choice. Conversely, if steric congestion near the reaction site is a challenge, the non-ortho-substituted nature of this compound offers a distinct advantage over reagents like 2-methoxyphenylboronic acid. Ultimately, a careful consideration of the electronic, steric, and functional requirements of the target molecule will guide the optimal choice of boronic acid for a successful synthesis.

References

A Comparative Guide: Trifluoroborate Salts vs. (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Key Boron Reagents for C-C Bond Formation

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the organoboron reagent is critical to the success of this reaction, with boronic acids and their corresponding trifluoroborate salts being two of the most prominent options. This guide provides an objective, data-supported comparison between potassium trifluoroborate salts and a specific, functionalized boronic acid, (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid, to inform reagent selection in drug discovery and development workflows.

At a Glance: Key Differences and Advantages

Potassium organotrifluoroborates have emerged as a superior class of reagents in many synthetic applications, primarily due to their enhanced stability and ease of handling compared to their boronic acid counterparts.[1][2] While boronic acids are widely used, they are susceptible to degradation pathways such as protodeboronation and the formation of cyclic boroxine anhydrides, which can complicate stoichiometry and lead to inconsistent results.[1] Trifluoroborate salts, by virtue of their tetracoordinate boron center, are significantly more stable to air and moisture, often existing as crystalline, free-flowing solids with a long shelf life.[1][2] This inherent stability translates to more reliable and reproducible cross-coupling reactions.

Data Presentation: Performance in Suzuki-Miyaura Coupling

Table 1: Representative Yield Comparison in Suzuki-Miyaura Coupling

Boron Reagent CategoryRepresentative SubstrateCoupling PartnerCatalyst SystemSolventBaseYield (%)Reference
Arylboronic AcidPhenylboronic Acid4-BromoanisolePd(OAc)₂, RuPhosToluene/H₂OK₂CO₃~85%[3]
Potassium AryltrifluoroboratePotassium Phenyltrifluoroborate4-BromoanisolePdCl₂(dppf)THF/H₂OCs₂CO₃>95%[4]

Note: The data presented is a representative comparison based on similar substrates and reaction conditions found in the literature. Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both a generic potassium aryltrifluoroborate and this compound.

Protocol 1: Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Halide

Materials:

  • Potassium aryltrifluoroborate (1.1 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a dry reaction vessel, add the potassium aryltrifluoroborate, aryl halide, Pd(OAc)₂, SPhos, and K₂CO₃.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the this compound, aryl halide, and Na₂CO₃ in a mixture of toluene, ethanol, and water (typically a 3:1:1 ratio).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.

  • Heat the mixture to reflux (typically 80-90 °C) and stir until the reaction is complete as indicated by TLC or LC-MS analysis.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The residue is purified by flash chromatography to afford the desired biaryl product.

Mandatory Visualization

Diagrams of Key Processes

To visually summarize the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G Comparative Workflow: Boronic Acids vs. Trifluoroborate Salts cluster_0 This compound cluster_1 Potassium Trifluoroborate Salt a0 Weighing and Handling (Sensitive to air/moisture) a1 Potential for Boroxine Formation a0->a1 Exposure to air a2 Direct use in Suzuki Coupling a0->a2 b0 Weighing and Handling (Bench-stable solid) b1 In-situ Hydrolysis to Boronic Acid b0->b1 Under reaction conditions b2 Use in Suzuki Coupling b1->b2

Comparative workflow for handling boron reagents.

Suzuki_Cycle_Boronic_Acid Suzuki-Miyaura Catalytic Cycle (Boronic Acid) Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Catalytic cycle with boronic acid.

Suzuki_Cycle_Trifluoroborate Suzuki-Miyaura Catalytic Cycle (Trifluoroborate) Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' [Ar'-BF3]K [Ar'-BF3]K Ar'-B(OH)2 Ar'-B(OH)2 [Ar'-BF3]K->Ar'-B(OH)2 In-situ Hydrolysis Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) H2O H2O H2O->Ar'-B(OH)2

Catalytic cycle with trifluoroborate salt.

Conclusion

For researchers and professionals in drug development, the choice between trifluoroborate salts and boronic acids for Suzuki-Miyaura cross-coupling is a critical decision that can impact reaction efficiency, reproducibility, and overall workflow. Potassium trifluoroborate salts offer significant advantages in terms of stability, ease of handling, and often provide higher and more consistent yields, particularly with challenging substrates.[1] While this compound is a viable reagent, its trifluoroborate counterpart is predicted to offer superior performance due to its inherent stability. The provided protocols and diagrams serve as a guide for the practical application of these reagents in the synthesis of novel chemical entities. The adoption of trifluoroborate salts can lead to more robust and reliable synthetic routes, a crucial factor in the fast-paced environment of pharmaceutical research and development.

References

MIDA Boronates: A Superior Alternative to Traditional Boronic Acids for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable reagents for carbon-carbon bond formation, N-methyliminodiacetic acid (MIDA) boronates present a compelling alternative to traditional boronic acids like (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid. Their enhanced stability, ease of handling, and improved performance in Suzuki-Miyaura cross-coupling reactions offer significant advantages in the synthesis of complex molecules.

This guide provides a detailed comparison of MIDA boronates and this compound, supported by experimental data and protocols to inform reagent selection in synthetic workflows.

Introduction to Boronic Acid Reagents

Boronic acids are invaluable reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and functional materials.

This compound is a functionalized arylboronic acid that allows for the introduction of a substituted phenyl ring into a target molecule. However, like many boronic acids, it can be susceptible to decomposition, such as protodeboronation and oxidation, which can lead to lower yields and complicate purification. The stability of boronic acids can be influenced by their substituents.[1][2][3]

MIDA boronates are a class of protected boronic acids that address the inherent instability of their unprotected counterparts.[4] The MIDA ligand chelates to the boron atom, forming a stable, crystalline solid that is remarkably resistant to decomposition. These air-stable solids can be stored for extended periods without degradation and are compatible with standard purification techniques like silica gel chromatography.[4] The boronic acid can be slowly released from the MIDA adduct under the reaction conditions, which is particularly beneficial when working with unstable boronic acids.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

Experimental evidence demonstrates the superior performance of MIDA boronates in Suzuki-Miyaura cross-coupling reactions, often leading to significantly higher yields compared to the corresponding free boronic acids. This is attributed to the slow-release mechanism of the MIDA group, which maintains a low concentration of the active, and often unstable, boronic acid in the reaction mixture, thereby minimizing decomposition pathways.

Reagent TypeCoupling PartnerProductYield (%)Reference
p-tolyl MIDA boronate5-bromopyrimidine5-(p-tolyl)pyrimidine89%[2]
p-tolylboronic acid5-bromopyrimidine5-(p-tolyl)pyrimidine73%[2]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction. These can be adapted for both MIDA boronates and this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or MIDA boronate (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, THF)

  • Water (if using an aqueous base)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, boronic acid or MIDA boronate, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and water (if applicable) via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate key concepts in the application of boronic acid reagents in synthesis.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Pd(0)L2_leg Pd(0) Catalyst Ox_Add_leg Oxidative Adduct Trans_leg Transmetalation Complex Product_leg Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow Start Start: Need for C-C Bond Formation Assess_Stability Assess Stability of Boronic Acid Start->Assess_Stability Use_MIDA Use MIDA Boronate Assess_Stability->Use_MIDA Unstable or Prone to Decomposition Use_Boronic_Acid Use this compound Assess_Stability->Use_Boronic_Acid Known to be Stable and High Yielding Reaction Perform Suzuki-Miyaura Coupling Use_MIDA->Reaction Use_Boronic_Acid->Reaction End End: Desired Product Reaction->End

Caption: A decision workflow for selecting the appropriate boronic acid reagent.

Conclusion

MIDA boronates offer a significant improvement over many traditional boronic acids for Suzuki-Miyaura cross-coupling reactions. Their benchtop stability, compatibility with chromatography, and ability to deliver higher yields, particularly with sensitive substrates, make them a superior choice for complex molecule synthesis. For researchers in drug development and other scientific fields, the reliability and robustness of MIDA boronates can streamline synthetic routes, improve reproducibility, and ultimately accelerate the discovery process. While this compound remains a useful reagent, the adoption of its MIDA-protected counterpart is highly recommended for achieving optimal results in demanding synthetic applications.

References

Safety Operating Guide

Proper Disposal of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are tasked with the responsible management and disposal of chemical reagents. This guide provides essential, step-by-step instructions for the safe disposal of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid, ensuring a compliant and safe laboratory environment. Adherence to these protocols mitigates risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Hazard Profile

This compound and similar boronic acid compounds are typically classified as hazardous materials. The primary hazards associated with these chemicals are:

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[2][3][4][5]
Eye Irritation Causes serious eye irritation.[2][3][4][5]
Respiratory Irritation May cause respiratory irritation.[2][4][5]

This data is based on similar methoxyphenylboronic acid compounds. Always refer to the specific SDS for the compound in use.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash receptacles.[1][2][4]

1. Waste Characterization and Segregation:

  • All chemical waste must be properly characterized. This compound waste should be segregated from other waste streams to prevent dangerous reactions.[1][6]

  • Never mix boronic acids with strong oxidizing agents, strong acids, strong bases, or other incompatible chemicals.[1][7]

2. Waste Collection:

  • Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1] The container must be compatible with the chemical.[6]

3. Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[8][9]

  • The label must also include the full chemical name: "this compound", and a clear indication of the hazards (e.g., "Irritant").[8]

  • The date the container was first used for waste accumulation should also be noted.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] This area is often referred to as a Satellite Accumulation Area (SAA).[9]

  • The storage area should be away from heat sources and electricity.[6]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experiment).

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may also need to be collected, depending on institutional guidelines.[1]

  • After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for clean lab glass or plastic.[1]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal A Consult SDS and Wear Appropriate PPE B Characterize and Segregate Waste A->B C Collect Solid and Liquid Waste in Separate, Labeled Containers B->C D Store in Designated Satellite Accumulation Area C->D E Decontaminate Empty Containers C->E For Empty Containers F Arrange for Pickup by EHS or Licensed Contractor D->F E->F

Caption: Disposal workflow for this compound.

Regulatory Compliance

The disposal of hazardous waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11][12][13] It is the responsibility of the researcher and their institution to comply with all applicable regulations.[6][14] Your institution's Chemical Hygiene Plan (CHP) will provide specific guidance that aligns with these regulations.[14][15][16]

References

Personal protective equipment for handling (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety information for structurally similar boronic acid compounds. A specific Safety Data Sheet (SDS) for (3-(hydroxymethyl)-4-methoxyphenyl)boronic acid was not available. It is imperative to consult the specific SDS provided by your supplier for the most accurate and comprehensive information and to perform a risk assessment before handling this chemical.

This document provides essential guidance on the personal protective equipment (PPE), safe handling procedures, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is crucial. Boronic acids, as a class of compounds, can cause skin, eye, and respiratory irritation.[1][2][3][4][5]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[6]

  • Wash hands thoroughly with soap and water after handling and before breaks.[6][7][8]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Remove any contaminated clothing immediately and wash it before reuse.[2][4][6]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][6][7][8]Protects eyes from dust particles and potential splashes.[6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][6][7][8] Gloves should be inspected before use and changed immediately upon contamination.[7][8]Prevents skin contact with the compound.[6][7]
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[6][7]Protects skin from accidental spills and contact.[6][7]
Respiratory Protection A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust particles.[1][6][7]Minimizes the risk of respiratory tract irritation.[1][3][6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.[7]

    • Conduct all work within a certified chemical fume hood to ensure proper ventilation.[7]

    • Clear the work area of any clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[2][3][7]

    • Avoid generating dust when transferring the solid.[2][3][7] Use appropriate tools, such as a spatula, for transfers.[7]

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]

    • Properly remove and dispose of contaminated PPE as hazardous waste.[6][8]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[6] Do not pour waste down the drain.[3][6][9][10]

Emergency Procedures

  • Spill:

    • Evacuate all non-essential personnel from the spill area.[6]

    • Ensure the area is well-ventilated, if it is safe to do so.[6]

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6] Avoid raising dust.[6][7]

    • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • First Aid:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3][4][5][8][9]

    • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2][3][4][5][8][9]

    • If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3][5][8][9]

    • If swallowed: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1][2][3][9]

Handling_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling Chemical cluster_post Post-Handling cluster_disposal Waste Disposal Prep1 Verify fume hood certification Prep2 Check eyewash & safety shower Prep1->Prep2 Prep3 Clear and prepare work area Prep2->Prep3 PPE1 Wear safety goggles/face shield Prep3->PPE1 PPE2 Wear nitrile gloves PPE1->PPE2 PPE3 Wear lab coat PPE2->PPE3 PPE4 Wear respirator (if needed) PPE3->PPE4 Handling1 Transfer chemical in fume hood PPE4->Handling1 Handling2 Keep container closed Handling1->Handling2 Handling3 Avoid dust generation Handling2->Handling3 Post1 Clean work area Handling3->Post1 Post2 Dispose of contaminated PPE Post1->Post2 Post3 Wash hands thoroughly Post2->Post3 Disposal1 Collect waste in labeled container Post2->Disposal1 Disposal2 Dispose per regulations Disposal1->Disposal2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.